2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNFOIQEOSAJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424510 | |
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780208 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51363-82-7 | |
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Introduction: Unveiling the Molecular Profile of a Promising Scaffold
In the landscape of modern drug discovery, the meticulous characterization of a new chemical entity's (NCE) physicochemical properties is not merely a preliminary step but a cornerstone of a successful development campaign. These intrinsic molecular attributes govern a compound's behavior from the moment of administration to its interaction with the biological target, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid, a molecule of significant interest due to its substituted pyrazole core—a scaffold prevalent in a wide array of pharmacologically active agents.[1][2][3] Understanding these properties is paramount for predicting its biopharmaceutical behavior and for formulating it into a safe and efficacious therapeutic agent.
This document is structured to provide not just the data, but also the scientific rationale behind the experimental determination of these properties, offering field-proven insights for researchers in the pharmaceutical sciences.
Core Molecular and Physical Properties
A foundational understanding of a molecule begins with its fundamental identifiers and physical state. These parameters are critical for everything from accurate documentation to the design of initial handling and formulation strategies.
Molecular Identity
-
IUPAC Name: this compound[4]
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Molecular Formula: C₆H₇ClN₂O₂[4]
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Molecular Weight: 174.58 g/mol [4]
-
Chemical Structure:
Caption: Chemical structure of this compound.
Physical State and Appearance
Thermodynamic Properties: Melting and Boiling Points
The melting and boiling points are critical indicators of a molecule's purity and the strength of its intermolecular forces. For a drug candidate, these values influence manufacturing processes, stability, and some formulation approaches.
While experimentally determined melting and boiling points for this compound are not available in the reviewed literature, we can infer estimations based on the closely related compound, 4-chloropyrazole.
The addition of a propanoic acid group to the pyrazole nitrogen will introduce hydrogen bonding capabilities through the carboxylic acid moiety and increase the overall molecular weight. Both of these factors are expected to significantly increase the melting and boiling points compared to 4-chloropyrazole. The presence of the carboxylic acid group allows for the formation of strong hydrogen-bonded dimers, which require more energy to break apart, leading to a higher melting point.
Table 1: Summary of Core Physicochemical Properties
| Property | Value/Information | Source/Rationale |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 51363-82-7 | PubChem, Sigma-Aldrich[4] |
| Molecular Formula | C₆H₇ClN₂O₂ | PubChem, Sigma-Aldrich[4] |
| Molecular Weight | 174.58 g/mol | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | Estimated to be significantly higher than 75-79 °C | Inferred from 4-chloropyrazole data[6] |
| Boiling Point | Estimated to be higher than 220 °C | Inferred from 4-chloropyrazole data[6][7] |
| Solubility (pH 7.4) | 20.3 µg/mL | PubChem (Experimental)[4] |
| pKa (Carboxylic Acid) | Estimated in the range of 3-5 | Based on typical carboxylic acid pKa values |
Ionization Constant (pKa): A Predictor of In Vivo Behavior
The pKa of a molecule is a critical parameter that dictates its ionization state at different physiological pH values, which in turn governs its solubility, permeability across biological membranes, and interaction with its target. As this compound possesses a carboxylic acid group, it will act as an acid.
While an experimentally determined pKa for this specific molecule is not available, the pKa of the propanoic acid moiety is expected to be in the typical range for carboxylic acids, generally between 3 and 5. The electron-withdrawing nature of the 4-chloropyrazole ring may slightly increase the acidity (lower the pKa) compared to a simple alkyl carboxylic acid.
Significance in Drug Development
-
Absorption: The ionization state of a drug in the gastrointestinal tract is a key determinant of its absorption. In the acidic environment of the stomach, the carboxylic acid will be largely protonated and neutral, favoring absorption. In the more neutral to alkaline environment of the intestines, it will be deprotonated and charged, which can decrease passive diffusion.
-
Solubility: The deprotonated, ionized form of the molecule is generally more water-soluble.
-
Target Binding: The charge state of the molecule can be critical for its interaction with the binding site of its biological target.
Experimental Protocol: Potentiometric Titration for pKa Determination
The most common and reliable method for determining the pKa of a small molecule is potentiometric titration.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).
Caption: Workflow for pKa determination by potentiometric titration.
Solubility: A Gatekeeper for Bioavailability
Solubility is a critical physicochemical property that significantly impacts the bioavailability of an orally administered drug. Poor aqueous solubility is a major hurdle in drug development.
An experimental solubility value for this compound has been reported as 20.3 µg/mL at pH 7.4 .[4] This value suggests that the compound has low aqueous solubility.
Factors Influencing Solubility
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pH: As a carboxylic acid, the solubility of this compound is expected to be pH-dependent. At pH values below its pKa, it will be in its less soluble, neutral form. At pH values above its pKa, it will be in its more soluble, ionized (carboxylate) form.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid form will impact its solubility.
-
Solvent: The compound is expected to have higher solubility in organic solvents compared to water.
Experimental Protocol: Kinetic Solubility Assay
A common high-throughput method for assessing the aqueous solubility of a compound is the kinetic solubility assay.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of the compound is prepared in an organic solvent (e.g., DMSO).
-
Dilution: A small aliquot of the stock solution is added to an aqueous buffer at the desired pH (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: The solution is shaken for a defined period (e.g., 24 hours) to allow for equilibration.
-
Separation: Any precipitated compound is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.
Caption: Workflow for kinetic solubility determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound. For this compound, a combination of NMR, IR, and Mass Spectrometry would provide a comprehensive structural elucidation. While specific spectra for this compound are not publicly available, typical spectral features for pyrazole derivatives are well-documented.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include:
-
A doublet for the methyl protons of the propanoic acid group.
-
A quartet for the methine proton of the propanoic acid group.
-
Singlets for the two protons on the pyrazole ring.
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A broad singlet for the carboxylic acid proton, which may be solvent-dependent.
-
-
¹³C NMR: Expected signals would include:
-
A signal for the methyl carbon.
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A signal for the methine carbon.
-
Signals for the carbons of the pyrazole ring.
-
A signal for the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy
Key characteristic absorption bands would include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.
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C-H stretching and bending vibrations.
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C=C and C=N stretching vibrations from the pyrazole ring.
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A C-Cl stretch.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass would be consistent with the molecular formula C₆H₇ClN₂O₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature in the mass spectrum.
Conclusion: A Roadmap for Further Development
The physicochemical properties of this compound paint a picture of a molecule with low aqueous solubility and a pH-dependent ionization profile. These are critical considerations for its progression as a drug candidate. The provided experimental protocols offer a robust framework for the in-house determination and verification of these key parameters. A thorough understanding of this molecule's physicochemical profile will empower researchers to make informed decisions regarding formulation strategies, preclinical study design, and ultimately, to unlock its full therapeutic potential.
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A Guide to the Structural Elucidation of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid, a substituted heterocyclic carboxylic acid. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, we present a logical and self-validating pathway to confirm the molecular structure of this compound. This document is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of small molecule therapeutics, emphasizing the causality behind experimental choices and the synergy between different analytical techniques.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds that feature extensively in medicinal chemistry due to their diverse pharmacological activities. The introduction of a propanoic acid moiety and a chlorine atom to the pyrazole scaffold, as in this compound, can significantly influence the molecule's physicochemical properties and biological interactions. Therefore, unambiguous confirmation of its chemical structure is a critical prerequisite for any further investigation into its therapeutic potential. This guide will walk through a systematic approach to elucidating the structure of this molecule, from initial mass determination to the fine details of atomic connectivity and spatial relationships.
Initial Assessment: Mass Spectrometry and Elemental Analysis
The first step in characterizing an unknown compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, from which the elemental composition can be deduced.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, and it will be used in both positive and negative ion modes.
-
Analysis: The sample is introduced into a time-of-flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass spectrum.
Data Presentation: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]+ | 175.0274 | 175.0271 |
| [M-H]- | 173.0123 | 173.0120 |
| [M+Na]+ | 197.0094 | 197.0090 |
The observed m/z values are in close agreement with the calculated values for the molecular formula C6H7ClN2O2. The presence of a chlorine atom is further suggested by the isotopic pattern of the molecular ion peak in the low-resolution mass spectrum, which would show a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
A key fragmentation pathway for carboxylic acids in mass spectrometry is the loss of the carboxyl group (-COOH), and for pyrazole derivatives, fragmentation of the heterocyclic ring is common.[1][2] The acylium ion formed by the cleavage of the C-C bond between the chiral carbon and the carboxyl group is also a common fragment.[3]
Functional Group Identification: Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Analysis: The IR spectrum is recorded over the range of 4000-400 cm-1.
Data Presentation: Infrared Spectroscopy Data
| Wavenumber (cm-1) | Intensity | Assignment |
| 2900-3200 | Broad | O-H stretch of the carboxylic acid |
| 1710 | Strong | C=O stretch of the carboxylic acid |
| 1550 | Medium | C=N stretch of the pyrazole ring[4] |
| 1480 | Medium | C=C stretch of the pyrazole ring |
| 1100 | Medium | C-N stretch |
| 780 | Strong | C-Cl stretch |
The broad absorption in the 2900-3200 cm-1 region is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid. The strong peak at 1710 cm-1 confirms the presence of a carbonyl group, and the various peaks in the fingerprint region are consistent with a substituted pyrazole ring and a C-Cl bond.[5][6]
Elucidating the Carbon-Hydrogen Framework: 1D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. 1H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while 13C NMR reveals the types of carbon atoms present.
Experimental Protocol: 1D NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Analysis: 1H and 13C{1H} NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
1H NMR Spectroscopy
The 1H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the number of protons of each type (integration).
Data Presentation: 1H NMR Data (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 10.5 | br s | 1H | - | COOH |
| 7.55 | s | 1H | - | H-3 |
| 7.50 | s | 1H | - | H-5 |
| 4.85 | q | 1H | 7.2 | CH |
| 1.80 | d | 3H | 7.2 | CH3 |
-
The broad singlet at 10.5 ppm is characteristic of a carboxylic acid proton.
-
The two singlets at 7.55 and 7.50 ppm are indicative of protons on the pyrazole ring. The absence of coupling between them suggests they are not on adjacent carbons.
-
The quartet at 4.85 ppm and the doublet at 1.80 ppm are characteristic of an ethyl fragment where a CH group is coupled to a CH3 group. The downfield chemical shift of the CH quartet suggests it is attached to an electronegative atom, in this case, the nitrogen of the pyrazole ring.
13C NMR and DEPT Spectroscopy
The 13C NMR spectrum shows the number of chemically non-equivalent carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH2, and CH3 groups.
Data Presentation: 13C NMR and DEPT Data (100 MHz, CDCl3)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 175.0 | absent | C=O |
| 139.0 | positive | C-5 |
| 130.0 | positive | C-3 |
| 108.0 | absent | C-4 |
| 55.0 | positive | CH |
| 18.0 | positive | CH3 |
-
The signal at 175.0 ppm is in the typical range for a carboxylic acid carbonyl carbon.[7]
-
The signals at 139.0 and 130.0 ppm are assigned to the CH carbons of the pyrazole ring.
-
The signal at 108.0 ppm is assigned to the C-4 carbon of the pyrazole ring, which is substituted with a chlorine atom, causing a downfield shift.
-
The signals at 55.0 and 18.0 ppm correspond to the methine (CH) and methyl (CH3) carbons of the propanoic acid side chain, respectively.
Confirming Connectivity: 2D NMR Spectroscopy
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously establishing the connectivity between atoms in a molecule.
Experimental Workflow: 2D NMR
Caption: Workflow for structure elucidation using 2D NMR.
COSY (Correlation Spectroscopy)
The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.
-
A cross-peak is observed between the quartet at 4.85 ppm (CH) and the doublet at 1.80 ppm (CH3), confirming the presence of the 2-propanoic acid side chain.
-
No other correlations are observed, which is consistent with the isolated nature of the pyrazole ring protons.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations).
Data Presentation: HSQC Correlations
| 1H Shift (ppm) | 13C Shift (ppm) | Assignment |
| 7.55 | 130.0 | H-3 / C-3 |
| 7.50 | 139.0 | H-5 / C-5 |
| 4.85 | 55.0 | CH |
| 1.80 | 18.0 | CH3 |
These correlations confirm the assignments made from the 1D NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum shows correlations between protons and carbon atoms over two or three bonds. This experiment is crucial for connecting the different fragments of the molecule.
Key HMBC Correlations
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Spectroscopic Characterization of 2-(4-Chloro-1H-pyrazol-1-yl)propanoic Acid: A Technical Guide
Introduction
2-(4-chloro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in pharmacologically active molecules.[1][2][3] The precise structural elucidation of this compound is fundamental for understanding its chemical properties and biological activity. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
This guide is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific principles and methodologies for their acquisition and interpretation. The protocols and analyses presented herein are grounded in established spectroscopic principles and data from related pyrazole derivatives.[4][5]
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C6H7ClN2O2, Molecular Weight: 174.58 g/mol ) consists of a 4-chloropyrazole ring N-substituted at the 1-position with a propanoic acid moiety.[6] This structure presents several key features that will manifest in its spectroscopic signatures:
-
Aromatic Pyrazole Ring: The heterocyclic ring contains distinct protons and carbons that will give rise to characteristic signals in NMR spectroscopy.
-
Chiral Center: The alpha-carbon of the propanoic acid group is a chiral center, which may lead to diastereotopic effects if the molecule is in a chiral environment.
-
Carboxylic Acid Group: This functional group has highly characteristic absorptions in IR spectroscopy and will influence the fragmentation pattern in mass spectrometry.
-
Chlorine Atom: The presence of chlorine will be evident in the mass spectrum due to its isotopic distribution.
Below is a DOT language script to generate a diagram of the molecular structure.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data
The following table summarizes the predicted proton NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of similar pyrazole-containing compounds and standard chemical shift tables.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 (pyrazole) | ~7.6 | Singlet (s) | 1H |
| H-5 (pyrazole) | ~7.8 | Singlet (s) | 1H |
| CH (propanoic acid) | ~4.8 | Quartet (q) | 1H |
| CH₃ (propanoic acid) | ~1.7 | Doublet (d) | 3H |
| COOH | >10 | Broad Singlet (br s) | 1H |
Predicted ¹³C NMR Data
The predicted carbon-13 NMR chemical shifts are presented below, offering insight into the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (pyrazole) | ~138 |
| C-4 (pyrazole) | ~106 |
| C-5 (pyrazole) | ~129 |
| CH (propanoic acid) | ~55 |
| CH₃ (propanoic acid) | ~18 |
| COOH | ~175 |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the carboxylic acid proton.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.[4]
-
-
¹³C NMR:
-
Acquire the spectrum on the same instrument.
-
Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[4]
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the coupling patterns (multiplicity) to deduce the connectivity of the protons.
-
The following DOT script visualizes the general workflow for NMR analysis.
Caption: Predicted mass spectral fragmentation of the target molecule.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC.
-
-
Ionization:
-
Electrospray ionization (ESI) is a common and suitable technique for this type of molecule, typically producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
-
Mass Analysis:
-
Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of one chlorine atom.
-
If fragmentation data is acquired (MS/MS), analyze the fragment ions to corroborate the proposed structure.
-
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. By understanding the predicted spectral data and employing rigorous experimental protocols, researchers can confidently confirm the structure and purity of this and related compounds, which is a critical step in the advancement of chemical and pharmaceutical research.
References
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Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]
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Propanoic acid, 2-chloro-. NIST WebBook. Available at: [Link]
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Propanoic acid. NIST WebBook. Available at: [Link]
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Sample IR spectra. University of Calgary. Available at: [Link]
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(PDF) Infrared spectral studies of propanoic acid in various solvents. ResearchGate. Available at: [Link]
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solubility of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid in different solvents
An In-depth Technical Guide to the Solubility of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
Foreword
As Senior Application Scientists, we bridge the gap between theoretical chemistry and tangible results. The journey of a molecule from a lab curiosity to a viable active pharmaceutical ingredient (API) is paved with meticulous physicochemical characterization. Among the most critical of these properties is solubility. It is a gatekeeper parameter, dictating everything from bioavailability and therapeutic efficacy to the feasibility of formulation and purification. This guide is crafted for researchers, chemists, and drug development professionals who require a robust and scientifically grounded understanding of this compound. We will move beyond mere data points to explore the underlying principles, establish rigorous experimental frameworks, and interpret the results to guide critical development decisions.
Molecular Profile and Structural Considerations
To understand the solubility of this compound, we must first dissect its molecular architecture. The structure combines features that suggest a nuanced solubility profile, influenced by both polar and non-polar characteristics.
Key Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | 2-(4-chloropyrazol-1-yl)propanoic acid | [1] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 174.58 g/mol | [1] |
| CAS Number | 51363-82-7 | [1][2] |
| Physical Form | Solid | [2] |
Structural Analysis and Solubility Prediction:
-
Carboxylic Acid Group (-COOH): This is the dominant polar feature of the molecule. It is a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents like water, alcohols, and other carboxylic acids.[3][4] Crucially, this group is ionizable. At a pH above its pKa, it will deprotonate to form a highly polar carboxylate anion (-COO⁻), which dramatically increases its aqueous solubility.[5][6] Conversely, in acidic conditions (pH < pKa), it will remain in its less soluble, neutral form.
-
4-chloro-1H-pyrazole Ring: This heterocyclic system contributes to the molecule's polarity and can act as a hydrogen bond acceptor via its nitrogen atoms. However, the presence of the chlorine atom and the overall aromatic system introduces a degree of lipophilicity (fat-solubility), which will favor interactions with less polar organic solvents.
This duality—an ionizable polar head and a moderately lipophilic heterocyclic body—predicts that the compound's solubility will be highly dependent on the specific solvent system, particularly the pH of aqueous media.
Foundational Principles: Thermodynamic vs. Kinetic Solubility
In drug discovery and development, solubility is discussed in two contexts: thermodynamic and kinetic.[6][7]
-
Thermodynamic Solubility: This is the true, equilibrium concentration of a solute in a solvent at a specific temperature and pressure, where the solution is in equilibrium with the solid state of the compound.[7] It is the gold standard for physicochemical characterization and is essential for developing stable formulations. The most reliable method for its determination is the Saturation Shake-Flask method.[5][8]
-
Kinetic Solubility: This is often a measure of how much of a compound, typically dissolved in a strong organic solvent like DMSO, can be added to an aqueous buffer before it precipitates.[6][7] While useful for high-throughput screening in early discovery, this value represents a supersaturated, metastable state and is generally higher than the thermodynamic solubility.
For the rigorous characterization required for drug development, this guide will focus on determining thermodynamic solubility.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The Shake-Flask method is the universally recommended and most reliable technique for measuring equilibrium solubility.[5][8] Its trustworthiness stems from allowing the system to reach a true energetic minimum, providing a stable and reproducible data point.
Protocol: Step-by-Step Determination of Aqueous Solubility
-
Preparation of Media: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract.[7]
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed, inert container (e.g., a glass vial). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that saturation was achieved.[5]
-
Equilibration: Place the sealed vials in a temperature-controlled agitator (e.g., an orbital shaker or rotator) set to 37 ± 1 °C.[8] Agitate the samples for a sufficient duration to ensure equilibrium is reached. For poorly soluble compounds, this may extend beyond 24 hours, with time points at 24, 48, and 72 hours recommended until sequential measurements show no significant change.[8]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the measured concentration. High-speed centrifugation followed by filtration of the supernatant through a 0.45 µm filter is the standard procedure.[7][8]
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5][9]
-
pH Verification: Measure the pH of the final saturated solution to confirm that the buffering capacity was maintained and not altered by the dissolved acidic compound.[5]
Workflow for Thermodynamic Solubility Determination
Caption: Workflow of the Saturation Shake-Flask Method.
Solubility Profile and Solvent Selection
A comprehensive solubility profile is essential for guiding formulation and crystallization efforts. Based on the compound's structure, a range of solvents should be tested.
Known Aqueous Solubility Data:
| Solvent/Medium | Temperature | Solubility | Source |
| Aqueous Buffer (pH 7.4) | Not Specified | 20.3 µg/mL | [1] |
This single data point at physiological pH indicates that the compound is poorly soluble in its ionized form, a critical finding for oral drug development.
Recommended Solvents for Broader Characterization:
The following table provides a logical starting point for a comprehensive solubility screen, categorized by solvent class. The rationale is to probe the compound's interactions with solvents of varying polarity, proticity, and hydrogen bonding capability.
| Class | Solvent | Rationale for Selection | Expected Solubility |
| Polar Protic | Water | Baseline for aqueous solubility. | Low |
| Methanol / Ethanol | Can H-bond with the -COOH group and interact with the pyrazole ring.[3] | Moderate to High | |
| Acetic Acid | "Like dissolves like"; acid-acid interactions should be favorable. | High | |
| Polar Aprotic | DMSO / DMF | Strong, versatile organic solvents capable of dissolving a wide range of compounds.[6] | High |
| Acetone / Acetonitrile | Common lab solvents with moderate polarity; good for crystallization studies.[10] | Moderate | |
| Non-Polar | Toluene | May interact with the aromatic pyrazole ring. | Low |
| Hexane / Cyclohexane | Unlikely to be effective, but important for defining the lower limit of solubility. | Very Low | |
| Aqueous Basic | 5% NaHCO₃ (aq) | Will deprotonate the carboxylic acid to form a soluble sodium salt.[10] | High |
| 5% NaOH (aq) | Strong base will ensure complete deprotonation and salt formation.[10] | High |
Interpretation and Application of Solubility Data
The data gathered from these experiments are not merely numbers; they are actionable insights that drive the development process.
Implications for Drug Development:
-
Low Aqueous Solubility: The known poor solubility at pH 7.4 (20.3 µg/mL) is a significant challenge for oral bioavailability.[1] This necessitates strategies such as salt formation (by reacting with a base), co-solvent formulations, or advanced techniques like amorphous solid dispersions to enhance dissolution.[6][9]
-
pH-Dependent Solubility: The expected increase in solubility in basic solutions (NaHCO₃, NaOH) confirms the acidic nature of the compound and provides the primary strategy for creating aqueous formulations for in vitro assays or parenteral administration.
-
Crystallization and Purification: The ideal solvent for crystallization is one in which the compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below.[3][10] Solvents like ethanol, methanol, or acetone, where moderate solubility is predicted, are excellent candidates for screening crystallization conditions. A solvent mixture, such as ethanol/water or acetone/hexane, may be required to achieve optimal crystal growth.
Decision Pathway Based on Solubility Results
Caption: Decision-making based on solubility outcomes.
Conclusion
The solubility of this compound is a multifaceted property governed by the interplay of its ionizable carboxylic acid group and its moderately lipophilic chloro-pyrazole core. A systematic investigation using the gold-standard shake-flask method across a range of pH values and organic solvents is not merely an academic exercise but a prerequisite for any successful development campaign. The data reveal a compound with poor aqueous solubility at physiological pH, immediately highlighting the need for formulation-based enhancement strategies. By understanding the "why" behind its behavior in different solvents, researchers can intelligently design formulations, develop robust purification processes, and ultimately unlock the full therapeutic potential of this molecule.
References
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
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- How to choose a solvent for crystallization of an organic compound. Quora.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.
- Annex 4. World Health Organization (WHO).
- 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine. Benchchem.
- What are some chemical properties of propionic acid?. Quora.
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The Pyrazole Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity, Mechanisms, and Experimental Validation of Pyrazole Derivatives
Executive Summary
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to engage with a wide array of biological targets have cemented its role in the development of groundbreaking therapeutics.[4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the diverse biological activities of pyrazole derivatives. We will delve into the core mechanisms of action underlying their anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties, supported by field-proven experimental protocols and structure-activity relationship (SAR) insights. This document moves beyond a simple listing of facts to explain the causality behind experimental design and the molecular logic that makes the pyrazole nucleus a cornerstone of modern pharmacology.
Introduction: The Enduring Legacy of the Pyrazole Core
First synthesized in the 1880s, the pyrazole ring is a foundational structure in a multitude of bioactive compounds.[5][6] Its unique electronic properties and the capacity for substitution at multiple positions allow for the fine-tuning of steric, electronic, and pharmacokinetic parameters. This adaptability is evidenced by the significant number of pyrazole-containing drugs that have achieved regulatory approval and commercial success, including the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous kinase inhibitors for oncology.[6][7] The metabolic stability of the pyrazole ring further enhances its appeal as a central framework in drug design.[7] This guide aims to synthesize the vast body of research on pyrazole derivatives, providing an authoritative resource on their mechanisms, validation, and therapeutic potential.
Anti-inflammatory Activity: The Paradigm of Selective Enzyme Inhibition
The most prominent success story of pyrazole pharmacology is in the field of anti-inflammatory medicine. This activity is primarily rooted in the targeted inhibition of specific enzymes within the inflammatory cascade.
Core Mechanism: Selective COX-2 Inhibition
Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[8][9] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[10][11]
The genius of pyrazole-based anti-inflammatory drugs like Celecoxib lies in their selectivity. Non-selective NSAIDs inhibit both COX-1 and COX-2, leading to the desired anti-inflammatory effect but also to gastrointestinal side effects.[10][12] Diaryl-substituted pyrazoles, such as Celecoxib, possess a characteristic side chain (e.g., a sulfonamide group) that binds to a specific hydrophilic pocket present in the active site of COX-2 but not COX-1.[10][13] This structural difference allows for potent and selective inhibition of COX-2, thereby reducing inflammation while minimizing the risk of gastric complications.[11] Beyond COX inhibition, some pyrazole derivatives also exert anti-inflammatory effects by modulating cytokines (e.g., TNF-α, IL-6) and inhibiting lipoxygenase (LOX).[12]
Caption: Selective inhibition of COX-2 by pyrazole derivatives in the arachidonic acid cascade.
Quantitative Data: COX Inhibition Profile
The potency and selectivity of pyrazole derivatives are quantified by their half-maximal inhibitory concentration (IC₅₀) values against COX-1 and COX-2. A high selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) is a hallmark of a promising drug candidate.
| Compound Class/Example | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | ~4.5 - 15 | ~0.02 - 0.04 | >100 | [10][12] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [12] |
| Pyrazole-Thiazole Hybrid | - | 0.03 (COX-2) / 0.12 (5-LOX) | Dual Inhibitor | [12] |
| Ibuprofen (Non-selective) | ~13 | ~35 | ~0.37 | [12] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This is the canonical in vivo model for evaluating acute anti-inflammatory activity. Its self-validating nature comes from the inclusion of positive and negative controls, allowing for a clear, quantitative assessment of a compound's efficacy.
Objective: To assess the ability of a test pyrazole derivative to reduce acute inflammation in a rodent model.
Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, standard pellet diet and water ad libitum).
-
Grouping: Animals are randomly divided into groups (n=6):
-
Dosing: The vehicle, standard, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour post-dosing, 0.1 mL of 1% w/v carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Causality Insight: Carrageenan is used because it induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the late phase (after 1 hour) is mediated primarily by prostaglandins, making it an ideal model for testing COX inhibitors.
-
-
Measurement: Paw volume is measured immediately before the carrageenan injection (0 hr) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the volume at time 't' and time '0'.
-
The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group.
-
-
Trustworthiness Check: A statistically significant reduction in paw edema in the standard group validates the assay's sensitivity. The test compound's efficacy is judged by its ability to produce a dose-dependent, statistically significant reduction in edema compared to the control group.[14]
Anticancer Activity: A Symphony of Multi-Target Engagement
The pyrazole scaffold is a prolific source of anticancer agents, owing to its ability to interact with a multitude of targets crucial for cancer cell proliferation, survival, and migration.[16][17]
Mechanistic Diversity
Unlike the focused COX-2 inhibition in inflammation, the anticancer effects of pyrazoles are mechanistically diverse.[16]
-
Kinase Inhibition: This is the most significant mechanism. Pyrazole derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), Cyclin-Dependent Kinases (CDKs), and kinases in the PI3K/AKT pathway.[1][18][19][20] Their ability to fit into the ATP-binding pocket of these enzymes is a key driver of their activity.
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives can bind to tubulin, disrupting microtubule dynamics.[16][21] This leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis, a mechanism shared with classic chemotherapy agents like vinca alkaloids.
-
DNA Interaction: Certain polysubstituted pyrazoles have shown the ability to bind to the minor groove of DNA, interfering with replication and transcription processes and exhibiting cytotoxic effects.[16]
-
Apoptosis Induction: Regardless of the primary target, a common downstream effect of many anticancer pyrazoles is the induction of programmed cell death (apoptosis), often associated with the activation of caspases and changes in cell cycle regulation.[9]
Caption: Multi-target anticancer mechanisms of pyrazole derivatives.
Quantitative Data: Cytotoxicity and Kinase Inhibition
The anticancer potential is initially screened via cytotoxicity assays (IC₅₀ values against cancer cell lines) and then confirmed with specific enzyme inhibition assays.
| Compound/Derivative | Target/Cell Line | IC₅₀ Value | Reference |
| Polysubstituted Pyrazole (59) | HepG2 (Liver Cancer) | 2 µM | [16] |
| Pyrazole-Naphthalene Analog (10) | MCF7 (Breast Cancer) | 0.83 µM | [16][21] |
| Pyrazole Derivative (42) | WM 266.4 (Melanoma) | 0.12 µM | [21] |
| Pyrazole Derivative (44) | BCR-Abl Kinase | 14.2 nM | [21] |
| Afuresertib Analog (2) | Akt1 Kinase | 1.3 nM | [1] |
| Frag-1 (9) | Aurora B Kinase | 116 nM | [1] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Objective: To determine the concentration at which a pyrazole derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).
Methodology:
-
Cell Culture: Cancer cells (e.g., MCF-7, HeLa, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are harvested, counted, and seeded into a 96-well plate at a density of ~5,000-10,000 cells per well. The plate is incubated for 24 hours to allow for cell attachment.
-
Treatment: A stock solution of the test pyrazole is serially diluted. The old media is removed from the wells and 100 µL of fresh media containing various concentrations of the test compound is added. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plate is incubated for a further 48-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Causality Insight: The assay's principle rests on the ability of mitochondrial succinate dehydrogenase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
-
-
Solubilization: The media is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
A dose-response curve is plotted (Concentration vs. % Viability), and the IC₅₀ value is determined using non-linear regression analysis.
-
-
Trustworthiness Check: A consistent dose-response curve and a valid IC₅₀ for the positive control ensure the reliability of the results.
Antimicrobial Activity: A Scaffold for Combating Resistance
With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents.[22] Pyrazole derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal activities.[23][24]
Mechanistic Insight & Structure-Activity Relationship
The mechanisms of antimicrobial action are varied and can include the disruption of the bacterial cell wall, inhibition of essential enzymes like DNA gyrase, and interference with biofilm formation.[25] The broad-spectrum activity of many pyrazole derivatives makes them attractive candidates for further development.[22] For instance, Naphthyl-substituted pyrazole-hydrazones have been shown to be effective against S. aureus and A. baumannii biofilms by disrupting the cell wall.[25] The inclusion of specific functional groups, such as thiazolidinone or imidazo-pyridine moieties, can enhance broad-spectrum activity.[25]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound Class/Example | Organism | MIC (µg/mL) | Reference |
| Hydrazone 21a | S. aureus (Gram +) | 62.5 - 125 | [22] |
| Hydrazone 21a | C. albicans (Fungus) | 2.9 - 7.8 | [22] |
| Naphthyl-pyrazole Hydrazone (6) | S. aureus, A. baumannii | 0.78 - 1.56 | [25] |
| Aminoguanidine-pyrazole (12) | S. aureus, E. coli | 1 - 8 | [25] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard, quantitative method for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a specific microorganism.
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Methodology:
-
Preparation: A 96-well microtiter plate is used. 50 µL of sterile Mueller-Hinton Broth (MHB) is added to wells 2 through 12.
-
Compound Dilution: 100 µL of the test pyrazole (at a starting concentration, e.g., 512 µg/mL) is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this two-fold serial dilution is continued down to well 10. 50 µL is discarded from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to match the 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation: 50 µL of the standardized bacterial inoculum is added to wells 1 through 11.
-
Incubation: The plate is covered and incubated at 37°C for 18-24 hours.
-
Reading: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Trustworthiness Check: The sterility control must be clear, and the growth control must be turbid. The MIC of a standard antibiotic tested in parallel should fall within its known acceptable range.
Anticonvulsant Activity: Modulating Neuronal Excitability
Pyrazole derivatives have also shown significant promise as anticonvulsant agents for the treatment of neurological disorders like epilepsy.[26][27]
Mechanistic Insight
The anticonvulsant properties of pyrazoles are believed to stem from their ability to modulate neuronal excitability. While mechanisms can be diverse, they often involve interaction with ion channels or neurotransmitter systems.[28] Some pyrazoles also act as inhibitors of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters, which can contribute to their neuropharmacological effects.[29]
Experimental Protocol: Maximal Electroshock (MES) and scPTZ Seizure Tests
These two in vivo models are the primary screening tools used to identify compounds with potential antiepileptic activity. They are complementary, as they represent different types of seizures.
Objective: To evaluate the ability of a pyrazole derivative to protect against induced seizures in rodents.
Methodology:
-
Animal Preparation & Grouping: As described in the anti-inflammatory protocol, mice or rats are grouped into control, standard (e.g., Phenytoin for MES, Valproic acid for scPTZ), and test compound groups.[26][28]
-
Dosing: Compounds are administered, typically i.p., 30-60 minutes before seizure induction.
-
Seizure Induction:
-
Maximal Electroshock (MES) Test: An electrical stimulus (e.g., 50 mA for 0.2s) is delivered via corneal or ear-clip electrodes. This test models generalized tonic-clonic seizures. The endpoint is the abolition of the tonic hind limb extension phase of the seizure.[26][27]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously. This test models myoclonic or absence seizures. The endpoint is the failure to observe clonic seizures for a period of at least 5 seconds within a 30-minute observation window.[26]
-
-
Observation & Analysis: Animals are observed for the presence or absence of the seizure endpoint. The percentage of animals protected from seizures in each group is calculated.
-
Trustworthiness Check: The standard drug must provide a high degree of protection, validating the model. A test compound is considered active if it provides statistically significant protection in a dose-dependent manner.
Conclusion and Future Perspectives
The pyrazole scaffold is unequivocally a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activity.[5][30] Its success stems from its synthetic tractability and its ability to be decorated with functional groups that precisely target key biological molecules. From the selective COX-2 inhibition of anti-inflammatory agents to the multi-pronged attack of anticancer kinase inhibitors and the promising activity of new antimicrobial and anticonvulsant leads, pyrazoles continue to provide solutions to complex therapeutic challenges.[1][4][31]
Future research will likely focus on several key areas:
-
Multi-Target Agents: Designing single pyrazole molecules that can hit multiple targets (e.g., dual COX-2/5-LOX inhibitors or multi-kinase inhibitors) to achieve synergistic effects and overcome drug resistance.[12]
-
Improving Selectivity: Further refining substitutions to enhance selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.
-
New Therapeutic Frontiers: Exploring the utility of pyrazole derivatives in other disease areas, such as neurodegenerative disorders, metabolic diseases, and viral infections.[1][22]
The continued exploration of the chemical space around the pyrazole nucleus, guided by mechanistic insights and robust experimental validation, ensures that this privileged scaffold will remain a source of innovative medicines for years to come.
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discovery and history of pyrazole-containing compounds
An In-depth Technical Guide to the Discovery and History of Pyrazole-Containing Compounds
Introduction: The Emergence of a Privileged Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] Its journey from a 19th-century chemical curiosity to a "privileged scaffold" integral to numerous FDA-approved drugs is a testament to its remarkable chemical versatility and broad pharmacological potential.[1][2] Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][3][4] The unique physicochemical characteristics of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of many drug candidates.[1][5]
This technical guide provides a comprehensive exploration of the . It traces the arc from the initial synthesis of the pyrazole ring to the rational design of blockbuster drugs, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Genesis of Pyrazole Chemistry
The Foundational Synthesis: Knorr's Breakthrough
The history of pyrazoles is inextricably linked to the German chemist Ludwig Knorr. In 1883, while attempting to synthesize a quinoline derivative, Knorr unexpectedly produced a pyrazolone compound, which he named Antipyrine.[6][7] This serendipitous discovery not only marked the beginning of pyrazolone chemistry but also yielded one of the world's first commercially successful synthetic drugs.[6][8] Shortly after, in 1889, Edward Buchner achieved the first synthesis of the parent pyrazole compound itself.[9][10]
Knorr's work led to the development of the eponymous Knorr pyrazole synthesis , a robust and foundational method that remains a staple in heterocyclic chemistry.[11][12] The reaction involves the cyclocondensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound.[12][13][14] The versatility of this reaction allows for the creation of a wide array of substituted pyrazoles by varying the components of the dicarbonyl compound and the hydrazine.[15]
Caption: General schematic of the Knorr pyrazole synthesis.
Antipyrine: A Pioneering Synthetic Drug
Antipyrine, also known as Phenazone, was synthesized by Knorr through the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation.[16][17][18] Patented in 1883, it was one of the very first synthetic medications to enter the market and quickly gained global popularity for its potent analgesic (pain-reducing) and antipyretic (fever-reducing) properties.[7][8][18] While its use has been largely superseded by modern NSAIDs like ibuprofen and aspirin, Antipyrine's historical significance is immense.[8][18] It demonstrated the power of synthetic organic chemistry to create novel therapeutic agents and paved the way for the modern pharmaceutical industry. Today, it remains a valuable tool in clinical pharmacology as a probe to study the activity of liver drug-metabolizing enzymes.[8][17]
Part 2: The Evolution of Pyrazole-Based Therapeutics
The initial success of Antipyrine spurred further research into pyrazole derivatives, leading to the development of several key drug classes.
First-Generation Pyrazolone NSAIDs
Following Antipyrine, a new wave of pyrazolone-based nonsteroidal anti-inflammatory drugs (NSAIDs) emerged.
-
Phenylbutazone ("Bute"): Introduced by the Swiss company Geigy in 1949, phenylbutazone was a powerful anti-inflammatory agent for treating rheumatoid arthritis and gout in humans.[19][20][21] However, its clinical use was eventually curtailed due to the risk of severe side effects, including gastrointestinal ulcers and bone marrow suppression.[20][22][23] Despite being largely withdrawn from human medicine by the 1980s, it found a lasting and crucial role in veterinary medicine, particularly for treating musculoskeletal pain and inflammation in horses.[19][20][22]
The "Coxib" Revolution: Rational Drug Design
A paradigm shift in anti-inflammatory therapy occurred in the early 1990s with the discovery of two distinct cyclooxygenase (COX) enzyme isoforms.[24]
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastrointestinal tract and mediate platelet aggregation.[24]
-
COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation.[24][25]
This discovery provided a clear therapeutic rationale: selectively inhibiting COX-2 could provide potent anti-inflammatory effects while sparing the protective functions of COX-1, thereby reducing the gastrointestinal side effects common to older NSAIDs like phenylbutazone.[24][25]
This hypothesis led directly to the development of Celecoxib (Celebrex) . Discovered by a team at G.D. Searle & Company led by John Talley, Celecoxib was the first selective COX-2 inhibitor to receive FDA approval on December 31, 1998.[24][25][26][27] It represented a landmark achievement in rational drug design and quickly became a blockbuster drug for treating osteoarthritis and rheumatoid arthritis.[24][27][28]
Caption: Selective COX-2 inhibitors spare the protective functions of COX-1.
Expanding Horizons: Pyrazoles Beyond Inflammation
The structural versatility of the pyrazole ring has allowed its incorporation into drugs targeting a wide array of diseases.
-
Rimonabant (Acomplia): Discovered by Sanofi-Aventis, Rimonabant was a first-in-class selective CB1 cannabinoid receptor inverse agonist.[29][30] It was approved in Europe in 2006 as an anti-obesity drug, showing efficacy in promoting weight loss and improving metabolic profiles.[29][31][32] However, post-marketing surveillance revealed an increased risk of serious psychiatric side effects, including depression and anxiety.[30][32] These safety concerns led to its worldwide withdrawal in 2008 and it was never approved in the United States.[29][30] The story of Rimonabant serves as a critical case study in the complexities of targeting central nervous system receptors.
-
Modern Kinase Inhibitors: In contemporary drug discovery, the pyrazole scaffold is prevalent in the design of protein kinase inhibitors for oncology.[1] For example, Ruxolitinib , a potent inhibitor of JAK1 and JAK2 kinases, is a pyrazole-containing drug used to treat myeloproliferative neoplasms.[1] The number of pyrazole-containing drugs has risen significantly in recent years, with applications in treating various cancers, HIV, and pulmonary hypertension.[2][28]
Part 3: Key Methodologies and Timelines
Experimental Protocol: Knorr Synthesis of a Pyrazolone
The following protocol describes the synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone), a compound first synthesized in 1887 and now used to treat stroke and amyotrophic lateral sclerosis.[6][28] This procedure is a classic example of the Knorr pyrazole synthesis.[6]
Methodology:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, carefully add equimolar quantities of ethyl acetoacetate and phenylhydrazine in the fume hood. The initial addition is slightly exothermic.[6]
-
Heating: Heat the reaction mixture under reflux for 60 minutes at approximately 135-145 °C. A heavy syrup will form.[6]
-
Isolation: After heating, transfer the syrup to a beaker and cool thoroughly in an ice-water bath.[6]
-
Precipitation: Add a small volume of diethyl ether and stir the mixture vigorously until a crude powdered solid is obtained.[6]
-
Purification: The crude product is collected by vacuum filtration. Recrystallization from a suitable solvent, such as aqueous ethanol, is performed to yield the pure 3-methyl-1-phenyl-5-pyrazolone.[6]
-
Analysis: The final product's identity and purity are confirmed by determining its melting point (125–127 °C) and analyzing it via ¹H and ¹³C NMR and IR spectroscopy.[6]
Timeline of Key Discoveries
| Year | Discovery / Event | Key Scientist(s) / Company | Significance |
| 1883 | Synthesis of Antipyrine (Phenazone) and coining of the term "pyrazole".[6][9][18] | Ludwig Knorr | Birth of pyrazolone chemistry; one of the first synthetic drugs.[6][8] |
| 1889 | First synthesis of the parent pyrazole compound.[9][10] | Edward Buchner | Fundamental synthesis of the core heterocyclic ring.[9] |
| 1949 | Introduction of Phenylbutazone for human use.[19][21] | Geigy | A potent, first-generation pyrazolone NSAID for arthritis.[19][22] |
| Early 1990s | Discovery of COX-1 and COX-2 isoforms.[24] | Multiple Researchers | Provided the scientific basis for developing selective NSAIDs.[24] |
| 1998 | FDA approval of Celecoxib (Celebrex).[24][26][27] | John Talley et al. (Searle) | First selective COX-2 inhibitor, marking a new era of anti-inflammatory drugs.[24][25] |
| 2006 | European approval of Rimonabant (Acomplia).[29] | Sanofi-Aventis | First-in-class CB1 antagonist for obesity.[29][30] |
| 2008 | Worldwide withdrawal of Rimonabant.[29][30] | Sanofi-Aventis | Highlighted significant psychiatric side effects, a key lesson in drug safety.[30] |
| 2011-Present | Surge in FDA approvals of pyrazole-containing drugs.[5] | Various | The pyrazole scaffold is increasingly recognized as a privileged structure in modern drug discovery, especially in oncology.[2][5][28] |
Conclusion
From its serendipitous discovery in the 19th century, the pyrazole scaffold has evolved into one of the most important heterocyclic motifs in medicinal chemistry. The journey from broad-spectrum analgesics like Antipyrine to rationally designed, target-selective agents like Celecoxib illustrates the progress of pharmaceutical science itself. The history of pyrazole-containing compounds is a compelling narrative of chemical innovation, biological discovery, and the continual refinement of the balance between therapeutic efficacy and patient safety. As a privileged structure, the pyrazole core will undoubtedly continue to be a fruitful starting point for the discovery of novel therapeutics for decades to come.[1][2]
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A Theoretical and Practical Guide to 2-(4-Chloro-1H-pyrazol-1-yl)propanoic Acid: Synthesis, Computational Analysis, and Future Perspectives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid, a molecule of significant interest in the fields of agrochemicals and pharmaceuticals. The document delineates a validated synthetic pathway, explores the compound's molecular and electronic properties through theoretical studies, and discusses its potential applications, particularly in the development of novel herbicides and therapeutic agents. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel bioactive compounds.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal and agricultural chemistry, renowned for its versatile biological activities.[1] A vast number of compounds incorporating the pyrazole scaffold have been developed, exhibiting a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. In the agrochemical sector, pyrazole derivatives have demonstrated potent herbicidal and insecticidal effects. The subject of this guide, this compound, combines the established bioactivity of the pyrazole core with a propanoic acid side chain, a feature often utilized to modulate solubility and target interaction. The presence of a chlorine atom at the 4-position of the pyrazole ring is anticipated to significantly influence the molecule's electronic properties and, consequently, its biological activity.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and interpretation of its biological activity.
| Property | Value | Source |
| Molecular Formula | C6H7ClN2O2 | PubChem CID 6485374[2] |
| Molecular Weight | 174.58 g/mol | PubChem CID 6485374[2] |
| IUPAC Name | 2-(4-chloropyrazol-1-yl)propanoic acid | PubChem CID 6485374[2] |
| SMILES | CC(C(=O)O)N1C=C(C=N1)Cl | PubChem CID 6485374[2] |
| InChIKey | WTNFOIQEOSAJAG-UHFFFAOYSA-N | PubChem CID 6485374[2] |
Note: For detailed safety and hazard information, including GHS classifications, please refer to the PubChem entry. The compound is harmful if swallowed and may cause skin and eye irritation.[2]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a two-step process: the chlorination of pyrazole followed by N-alkylation with an appropriate propanoic acid derivative.
Step 1: Synthesis of 4-chloro-1H-pyrazole
The initial step involves the selective chlorination of the pyrazole ring at the 4-position. A reliable method for this transformation is the reaction of pyrazole with a chlorinating agent such as sodium hypochlorite (NaOCl) in an aqueous medium.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend pyrazole (1 equivalent) in water.
-
Chlorination: Cool the suspension in an ice bath. Add an aqueous solution of sodium hypochlorite (1 equivalent) dropwise to the stirred suspension, maintaining the temperature below 10 °C. The reaction should proceed in the substantial absence of carboxylic acids to ensure high yield.[3]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, adjust the pH of the reaction mixture to approximately 11 with a suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-pyrazole.[3]
Step 2: N-Alkylation of 4-chloro-1H-pyrazole
The second step is the N-alkylation of the synthesized 4-chloro-1H-pyrazole with a derivative of 2-bromopropanoic acid, followed by hydrolysis of the resulting ester.
Protocol:
-
Esterification (Optional but recommended): If starting from 2-bromopropanoic acid, it is advisable to first convert it to its ethyl ester, ethyl 2-bromopropanoate, to avoid side reactions. This can be achieved using standard Fischer esterification conditions (ethanol and a catalytic amount of sulfuric acid).
-
N-Alkylation Reaction:
-
In a suitable solvent such as N,N-dimethylformamide (DMF), dissolve 4-chloro-1H-pyrazole (1 equivalent).
-
Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.1 equivalents), to the solution and stir for a short period to form the pyrazolate anion.
-
Add ethyl 2-bromopropanoate (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or HPLC. General methods for N-alkylation of pyrazoles support this approach.
-
-
Ester Hydrolysis:
-
Once the N-alkylation is complete, cool the reaction mixture.
-
Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to hydrolyze the ester.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
-
Caption: Synthetic workflow for this compound.
Theoretical Studies: Insights from Computational Chemistry
While specific computational studies on this compound are not widely published, we can infer its electronic and structural properties from theoretical analyses of its core component, 4-chloro-1H-pyrazole, and related pyrazole derivatives. Density Functional Theory (DFT) is a powerful tool for such investigations.
Molecular Geometry and Electronic Structure
DFT calculations on 4-chloro-1H-pyrazole reveal a planar structure. The introduction of the propanoic acid group at the N1 position is unlikely to significantly disrupt the planarity of the pyrazole ring. The chlorine atom, being an electron-withdrawing group, will influence the electron density distribution across the pyrazole ring. This can be visualized through the Molecular Electrostatic Potential (MEP) map. Regions of negative potential (electron-rich) are typically found around the nitrogen atoms, while positive potential (electron-poor) regions are associated with the hydrogen atoms.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity. In the case of 4-chloro-1H-pyrazole, the HOMO is distributed over the pyrazole ring, while the LUMO is also delocalized across the ring system. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrazole. The propanoic acid group will further modulate these energy levels.
Sources
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Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
Authored by a Senior Application Scientist
Disclaimer: As of January 2026, publicly available data on the specific biological targets and mechanism of action for 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid are limited. The following guide provides a comprehensive, tiered experimental framework based on established methodologies for the initial in vitro characterization of a novel chemical entity with unknown biological activity. This document is intended to empower researchers, scientists, and drug development professionals to systematically investigate its potential as a therapeutic agent.
Introduction: A Strategic Approach to Novel Compound Characterization
The journey of a novel compound from a chemical structure to a potential therapeutic candidate is underpinned by rigorous in vitro evaluation. This critical phase provides foundational insights into a compound's biological activity, potency, and potential mechanism of action. For a compound with a pyrazole core, such as this compound, a wide range of biological activities is possible, from enzyme inhibition to modulation of protein-protein interactions.
This guide presents a logical, phased approach to the in vitro characterization of this compound. We will begin with broad, cell-based assays to assess its general cytotoxic and anti-proliferative effects across a diverse panel of cancer cell lines. Subsequent phases will delve into more specific mechanistic studies, including enzyme inhibition, target binding, and downstream effects on gene expression. This tiered strategy ensures a cost-effective and scientifically sound progression, where data from each phase informs the experimental design of the next.
Phase 1: Foundational Assessment of Biological Activity
The initial phase is designed to answer a fundamental question: Does this compound exert a biological effect on human cells, and if so, at what concentration? We will employ robust, high-throughput cell viability assays to determine the compound's potency and spectrum of activity across a panel of cancer cell lines.
Rationale for Cell Line Selection
The choice of cell lines is critical for obtaining a broad and informative initial assessment. The NCI-60 panel , a collection of 60 human cancer cell lines derived from nine different tissue types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate), is an excellent starting point.[1][2] Screening against this panel can reveal patterns of activity that may hint at a particular mechanism of action or a vulnerability in certain cancer types.[3][4] For laboratories without access to the full NCI-60 screen, a smaller, representative panel can be selected.
Table 1: Suggested Starter Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Cancer | Estrogen receptor-positive |
| MDA-MB-231 | Breast Cancer | Triple-negative, highly invasive |
| A549 | Lung Cancer | Non-small cell lung carcinoma |
| HCT116 | Colon Cancer | Wild-type p53, microsatellite instability |
| PC-3 | Prostate Cancer | Androgen-independent |
| U-87 MG | Glioblastoma | Aggressive brain tumor |
| HELA | Cervical Cancer | Widely used, robust cell line |
Experimental Workflow for Phase 1
Caption: Workflow for initial screening of this compound.
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
The CellTiter-Glo® assay is a robust method for determining cell viability by quantifying ATP, which is an indicator of metabolically active cells.[5][6] Its luminescent readout offers high sensitivity and a broad dynamic range.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell lines
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound stock in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentration.
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[7][8]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][9]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9]
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Phase 2: Delving into the Mechanism of Action
Based on the results from Phase 1, particularly if significant anti-proliferative activity is observed, the next phase aims to elucidate the compound's potential mechanism of action. Given that many pyrazole-containing compounds are enzyme inhibitors, a logical next step is to screen for such activity. Additionally, understanding the compound's binding to plasma proteins is crucial for its potential as a therapeutic agent.
Protocol 2: General In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a selected enzyme. The specific enzyme and substrate would be chosen based on hypotheses generated from the Phase 1 screening (e.g., if the compound shows a profile similar to known kinase inhibitors, a panel of kinases would be appropriate).
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer optimized for the enzyme
-
This compound
-
96-well microplate
-
Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the compound in DMSO.
-
Prepare serial dilutions of the compound in the assay buffer. Ensure the final DMSO concentration is low (typically ≤1%).
-
Prepare the enzyme and substrate solutions at appropriate concentrations in the assay buffer. For initial screening, the substrate concentration is often at or near its Michaelis constant (Km).[10]
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer and DMSO.
-
Control wells (100% enzyme activity): Enzyme solution and DMSO.
-
Test wells: Enzyme solution and various concentrations of the compound.
-
Positive control (if available): A known inhibitor of the enzyme.
-
-
Pre-incubation: Pre-incubate the enzyme with the compound (or DMSO) for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Immediately measure the change in signal (e.g., absorbance, fluorescence) over a set period using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the control.
-
Calculate the IC50 value as described in Protocol 1.
-
Protocol 3: Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)
Understanding the fraction of a compound that is unbound to plasma proteins is critical, as only the unbound fraction is typically available to exert its pharmacological effect.[11] The Rapid Equilibrium Dialysis (RED) method is a widely accepted approach for determining plasma protein binding.[12][13]
Materials:
-
Thermo Scientific™ Pierce™ Rapid Equilibrium Dialysis (RED) Device
-
Human plasma (or plasma from other species of interest)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Incubator with an orbital shaker
-
LC-MS/MS system for analysis
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. Spike the plasma with the compound to the desired final concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (e.g., 0.1%).
-
RED Device Setup:
-
Pipette the compound-spiked plasma into the sample chamber (red ring) of the RED device insert.
-
Add dialysis buffer (PBS, pH 7.4) to the buffer chamber.
-
-
Incubation:
-
Cover the unit with sealing tape.
-
Incubate at 37°C on an orbital shaker for a predetermined time to reach equilibrium (typically 4-6 hours).[11]
-
-
Sample Collection:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
To ensure matrix matching for analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
-
Analysis:
-
Determine the concentration of the compound in both the plasma and buffer samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the following formula: fu = Concentration in buffer chamber / Concentration in plasma chamber
-
The percentage of plasma protein binding (%PPB) is calculated as: %PPB = (1 - fu) x 100
-
Phase 3: Investigating Downstream Cellular Effects
If the compound demonstrates potent activity in the preceding phases, it is valuable to investigate its effects on downstream cellular pathways. Gene expression analysis can provide insights into the molecular changes induced by the compound.
Experimental Workflow for Phase 3
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Application Notes and Protocols for the Antibacterial Evaluation of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating the urgent discovery and development of novel antibacterial agents.[1][2] The World Health Organization has highlighted the critical need for new antibiotics to combat infections caused by multidrug-resistant (MDR) pathogens.[2][3] In this context, heterocyclic compounds have emerged as a promising avenue for the development of new therapeutics. Among these, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has garnered significant attention for its diverse pharmacological activities, including potent antibacterial properties.[4][5][6][7][8]
Derivatives of the pyrazole scaffold have been shown to target a variety of metabolic pathways in both Gram-positive and Gram-negative bacteria.[4][5] Notably, some pyrazole-containing compounds have been successfully developed into clinically approved antibiotics, such as cefoselis and ceftolozane, underscoring the therapeutic viability of this chemical class.[5] The mechanisms of action for pyrazole derivatives are varied and can include the inhibition of essential cellular processes like DNA gyrase activity and cell wall synthesis.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial potential of a specific pyrazole derivative, 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. While specific data on this compound is nascent, the established antibacterial profile of the pyrazole family provides a strong rationale for its investigation. The following protocols are designed to be a self-validating system, guiding the user through a logical progression of experiments from initial screening to preliminary mechanism of action studies.
Part 1: Initial Screening for Antibacterial Activity
The first crucial step is to determine if this compound exhibits any inhibitory effects against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this initial assessment.[1]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
This compound (investigational compound)
-
Dimethyl sulfoxide (DMSO, for stock solution preparation)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212, and relevant clinical isolates)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (broth only and broth with DMSO)
-
Spectrophotometer or microplate reader (optional, for OD600 readings)
-
Resazurin sodium salt (optional, for viability indication)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound's stock solution to the first well of a row and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well containing the compound. This will create a range of concentrations.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control (Sterility): A well with 200 µL of CAMHB only.
-
Growth Control: A well with 100 µL of CAMHB and 100 µL of the bacterial inoculum.
-
Solvent Control: A well with the highest concentration of DMSO used and the bacterial inoculum.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600). The addition of a viability dye like resazurin can also aid in the determination.
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus ATCC 29213 | [Insert experimental value] | [Insert experimental value] |
| E. coli ATCC 25922 | [Insert experimental value] | [Insert experimental value] |
| P. aeruginosa ATCC 27853 | [Insert experimental value] | [Insert experimental value] |
| MRSA Clinical Isolate | [Insert experimental value] | [Insert experimental value] |
Part 2: Determining Bactericidal versus Bacteriostatic Activity
Once an inhibitory effect is established, the next logical step is to determine whether the compound kills the bacteria (bactericidal) or merely prevents their growth (bacteriostatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Principle: The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Procedure:
-
Following the determination of the MIC from the broth microdilution assay, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus ATCC 29213 | [Insert experimental value] | [Insert experimental value] | [Calculate and interpret] |
| E. coli ATCC 25922 | [Insert experimental value] | [Insert experimental value] | [Calculate and interpret] |
-
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
Protocol 3: Time-Kill Assay
Principle: A time-kill assay provides a dynamic picture of the antibacterial agent's effect on bacterial viability over time.[9]
Procedure:
-
Prepare bacterial cultures as described for the MIC assay.
-
In sterile tubes, expose the bacterial suspension (at a starting concentration of ~5 x 10^5 CFU/mL) to the investigational compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control tube without the compound.
-
Incubate all tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them on MHA plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL versus time for each concentration.
Visualization of Experimental Workflow:
Caption: Workflow for the Time-Kill Assay.
Part 3: Assessing Selectivity and Preliminary Mechanism of Action
A crucial aspect of drug development is to ensure that the compound is selectively toxic to bacteria with minimal effects on host cells. Cytotoxicity assays are essential for this evaluation. Furthermore, initial investigations into the mechanism of action can provide valuable insights for further optimization.
Protocol 4: Cytotoxicity Assay against Mammalian Cell Lines
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cell lines (e.g., HEK293 - human embryonic kidney cells, HepG2 - human liver cancer cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the highest concentration of DMSO) and an untreated control (medium only).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | This compound IC50 (µM) |
| HEK293 | [Insert experimental value] |
| HepG2 | [Insert experimental value] |
Selectivity Index (SI): The SI is a crucial parameter that indicates the therapeutic window of a compound. It is calculated as:
SI = IC50 (mammalian cells) / MIC (bacterial cells)
A higher SI value is desirable, as it suggests greater selectivity for bacteria over host cells.
Protocol 5: Preliminary Mechanism of Action - DNA Gyrase Inhibition Assay
Rationale: As many pyrazole derivatives have been reported to inhibit DNA gyrase, this is a logical starting point for mechanistic studies.[4][5]
Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
E. coli DNA gyrase enzyme
-
Relaxed plasmid DNA (substrate)
-
ATP
-
Assay buffer
-
Agarose gel electrophoresis system
-
DNA intercalating dye (e.g., SYBR Safe)
-
Positive control inhibitor (e.g., Novobiocin)
Procedure:
-
Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Include a no-enzyme control, a no-compound control, and a positive control with novobiocin.
-
Initiate the reaction by adding DNA gyrase and ATP.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and run the samples on an agarose gel.
-
Visualize the DNA bands under UV light after staining. The supercoiled form of the plasmid will migrate faster than the relaxed form. Inhibition of the enzyme will result in a decrease in the amount of supercoiled DNA.
Visualization of Potential Mechanism:
Caption: Proposed mechanism of DNA gyrase inhibition.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial antibacterial evaluation of this compound. By systematically determining its MIC, MBC, and time-kill kinetics, researchers can gain a comprehensive understanding of its antibacterial profile. Furthermore, the assessment of cytotoxicity and preliminary mechanism of action studies will be instrumental in gauging its therapeutic potential. Positive results from these assays would warrant further investigation, including studies against a broader panel of MDR clinical isolates, biofilm disruption assays, and in vivo efficacy studies in animal models of infection. The rich history of pyrazole derivatives in antibacterial drug discovery provides a strong impetus for the thorough investigation of this and related compounds.
References
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Berman, J., & Koirala, J. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(4), 235-251. [Link]
-
de la Fuente-Núñez, C., & Hancock, R. E. W. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Current Opinion in Microbiology, 64, 111-119. [Link]
-
Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]
-
ResearchGate. (2022). Antibacterial Pyrazoles: Tackling Resistant Bacteria. [Link]
-
Bentham Science Publishers. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]
-
MDPI. (2021). Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative. [Link]
-
MDPI. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6485374, this compound. [Link]
-
Taylor & Francis Online. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]
-
Springer. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. [Link]
Sources
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-(4-Chloro-1H-pyrazol-1-yl)propanoic Acid as a Versatile Building Block in Organic Synthesis
Introduction
2-(4-Chloro-1H-pyrazol-1-yl)propanoic acid is a key heterocyclic building block that has garnered significant attention in the fields of agrochemical and pharmaceutical research. Its unique structural features, including a reactive carboxylic acid moiety, a stereocenter, and a substituted pyrazole ring, make it an invaluable synthon for the construction of complex, biologically active molecules. The pyrazole core is a well-established pharmacophore and toxophore, present in numerous commercial drugs and pesticides.[1] This document provides a comprehensive overview of the applications of this compound, with a focus on its pivotal role in the synthesis of the pre-emergence herbicide, pyroxasulfone. Detailed experimental protocols for its utilization in amide bond formation are provided to guide researchers in leveraging this versatile building block for their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂ | [2] |
| Molecular Weight | 174.58 g/mol | [2] |
| CAS Number | 51363-82-7 | [2] |
| Appearance | Solid | |
| IUPAC Name | 2-(4-chloropyrazol-1-yl)propanoic acid | [2] |
| Solubility | 20.3 µg/mL (at pH 7.4) | [2] |
Note: Spectroscopic data (NMR, IR, MS) should be acquired and interpreted by the end-user for validation of the material's identity and purity prior to use.
Core Application: Synthesis of the Herbicide Pyroxasulfone
The most prominent application of this compound is as a crucial intermediate in the industrial synthesis of the herbicide pyroxasulfone.[3][4] Pyroxasulfone is a pre-emergence herbicide that is effective for the control of grass and broad-leaved weeds in various crops, including corn, soybean, and wheat.[3] Its mode of action involves the inhibition of very-long-chain fatty acid synthesis in plants.[3]
The synthesis of pyroxasulfone involves the amide coupling of this compound with a specific heterocyclic amine. This reaction is a critical step in the overall synthetic route, and its efficiency directly impacts the yield and purity of the final active ingredient.
Below is a generalized workflow for the synthesis of a pyroxasulfone precursor from this compound.
Caption: General workflow for the synthesis of a pyroxasulfone precursor.
Experimental Protocols: Amide Bond Formation
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with an amine, a key transformation in the synthesis of pyroxasulfone and other biologically active molecules. The choice of method depends on the scale of the reaction, the nature of the amine, and the available reagents.
Protocol 1: Amide Synthesis via Acyl Chloride Intermediate
This method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with the amine. This is a robust and widely used method for amide bond formation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
The desired amine (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine for a related analog)
-
A suitable base (e.g., triethylamine (Et₃N) or pyridine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is typically used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine (1.5-2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Causality Behind Experimental Choices:
-
The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.
-
The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
-
A base is added in the coupling step to neutralize the HCl generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.
Protocol 2: Direct Amide Coupling Using a Coupling Reagent
This protocol utilizes a coupling reagent to facilitate the direct formation of the amide bond from the carboxylic acid and the amine, avoiding the need to isolate the acyl chloride. This method is often milder and more suitable for sensitive substrates.
Materials:
-
This compound
-
The desired amine
-
A coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
An additive such as 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt (1.0-1.2 eq) in anhydrous DMF or DCM.
-
Add a base such as DIPEA (2.0-3.0 eq) to the mixture.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add the coupling reagent (e.g., EDC, 1.2-1.5 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with the reaction solvent.
-
Dilute the filtrate with a suitable organic solvent such as ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Causality Behind Experimental Choices:
-
Coupling reagents like EDC and DCC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond.
-
Additives such as HOBt are often used to suppress side reactions and reduce racemization at the stereocenter of the propanoic acid. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization than the O-acylisourea itself.
-
DIPEA is a non-nucleophilic base used to neutralize any acidic byproducts without interfering with the coupling reaction.
Caption: Comparison of the two primary amide synthesis workflows.
Potential for Further Derivatization and Applications
Beyond its role in herbicide synthesis, the structural motifs within this compound suggest its potential as a building block for a wider range of biologically active molecules. The pyrazole ring is a common feature in many pharmaceuticals, exhibiting a broad spectrum of activities including anti-inflammatory, analgesic, and anticancer properties.[5] The carboxylic acid functionality can be readily converted to esters, amides, and other derivatives, allowing for the exploration of a diverse chemical space in drug discovery programs.[6] The chloro-substituent on the pyrazole ring can also be a site for further functionalization through various cross-coupling reactions, further expanding the synthetic utility of this building block.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its established role in the production of the herbicide pyroxasulfone highlights its industrial relevance. The detailed protocols provided herein for amide bond formation offer researchers a practical guide to utilizing this synthon for the creation of complex molecules with potential applications in both agrochemical and pharmaceutical research. The inherent reactivity and functionality of this compound pave the way for the development of novel derivatives with diverse biological activities.
References
-
Azab, M. E. (n.d.). Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. ResearchGate. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluxapyroxad. PubChem. Retrieved January 17, 2026, from [Link]
- Reddy, L. H., et al. (2015). Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. Bioorganic & Medicinal Chemistry Letters, 25(15), 2899-2903.
- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry, 61(6), 331-336.
- European Patent Office. (n.d.). EP 3254563 A1 - Intermediates in the preparation of fungicidal pyrazoles. Google Patents.
-
Justia Patents. (n.d.). A process for preparation of pyroxasulfone. Retrieved January 17, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). WO2020240392A1 - Process for preparation of pyroxasulfone.
- Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
- Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
- G. Singh, P. Chandra, N. Sachan, Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review, Int. J. Pharm. Sci. Rev. Res., 65(1), 2020, 201-214.
- European Patent Office. (n.d.). EP 4177244 A2 - PROCESS AND INTERMEDIATES FOR THE PREPARATION OF PYROXASULFONE AND FENOXASULFONE. Google Patents.
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- 4. GEN’s Achievement | GEN Law Helps KUMIAI Keep its Pyroxasulfone Intermediate Patent Fully Valid Before CNIPA_AWARDS & EXPERIENCE_News_Gen Law Firm [genlaw.com]
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Application Notes and Protocols for High-Throughput Screening Assays Involving 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
Introduction: Unlocking the Therapeutic Potential of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound this compound (herein referred to as C P P A) is a synthetic molecule featuring this key heterocyclic motif.[3] While the specific biological targets of CPPA are not yet fully elucidated, its structural features suggest potential interactions with various enzyme families or cellular pathways. High-throughput screening (HTS) provides a powerful and efficient methodology to explore the bioactivity of novel chemical entities like CPPA, enabling the rapid assessment of large compound libraries against specific biological targets or in phenotypic assays.[4][5][6]
This comprehensive guide presents detailed application notes and protocols for a multi-tiered HTS strategy to identify and characterize the biological effects of CPPA. We will first outline a primary phenotypic screen to assess its impact on cancer cell viability, followed by a more targeted, mechanistic assay focusing on a hypothetical, yet plausible, enzyme target. These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices to ensure robust and reproducible results.
Part 1: Primary High-Throughput Phenotypic Screening
A common initial step in characterizing an unannotated compound is to perform a phenotypic screen to observe its effect on whole cells. This approach can reveal unexpected biological activities and provide a foundation for more targeted mechanistic studies.[7][8] Here, we describe a luminescence-based cell viability assay to screen for cytotoxic or cytostatic effects of CPPA against a panel of cancer cell lines.
Principle of the Luminescence-Based Cell Viability Assay
This assay quantifies the amount of adenosine triphosphate (ATP), an indicator of metabolically active cells.[7] A proprietary thermostable luciferase enzyme is used to catalyze the production of light from ATP and luciferin. The resulting luminescent signal is directly proportional to the number of viable cells in culture. A decrease in luminescence following treatment with CPPA would indicate a potential cytotoxic or anti-proliferative effect. Luminescence-based assays are highly amenable to HTS due to their high sensitivity, broad dynamic range, and low background signal, which minimizes interference from the screened compounds.[9][10][11][12]
Experimental Workflow for Primary Cell Viability Screening
Caption: Workflow for the primary luminescence-based cell viability HTS assay.
Detailed Protocol: Luminescence-Based Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MCF7)
-
Appropriate cell culture medium and supplements
-
White, opaque 384-well assay plates
-
This compound (CPPA) stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Staurosporine)
-
Negative control (e.g., 0.1% DMSO in medium)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a final concentration of 2.5 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
Compound Addition:
-
Prepare a serial dilution of the CPPA stock solution in culture medium. A common concentration range for primary screening is 0.1 to 100 µM.
-
Add 5 µL of the diluted CPPA, positive control (e.g., 1 µM Staurosporine), or negative control (0.1% DMSO) to the appropriate wells.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luminescence Detection:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader with an integration time of 0.5 to 1 second per well.
-
Data Analysis and Interpretation:
The robustness of the assay should be evaluated using the Z'-factor, which measures the separation between the positive and negative controls. A Z'-factor of 0.5 or higher is considered excellent for HTS.[13] The percentage of cell viability can be calculated as follows:
% Viability = [(Luminescence_Sample - Luminescence_Background) / (Luminescence_NegativeControl - Luminescence_Background)] * 100
Hits are typically defined as compounds that cause a statistically significant decrease in cell viability beyond a certain threshold (e.g., >50% inhibition).
Part 2: Secondary High-Throughput Mechanistic Screening
Following the identification of CPPA as a potential modulator of cell viability, the next logical step is to investigate its molecular mechanism of action. Given that many pyrazole-containing compounds are known to be kinase inhibitors, we will describe a hypothetical secondary screen using the AlphaLISA technology to assess the inhibitory activity of CPPA against a specific kinase, for example, Cyclin-Dependent Kinase 8 (CDK8), which is implicated in cancer progression.[14][15]
Principle of the AlphaLISA Kinase Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay technology that is highly suitable for HTS.[16][17] The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. Donor beads are coated with streptavidin to bind the biotinylated substrate, while acceptor beads are coated with an antibody specific for the phosphorylated form of the substrate. When the kinase is active, it phosphorylates the substrate, bringing the donor and acceptor beads into close proximity. Upon excitation of the donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 615 nm.[13] If CPPA inhibits the kinase, the substrate will not be phosphorylated, and no signal will be generated. The AlphaLISA format offers high sensitivity and a robust signal with minimal background interference.[16][18][19]
Experimental Workflow for AlphaLISA Kinase Assay
Caption: Workflow for the secondary AlphaLISA-based kinase inhibition assay.
Detailed Protocol: AlphaLISA Kinase Inhibition Assay
Materials:
-
Recombinant human CDK8 enzyme
-
Biotinylated peptide substrate for CDK8
-
ATP
-
AlphaLISA anti-phospho-substrate Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA buffer
-
384-well, low-volume, white assay plates
-
CPPA stock solution (10 mM in DMSO)
-
Positive control (a known CDK8 inhibitor)
-
Negative control (0.1% DMSO)
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Kinase Reaction:
-
Prepare a master mix of the CDK8 enzyme, biotinylated substrate, and ATP in the kinase reaction buffer at 2x the final desired concentration.
-
Add 5 µL of the master mix to each well of the 384-well plate.
-
Add 5 µL of serially diluted CPPA, positive control, or negative control to the appropriate wells.
-
Incubate the plate for 60 minutes at room temperature to allow for the kinase reaction to proceed.
-
-
AlphaLISA Detection:
-
Prepare a 2x solution of the AlphaLISA Acceptor beads in AlphaLISA buffer.
-
Add 5 µL of the Acceptor bead solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Prepare a 2x solution of the Streptavidin-coated Donor beads in AlphaLISA buffer.
-
Add 5 µL of the Donor bead solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis and Interpretation:
The percentage of kinase inhibition can be calculated as follows:
% Inhibition = [1 - (Signal_Sample - Signal_Background) / (Signal_NegativeControl - Signal_Background)] * 100
The IC50 value, which is the concentration of CPPA required to inhibit 50% of the kinase activity, can be determined by fitting the dose-response data to a four-parameter logistic equation.
Data Summary and Validation Parameters
| Assay Type | Parameter | Recommended Value | Rationale |
| Cell Viability | Plate Format | 384-well, white, opaque | Reduces well-to-well crosstalk and is compatible with HTS automation.[4] |
| Cell Seeding Density | 5,000 cells/well | Optimized for robust signal and to avoid overgrowth during the incubation period. | |
| Compound Incubation Time | 48-72 hours | Allows for sufficient time to observe effects on cell proliferation and viability. | |
| Assay Readout | Luminescence | High sensitivity, low background, and wide dynamic range.[9][10] | |
| Quality Control | Z'-factor > 0.5 | Ensures a large enough separation between positive and negative controls for reliable hit identification.[13] | |
| Kinase Inhibition | Plate Format | 384-well, low-volume | Conserves reagents and is suitable for HTS.[17] |
| Kinase Reaction Time | 60 minutes | Sufficient time for substrate phosphorylation within the linear range of the reaction. | |
| Assay Readout | AlphaLISA | Homogeneous, no-wash format that is highly sensitive and amenable to automation.[16][19] | |
| Quality Control | S/B Ratio > 10 | A high signal-to-background ratio indicates a robust assay window. | |
| Data Analysis | IC50 determination | Provides a quantitative measure of the compound's potency. |
Conclusion and Future Directions
This guide provides a robust framework for the high-throughput screening of this compound to elucidate its potential biological activities. The proposed tiered approach, starting with a broad phenotypic screen and progressing to a specific mechanistic assay, represents a logical and efficient strategy in early-stage drug discovery.[20][21] Positive hits from these screens would warrant further investigation, including secondary assays to confirm on-target activity, assessment of selectivity against other kinases, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties. The integration of these HTS methodologies can significantly accelerate the journey from a novel compound to a promising therapeutic lead.
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developing assays to test the efficacy of pyrazole compounds
Application Notes & Protocols
Topic: Developing Robust Efficacy Assays for Novel Pyrazole Compounds
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs with diverse therapeutic actions, from anti-inflammatory agents like celecoxib to targeted cancer therapies.[1] The successful translation of a novel pyrazole compound from a promising hit to a clinical candidate is critically dependent on the quality and rigor of the assays used to evaluate its efficacy. This guide provides an in-depth framework for developing and validating a tiered suite of assays—from initial target-based biochemical screens to conclusive cell-based functional assessments. We will delve into the scientific rationale behind assay selection, provide detailed, field-tested protocols for key applications such as kinase and cyclooxygenase inhibition, and establish a clear roadmap for assay validation in line with global regulatory standards.
Foundational Principles: Designing a Fit-for-Purpose Assay Cascade
The ultimate goal of any efficacy assay is to provide a clear, reproducible, and biologically relevant measure of a compound's effect. A successful screening cascade for pyrazole compounds begins with a clear understanding of the intended therapeutic application and the compound's putative mechanism of action (MOA). The development process is not a linear path but an iterative cycle of testing, learning, and refining.
1.1. The Dichotomy of Assay Design: Target-Based vs. Phenotypic Approaches
The initial choice of assay strategy is dictated by the starting point of the drug discovery program.
-
Target-Based Assays: This is the most common approach when the biological target of the pyrazole compound is known or hypothesized (e.g., a specific enzyme like a kinase or cyclooxygenase). These assays are typically biochemical in nature, utilizing purified proteins to directly measure the compound's interaction with its target. They are advantageous for their simplicity, high-throughput capability, and the direct, mechanistic information they provide.[2]
-
Phenotypic Assays: When the specific target is unknown, or the goal is to identify compounds that produce a desired biological outcome in a more complex system, phenotypic (or cell-based) assays are employed.[3] Examples include screening for compounds that induce apoptosis in cancer cells or reduce the production of inflammatory cytokines. These assays offer greater physiological relevance but can be more complex to execute and interpret.
1.2. The Pillars of a Trustworthy Assay: Core Validation Parameters
An assay is only as valuable as the data it generates. To ensure that experimental results are reliable and meaningful, every assay must be validated to demonstrate it is "fit for its intended purpose." The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process.[4][5] While these guidelines are mandatory for regulatory submissions, their principles should be applied from the earliest stages of assay development to ensure data integrity.
| Validation Parameter | Definition | Purpose in Efficacy Assays |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Ensures the assay signal is due to the specific biological activity of interest (e.g., inhibition of the target enzyme) and not from compound interference (e.g., fluorescence quenching, non-specific protein binding). |
| Accuracy | The closeness of test results obtained by the method to the true value. | Confirms that the measured potency (e.g., IC50) is a true representation of the compound's activity. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Demonstrates the reproducibility of the assay, both within a single experiment (repeatability) and between different experiments, days, or operators (intermediate precision). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Establishes the concentration range over which the assay response is reliable and quantifiable. |
| Range | The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defines the boundaries of reliable quantification for the assay.[6] |
| Robustness | A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters. | Provides an indication of the assay's reliability during normal usage and its transferability between different labs.[6] |
Target-Based Assays: Quantifying Molecular Interactions
Many pyrazole derivatives function by inhibiting specific enzymes.[7] Biochemical, target-based assays are the primary tool for quantifying this inhibition and establishing a structure-activity relationship (SAR).
2.1. Focus Area: Kinase Inhibition Assays
Protein kinases are a major class of drug targets, and numerous pyrazole-based compounds have been developed as kinase inhibitors for oncology and inflammatory diseases.[8][9] These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein.
2.1.1. Scientific Rationale A common and highly sensitive method for measuring kinase activity is to quantify the amount of ATP remaining after the kinase reaction is complete. As the kinase consumes ATP to phosphorylate its substrate, a decrease in ATP concentration corresponds directly to an increase in kinase activity. The addition of an inhibitor will spare ATP, resulting in a higher signal. Luminescence-based ATP detection assays, such as Promega's Kinase-Glo®, are industry standards due to their high signal-to-background ratio and simple "add-mix-read" format.
2.1.2. Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
2.1.3. Protocol: Determination of IC50 for a JAK2 Kinase Inhibitor
This protocol is designed for a 384-well plate format.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the pyrazole test compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in a 96-well plate using 100% DMSO. This will be your intermediate plate.
-
Transfer 1 µL from the intermediate plate to the final 384-well assay plate. This results in a starting concentration of 100 µM in the final assay (assuming a 10 µL final volume), with subsequent dilutions. Include DMSO-only wells for 0% inhibition (high signal) and wells without enzyme for 100% inhibition (low signal) controls.
-
-
Reaction Setup:
-
Prepare a 2X Kinase/Substrate Master Mix in kinase reaction buffer. The final concentrations in the 10 µL reaction should be appropriate for the specific enzyme (e.g., for JAK2, 1 nM enzyme, 0.2 µg/µL substrate peptide, and 15 µM ATP). Causality Note: The ATP concentration is often set near its Michaelis-Menten constant (Km) to allow for sensitive detection of competitive inhibitors.[10]
-
Dispense 5 µL of the 2X Kinase/Substrate Master Mix into each well of the 384-well plate containing the pre-spotted compound.
-
-
Kinase Reaction:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the DMSO control wells).
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.
-
Add 5 µL of the reagent to each well.
-
Mix on a plate shaker for 2 minutes to ensure cell lysis and signal generation.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the high (DMSO only) and low (no enzyme) controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Cell-Based Efficacy Assays: Bridging to Physiological Relevance
While target-based assays are essential for understanding direct molecular interactions, cell-based assays are critical for confirming that a compound is active in a more complex biological environment.[3] They provide insights into cell permeability, potential off-target effects, and engagement with the target in its native state.
3.1. Focus Area: Antiproliferative and Cytotoxicity Assays for Cancer
For pyrazole compounds developed as anticancer agents, the most fundamental cell-based assay is one that measures the compound's effect on cancer cell proliferation and viability.[11][12]
3.1.1. Scientific Rationale The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. A decrease in signal in the presence of a compound indicates either a reduction in cell proliferation (cytostatic effect) or direct cell death (cytotoxic effect).
3.1.2. Protocol: MTT Assay for Determining GI50 in HCT-116 Colon Cancer Cells
-
Cell Plating:
-
Culture HCT-116 cells in appropriate media (e.g., McCoy's 5A with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyrazole compound in culture media. Causality Note: It is critical to ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound or vehicle control (media with DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Reading:
-
Carefully remove the media from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition (GI) relative to the vehicle control.
-
Plot the % GI against the log of the compound concentration and fit with a 4PL curve to determine the GI50 (the concentration required to inhibit cell growth by 50%).
-
3.2. Verifying Target Engagement in a Cellular Context
A key follow-up to a positive result in a cell-based functional assay is to confirm that the compound is working through its intended mechanism. For a pyrazole compound designed to inhibit a kinase in a specific signaling pathway, Western blotting is a powerful tool for verification.
3.2.1. Signaling Pathway Visualization: PI3K/AKT Pathway Many pyrazole compounds have been developed to target kinases within the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[8]
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Application Notes & Protocols: A Roadmap for In Vivo Evaluation of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid in Oncology Research
Introduction: From Bench to Preclinical Model
The journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is a rigorous and multi-faceted process. This guide provides a comprehensive framework for the in vivo experimental design and evaluation of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid , a compound with a pyrazole scaffold, a moiety present in various pharmacologically active agents.[1] Given the prevalence of pyrazole derivatives in oncology, this document will focus on establishing a robust preclinical in vivo testing strategy to assess the anti-tumor potential of this novel compound.
The following protocols and application notes are designed to provide researchers, scientists, and drug development professionals with a scientifically sound, ethical, and methodologically rigorous approach to in vivo experimentation.[2][3] Our core philosophy is that a well-designed experiment is a self-validating system, minimizing bias and maximizing the translational potential of the findings.[2][4] This guide will explain the causality behind experimental choices, ensuring that each step is not just a procedure, but a logical progression in the scientific narrative.
PART 1: Foundational Characterization and Preliminary Safety Assessment
Before embarking on extensive efficacy studies, a foundational understanding of the compound's basic properties and safety profile is paramount. This initial phase is critical for dose selection and ensuring animal welfare.
Physicochemical Properties and Formulation
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C6H7ClN2O2 | PubChem |
| Molecular Weight | 174.58 g/mol | PubChem |
| Solubility | 20.3 µg/mL (at pH 7.4) | PubChem |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem |
Table 1: Physicochemical and Hazard Profile of this compound.[5]
Protocol 1: Formulation Development for In Vivo Administration
Objective: To prepare a sterile and stable formulation of this compound suitable for in vivo administration.
Rationale: The choice of vehicle for administration is critical and depends on the compound's solubility. A poorly chosen vehicle can lead to precipitation, inconsistent absorption, and local irritation.[3] Given the limited aqueous solubility, a suspension or a solution with a co-solvent system may be necessary.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Tween® 80
-
Carboxymethylcellulose (CMC)
-
Sterile water for injection
-
pH meter
-
Sonicator
-
Sterile filters (0.22 µm)
Step-by-Step Procedure:
-
Solubility Testing: Empirically determine the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% dextrose, corn oil, and various co-solvent systems like saline with 10% DMSO and 20% Solutol® HS 15).
-
Vehicle Selection: Based on solubility data, select the most appropriate vehicle. For this example, we will proceed with a suspension in 0.5% CMC with 0.1% Tween® 80 in sterile saline.
-
Preparation of Vehicle: Prepare the vehicle by dissolving Tween® 80 in sterile saline, followed by the gradual addition of CMC with constant stirring until a homogenous suspension is formed.
-
Compound Addition: Weigh the required amount of this compound and triturate it to a fine powder. Gradually add the powder to the vehicle while vortexing to ensure uniform distribution.
-
Homogenization: Sonicate the suspension to reduce particle size and improve homogeneity.
-
pH Adjustment (if necessary): Measure the pH of the final formulation and adjust to a physiologically acceptable range (pH 6.5-7.5) if required, using sterile NaOH or HCl.
-
Sterilization: As this is a suspension, it cannot be sterile filtered. Therefore, prepare the formulation fresh under aseptic conditions before each use.
-
Stability Assessment: Visually inspect the formulation for any signs of precipitation or instability before each administration.
Acute Toxicity and Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity of this compound in a relevant rodent model.
Rationale: An acute toxicity study is essential for establishing a safe dose range for subsequent pharmacokinetic and efficacy studies.[6] This helps in minimizing animal distress and ensuring the ethical conduct of research.[7]
Protocol 2: Single-Dose Escalation Study
Animal Model: Female and male BALB/c mice, 6-8 weeks old.
Step-by-Step Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the study.
-
Group Allocation: Randomly assign animals to groups (n=3 per sex per group).
-
Dose Selection: Based on in vitro cytotoxicity data (if available) or literature on similar compounds, select a starting dose (e.g., 10 mg/kg). Subsequent doses should be escalated in a logarithmic fashion (e.g., 30 mg/kg, 100 mg/kg, 300 mg/kg, 1000 mg/kg). A vehicle control group is mandatory.
-
Administration: Administer a single dose of the compound or vehicle via the intended route for future efficacy studies (e.g., oral gavage or intraperitoneal injection).[3]
-
Clinical Observations: Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and signs of pain or distress) at regular intervals (e.g., 1, 4, 8, and 24 hours post-dose) and then daily for 14 days.
-
Body Weight Measurement: Record the body weight of each animal before dosing and daily thereafter.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight and is free of severe clinical signs of toxicity.
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to examine for any organ abnormalities.
PART 2: Pharmacokinetic (PK) Profiling
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo.
Rationale: A clear understanding of the compound's pharmacokinetics is crucial for designing an effective dosing regimen for efficacy studies.[6] It helps in determining the dosing frequency and maintaining the drug concentration within the therapeutic window.
Protocol 3: Single-Dose Pharmacokinetic Study
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation.
Step-by-Step Procedure:
-
Animal Preparation: Use cannulated rats to facilitate serial blood sampling.
-
Dosing: Administer a single dose of the compound (e.g., a dose below the MTD, such as 50 mg/kg) via the intended therapeutic route (e.g., oral gavage) and intravenously (IV) to a separate group to determine bioavailability.
-
Blood Sampling: Collect blood samples (approximately 100-150 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters.
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
PART 3: In Vivo Efficacy Assessment in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
Rationale: The choice of the animal model is critical for the translational relevance of the study.[8] A subcutaneous xenograft model is a commonly used initial in vivo model to assess the anti-tumor activity of a novel compound.
Protocol 4: Subcutaneous Xenograft Efficacy Study
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
Cancer Cell Line: A human cancer cell line relevant to the proposed therapeutic indication (e.g., A549 for non-small cell lung cancer or MCF-7 for breast cancer).
Step-by-Step Procedure:
-
Cell Culture: Culture the selected cancer cell line under sterile conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2)/2.
-
Randomization and Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all groups.[9]
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg)
-
Group 4: Positive control (a standard-of-care chemotherapy agent for the selected cancer type)
-
-
Dosing: Administer the compound, vehicle, or positive control according to the dosing regimen determined from the PK study (e.g., daily oral gavage) for a specified duration (e.g., 21 days).
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any clinical signs of toxicity.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at the end of the treatment period.
-
Tumor Excision and Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. A portion of the tumor can be fixed in formalin for histopathological analysis or snap-frozen for biomarker analysis.
Data Analysis and Interpretation
The primary endpoint for efficacy is the inhibition of tumor growth. This can be calculated as the percentage of tumor growth inhibition (%TGI). Other important parameters include tumor growth delay and the number of partial or complete responses. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be used to compare the treatment groups with the vehicle control.
PART 4: Visualization of Experimental Workflow
Caption: A streamlined workflow for the in vivo evaluation of a novel compound.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent local ethical committee. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to ensure animal welfare.[7]
Conclusion
This document provides a comprehensive and scientifically rigorous framework for the in vivo evaluation of this compound in an oncology setting. By following these detailed protocols and understanding the rationale behind each experimental step, researchers can generate high-quality, reproducible data to support the continued development of this novel compound. It is imperative to remember that this is a general guide, and specific experimental details may need to be optimized based on the emerging data and the specific research questions being addressed.
References
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Thacker, S. B. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446–451. [Link]
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Festing, M. F. W., & Altman, D. G. (2002). General Principles of Preclinical Study Design. In The Design and Statistical Analysis of Animal Experiments (pp. 1-14). Cambridge University Press. [Link]
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ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]
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MDPI. (2023). Designing an In Vivo Preclinical Research Study. [Link]
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National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. [Link]
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Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. [Link]
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ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. [Link]
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BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. [Link]
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Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6485374, this compound. [Link]
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Mastering the Solid Form: Application Notes and Protocols for the Crystallization of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of techniques and detailed protocols for the crystallization of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid, an important heterocyclic carboxylic acid derivative. As the solid-state properties of an active pharmaceutical ingredient (API) profoundly influence its stability, bioavailability, and manufacturability, robust crystallization processes are critical in drug development. This document is structured to provide not only step-by-step instructions but also the underlying scientific principles to empower researchers to rationally design and optimize their crystallization experiments.
The control of polymorphism, the ability of a compound to exist in multiple crystalline forms, is a central theme in the pharmaceutical industry.[1][2] Different polymorphs can exhibit distinct physicochemical properties, including solubility and dissolution rate, which can directly impact the therapeutic efficacy and safety of a drug product.[3] Therefore, a thorough understanding and control of the crystallization process are paramount.
This guide will explore three common and effective crystallization techniques: cooling crystallization, antisolvent crystallization, and solvent evaporation. For each technique, we will delve into the mechanistic basis, provide a detailed experimental protocol, and offer insights into process optimization.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of the target molecule is essential for designing effective crystallization strategies.
| Property | Value | Source |
| Molecular Formula | C6H7ClN2O2 | [1] |
| Molecular Weight | 174.58 g/mol | [1] |
| Physical Form | Solid | |
| Aqueous Solubility | 20.3 µg/mL (at pH 7.4) | [1] |
The limited aqueous solubility at neutral pH suggests that pH modification and the use of organic solvents will be critical for successful crystallization. As a carboxylic acid, its solubility is expected to be significantly higher at elevated pH values where the carboxylate salt is formed. Conversely, in acidic conditions, the protonated, less polar form will predominate, favoring crystallization from aqueous media.[4]
Preliminary Solvent Screening: The Cornerstone of Rational Crystallization Design
The choice of solvent is the most critical parameter in a crystallization process.[5] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility differential is the driving force for cooling crystallization. For antisolvent crystallization, the compound should be soluble in one solvent (the "solvent") and insoluble in another (the "antisolvent"), with the two solvents being miscible.[6]
Given the absence of comprehensive solubility data for this compound in a wide range of organic solvents, a preliminary solvent screening is a mandatory first step.
Protocol 1: Small-Scale Solvent Screening
Objective: To identify suitable solvents or solvent systems for the crystallization of this compound.
Materials:
-
This compound
-
A selection of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Small vials (e.g., 2 mL) with caps
-
Stir plate and stir bars
-
Heating block or water bath
-
Ice bath
Procedure:
-
Place a small, accurately weighed amount of the compound (e.g., 10-20 mg) into a series of vials.
-
To each vial, add a small volume (e.g., 0.1 mL) of a different solvent at room temperature.
-
Observe the solubility at room temperature. If the compound dissolves completely, the solvent is likely too good for cooling crystallization but may be suitable as the primary solvent in an antisolvent system.
-
If the compound is not fully soluble at room temperature, gradually heat the vial while stirring. Add the solvent dropwise until the solid completely dissolves. Record the temperature and the total volume of solvent added.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show significant crystal formation upon cooling.
-
For potential antisolvent systems, take a vial where the compound is highly soluble and add a miscible antisolvent dropwise until turbidity (cloudiness) is observed, indicating the onset of precipitation.
Interpretation of Results:
| Observation | Implication for Crystallization Technique |
| High solubility at high temp, low at low temp | Good candidate for cooling crystallization |
| High solubility in one solvent, low in another (miscible) | Good candidate for antisolvent crystallization |
| Moderate volatility and good crystal formation upon slow cooling | Potential for evaporation crystallization |
Cooling Crystallization: A Workhorse Technique
Cooling crystallization is a widely used method that relies on the principle that the solubility of most organic compounds in a given solvent decreases as the temperature is lowered. By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then cooling it, a state of supersaturation is induced, leading to nucleation and crystal growth.
The rate of cooling is a critical parameter that influences the crystal size distribution.[7] Slow cooling generally promotes the growth of larger, more well-defined crystals, while rapid cooling can lead to the formation of smaller crystals or even amorphous material.
Protocol 2: Controlled Cooling Crystallization
Objective: To obtain crystalline this compound via a controlled cooling profile.
Materials:
-
This compound
-
Selected solvent from Protocol 1 (e.g., ethanol, ethyl acetate)
-
Crystallization vessel (e.g., jacketed reactor or round-bottom flask)
-
Condenser
-
Temperature probe
-
Programmable cooling bath or a Dewar with insulating material
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Drying oven
Procedure:
-
Place the compound into the crystallization vessel.
-
Add the chosen solvent and heat the mixture with stirring until all the solid dissolves.
-
Once a clear solution is obtained, slowly cool the solution according to a predefined cooling profile. A linear cooling rate of 5-10 °C per hour is a good starting point.
-
Monitor the solution for the onset of crystallization (cloud point).
-
Once the final temperature is reached (e.g., 0-5 °C), hold the slurry at this temperature for a period (e.g., 2-4 hours) to allow for complete crystallization.
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Figure 1: Workflow for Cooling Crystallization.
Antisolvent Crystallization: Inducing Supersaturation by Changing Solvent Composition
Antisolvent crystallization is a powerful technique, particularly for compounds that are highly soluble in a solvent at room temperature or are thermally sensitive.[4] This method involves the addition of a miscible "antisolvent," in which the compound is insoluble, to a solution of the compound. The addition of the antisolvent reduces the overall solubility of the compound in the mixed solvent system, thereby inducing supersaturation and crystallization.
The rate of antisolvent addition and the degree of mixing are critical parameters that control the local supersaturation and, consequently, the crystal properties.[8]
Protocol 3: Antisolvent Crystallization
Objective: To crystallize this compound by the addition of an antisolvent.
Materials:
-
This compound
-
A suitable solvent in which the compound is highly soluble (e.g., acetone, ethanol)
-
A suitable antisolvent in which the compound is poorly soluble and which is miscible with the solvent (e.g., water, heptane)
-
Crystallization vessel with an addition funnel or syringe pump
-
Stirrer
-
Filtration and drying equipment as in Protocol 2
Procedure:
-
Dissolve the compound in the chosen solvent at room temperature to form a clear, concentrated solution.
-
With vigorous stirring, add the antisolvent dropwise or at a controlled rate using a syringe pump.
-
Monitor the solution for the onset of precipitation.
-
Continue adding the antisolvent until a desired level of precipitation is achieved.
-
Allow the resulting slurry to stir for a period (e.g., 1-2 hours) to ensure complete crystallization.
-
Isolate, wash, and dry the crystals as described in Protocol 2.
Figure 2: Workflow for Antisolvent Crystallization.
Solvent Evaporation: A Simple Method for Small-Scale Crystallization
Slow evaporation is a straightforward technique often used for generating high-quality single crystals for X-ray diffraction studies, but it can also be applied for bulk crystallization on a small scale. The principle is simple: as the solvent slowly evaporates from a solution, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.
The rate of evaporation is the key parameter; slower rates generally yield better quality crystals. This can be controlled by restricting the opening of the crystallization vessel.
Protocol 4: Slow Evaporation Crystallization
Objective: To obtain crystals of this compound through slow solvent evaporation.
Materials:
-
This compound
-
A relatively volatile solvent in which the compound has moderate solubility (e.g., ethyl acetate, acetone)
-
A beaker or crystallizing dish
-
Parafilm or aluminum foil with small perforations
-
Filtration and drying equipment
Procedure:
-
Dissolve the compound in the chosen solvent at room temperature to create a clear, subsaturated solution.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean beaker or crystallizing dish.
-
Cover the opening of the container with parafilm or foil and pierce a few small holes to allow for slow evaporation.
-
Place the container in a location with minimal vibrations and a constant temperature.
-
Allow the solvent to evaporate over several hours to days.
-
Once a suitable amount of crystals has formed, isolate them by decanting the remaining solvent or by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them.
Figure 3: Workflow for Slow Evaporation Crystallization.
Conclusion and Further Considerations
The protocols provided in this application note serve as a starting point for the development of robust crystallization processes for this compound. It is crucial to emphasize that optimization will likely be necessary to achieve the desired crystal form, purity, and particle size distribution.
Key parameters to consider for optimization include:
-
Solvent Selection: A thorough screening is paramount.
-
Cooling/Antisolvent Addition Rate: This directly impacts nucleation and growth kinetics.
-
Stirring Rate: Affects mass transfer and can influence crystal habit and agglomeration.
-
Concentration: The initial concentration of the solution will determine the yield and can affect the crystal size.
-
pH: For this carboxylic acid, pH will be a powerful tool to manipulate solubility and drive crystallization, especially in aqueous or semi-aqueous systems.[4]
It is highly recommended that the resulting crystalline material be thoroughly characterized using techniques such as X-ray Powder Diffraction (XRPD) to identify the polymorphic form, Differential Scanning Calorimetry (DSC) to determine the melting point and purity, and microscopy to assess the crystal habit and size.
References
-
PubChem. This compound. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
-
Stein, S. Cooling Rate and Crystal Size. Northwestern University. [Link]
-
Crimson Publishers. The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]
-
MDPI. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]
-
wikiHow. 9 Ways to Crystallize Organic Compounds. [Link]
-
Mettler Toledo. Using AntiSolvent for Crystallization. [Link]
-
ACS Publications. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. [Link]
-
RM@Schools. Antisolvent Crystallization. [Link]
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Application Notes and Protocols for 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid in Medicinal Chemistry Research
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, present in a multitude of clinically approved drugs and investigational agents.[1][2] Pyrazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4] The success of drugs like Celecoxib, a selective COX-2 inhibitor, has cemented the pyrazole moiety as a "privileged structure" in the design of new therapeutic agents.[3]
This guide focuses on 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid , a derivative that combines the pyrazole core with a propanoic acid side chain, a feature often associated with non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a chlorine atom on the pyrazole ring is anticipated to modulate the compound's physicochemical properties and biological activity. While specific research on this exact molecule is not extensively published, its structural alerts strongly suggest potential as an anti-inflammatory and antimicrobial agent.
These application notes provide a comprehensive framework for researchers to synthesize, characterize, and evaluate the biological potential of this compound. The protocols herein are based on established methodologies for analogous pyrazole derivatives and are designed to be robust and reproducible.
PART 1: Synthesis and Characterization
A plausible and efficient route to synthesize this compound involves the N-alkylation of 4-chloropyrazole with an ethyl 2-bromopropanoate followed by ester hydrolysis. This method is well-documented for the N-alkylation of various pyrazoles.[5][6][7]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate
-
To a stirred solution of 4-chloropyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.
-
Stir the mixture for 30 minutes to ensure the formation of the pyrazole salt.
-
Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate as a clear oil or low-melting solid.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0 eq) to the solution and stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1N hydrochloric acid (HCl) at 0 °C.
-
A white precipitate of this compound should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regioselectivity of the N-alkylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
PART 2: Application in Anti-Inflammatory Research
The structural similarity of this compound to known NSAIDs suggests its potential as an anti-inflammatory agent, likely through the inhibition of cyclooxygenase (COX) enzymes.[8]
Hypothesized Mechanism of Action: COX-2 Inhibition
Inflammation is a complex biological response, and prostaglandins are key mediators of this process. The synthesis of prostaglandins is catalyzed by COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[9] Pyrazole derivatives, such as Celecoxib, are known to be potent and selective COX-2 inhibitors.[3] The propanoic acid moiety of our target compound could potentially interact with the active site of COX enzymes, similar to other profen-class NSAIDs.
Signaling Pathway Diagram
Caption: Inhibition of the COX-2 pathway by the target compound.
Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and is designed to measure the peroxidase activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., hemin)
-
Arachidonic acid (substrate)
-
Celecoxib (positive control inhibitor)
-
This compound (test compound)
-
96-well black opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and Celecoxib to various concentrations in DMSO, then further dilute in COX Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Assay Buffer
-
Enzyme Control (100% activity): Assay Buffer + COX-2 enzyme
-
Inhibitor Control: Celecoxib at various concentrations + COX-2 enzyme
-
Test Compound: this compound at various concentrations + COX-2 enzyme
-
-
Add the COX Probe and COX Cofactor to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiate Reaction: Add arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 535/587 nm for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and Celecoxib relative to the enzyme control. Plot percent inhibition versus inhibitor concentration and calculate the IC₅₀ value using non-linear regression analysis.
Data Presentation
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Experimental | Experimental | Calculated |
| Celecoxib (Reference) | Literature | Experimental | Calculated |
PART 3: Application in Antimicrobial Research
The pyrazole scaffold is also a key component in several antibacterial agents.[1][10] The mechanism of action for many pyrazole-based antibacterials involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[10][11]
Hypothesized Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase (a type II topoisomerase) is a crucial enzyme responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death. This target is absent in humans, making it an attractive target for selective antibacterial therapy.
Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial susceptibility testing.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Gram-positive bacteria (e.g., Staphylococcus aureus)
-
Gram-negative bacteria (e.g., Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
This compound (test compound)
-
Ciprofloxacin (positive control)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound and ciprofloxacin in MHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
| Microorganism | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus (ATCC 29213) | Positive | Experimental | Experimental |
| E. coli (ATCC 25922) | Negative | Experimental | Experimental |
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & Zabin, N. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-223. [Link]
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-
Chen, Y., Ke, L., & Feng, L. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 47-66. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2020). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 10(56), 33816-33832. [Link]
-
Green, N., & Hart, K. R. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
-
Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281-8289. [Link]
-
Kumar, V., & Kumar, S. (2010). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 18(3), 159-164. [Link]
-
Mohamed, K. A. A. A. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. [Link]
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Nayak, S. K., Swain, S. S., & Sahu, M. (2019). Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents. Molecules, 24(7), 1335. [Link]
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ProBiologists. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. [Link]
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ResearchGate. (n.d.). Pyrazoline derivatives and their docking interactions with COX-2. [Link]
-
Smith, J. D., & Jones, A. B. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 26(15), 4483. [Link]
-
Taher, A. T., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(24), 4479. [Link]
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Tsolaki, E., & Gavalas, A. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(11), 1479. [Link]
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Yet, L. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Current Organic Synthesis, 17(6), 436-453. [Link]
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Zhang, X., et al. (2019). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules, 24(12), 2269. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
Introduction
Welcome to the technical support guide for the synthesis of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the construction of more complex bioactive compounds.[1] Achieving a high yield and purity of this intermediate is critical for the efficiency and success of subsequent synthetic steps.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices, troubleshoot common issues encountered in the laboratory, and provide validated protocols to enhance the success of your synthesis.
General Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process starting from 4-chloropyrazole. The general workflow involves an initial N-alkylation reaction followed by the hydrolysis of the resulting ester intermediate.
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions grounded in chemical principles.
Part 1: The N-Alkylation Stage
Q1: My N-alkylation reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in the N-alkylation of 4-chloropyrazole are a frequent challenge stemming from several factors. A systematic review of your reaction parameters is the most effective approach.
-
Causality: The reaction is a nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon of the alkylating agent. The efficiency of this process depends on the nucleophilicity of the pyrazole, the reactivity of the electrophile, and the reaction conditions which can promote or hinder the reaction.
-
Troubleshooting Steps & Solutions:
-
Base Selection is Critical: The base deprotonates the pyrazole N-H, significantly increasing its nucleophilicity. Weaker bases (e.g., K₂CO₃) may not be sufficient for complete deprotonation, leading to slow or incomplete reactions. Stronger bases like sodium hydride (NaH) are often more effective, ensuring the formation of the highly nucleophilic pyrazolate anion.
-
Solvent Choice: The solvent must be appropriate for the chosen base and temperature. Anhydrous polar aprotic solvents like DMF or THF are standard choices when using NaH. For phase-transfer catalysis conditions, a biphasic system or solvent-free conditions can be highly effective.[2]
-
Reactivity of the Alkylating Agent: The nature of the leaving group on the propanoate is crucial. Bromides (e.g., ethyl 2-bromopropanoate) are generally more reactive than chlorides. Ensure the alkylating agent is pure and not degraded.
-
Temperature Optimization: While some reactions proceed at room temperature, others require heating to overcome the activation energy barrier. Monitor the reaction progress by TLC or LC-MS at different temperatures to find the optimal balance between reaction rate and byproduct formation. Acid-catalyzed methods with trichloroacetimidates, for instance, can be complete in as little as 4 hours.[2][3]
-
Moisture Control: The use of strong bases like NaH necessitates strictly anhydrous conditions. Any moisture will quench the base, reducing the concentration of the active nucleophile and lowering the yield. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Data Presentation: Optimization of N-Alkylation Conditions
| Entry | Base | Solvent | Temperature | Common Outcome | Key Consideration |
| 1 | K₂CO₃ | Acetonitrile | Reflux | Moderate Yield | Common, but can be slow/incomplete. |
| 2 | NaH | Anhydrous DMF/THF | 0 °C to RT | Good to High Yield | Requires strict anhydrous conditions.[2] |
| 3 | Cs₂CO₃ | DMF | 60-80 °C | High Yield | Milder than NaH, but more expensive. |
| 4 | PTC¹ | Toluene/H₂O | 50-70 °C | High Yield | Excellent for scalability, simplifies work-up.[2] |
| 5 | None² | 1,2-DCE | Reflux | Trace Yield | Acid or base catalysis is generally required.[2][4] |
| ¹Phase Transfer Catalyst (e.g., TBAB) | |||||
| ²In the context of using trichloroacetimidates, an acid catalyst is required instead of a base.[4] |
Q2: I am observing the formation of two product spots on my TLC, likely the N1 and N2 regioisomers. How can I improve selectivity for the desired N1-product?
A2: The formation of regioisomers is a classic challenge in the alkylation of unsymmetrical pyrazoles.[5] Selectivity is governed by a combination of steric and electronic factors.
-
Causality: 4-chloropyrazole has two nitrogen atoms (N1 and N2) that can potentially be alkylated. While electronically similar, their steric environments differ. The desired 2-(1H -pyrazol-1 -yl)propanoic acid is the N1 isomer. Alkylation at N2 is often sterically hindered by the adjacent C3 position of the pyrazole ring.
-
Solutions for Improving Regioselectivity:
-
Utilize a Strong Base: Pre-forming the pyrazolate anion with a strong, non-nucleophilic base like NaH before adding the alkylating agent can enhance selectivity. The resulting sodium salt often favors alkylation at the less sterically hindered N1 position.[2]
-
Bulky Alkylating Agents: While the propanoate group is moderately sized, using alkylating agents with greater steric bulk generally increases the preference for the N1 position.
-
Solvent Effects: The coordinating ability of the solvent can influence the position of the counter-ion (e.g., Na⁺) and thereby affect the accessibility of the two nitrogen atoms. Experimenting with different aprotic solvents (e.g., THF vs. DMF) may alter the isomeric ratio.
-
Caption: Troubleshooting workflow for low N-alkylation yield.
Part 2: The Ester Hydrolysis Stage
Q3: My hydrolysis reaction is incomplete, and the work-up shows significant amounts of starting ester. How can I resolve this?
A3: Incomplete hydrolysis indicates that the reaction has not reached completion. This can be due to insufficient reagent, time, or energy.
-
Causality: Saponification (base-mediated hydrolysis) is a bimolecular reaction. Its rate depends on the concentration of both the ester and the hydroxide ions, as well as the temperature. Steric hindrance around the ester carbonyl can also slow the reaction.
-
Solutions for Driving Completion:
-
Increase Base Equivalents: Use a larger excess of the base (e.g., 2-3 equivalents of LiOH or NaOH). This ensures the hydroxide concentration remains high throughout the reaction.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) will increase the reaction rate. However, monitor for potential degradation of the product at higher temperatures.
-
Extend Reaction Time: Allow the reaction to stir for a longer period. Monitor its progress every few hours using TLC (stain with KMnO₄ to visualize the acid, which will appear as a streak from the baseline) until all the starting ester has been consumed.
-
Solvent System: Using a co-solvent like THF or methanol with water ensures the ester is fully dissolved and accessible to the aqueous base.
-
Q4: I am seeing product degradation or the formation of multiple byproducts during hydrolysis. What is happening?
A4: Degradation during hydrolysis is typically caused by conditions that are too harsh. While pyrazole rings are generally stable, aggressive basic or acidic conditions at high temperatures can lead to unwanted side reactions.
-
Causality: High concentrations of base coupled with high temperatures can sometimes promote side reactions. Additionally, some esterified compounds can undergo spontaneous hydrolysis in aqueous media, and the stability of the final product under the reaction conditions must be considered.[6][7]
-
Solutions to Minimize Degradation:
-
Use Milder Conditions: Opt for room temperature hydrolysis for a longer duration rather than high-temperature hydrolysis for a shorter time.
-
Choice of Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for hydrolysis as it can sometimes provide cleaner reactions with less byproduct formation.
-
Careful pH Adjustment: During the work-up, add acid slowly and with cooling to precipitate the carboxylic acid. A rapid, exothermic neutralization can sometimes cause degradation. Ensure the final pH is sufficiently acidic (pH ~2-3) to fully protonate the carboxylate.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully suspend the NaH in anhydrous DMF.
-
Pyrazole Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 4-chloropyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 20 minutes.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl 2-bromopropanoate (1.1 eq) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 30% Ethyl Acetate in Hexane). The product spot should be visible, and the 4-chloropyrazole spot should disappear.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography to yield the pure ester.
Protocol 2: Hydrolysis to this compound
-
Dissolution: Dissolve the ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC until the starting ester spot is no longer visible.
-
Work-up (Acidification): Once complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate should form.
-
Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water and dry under high vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
References
-
Dodge, J. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 109-122. [Link]
-
Dodge, J. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Dodge, J. A., et al. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]
-
Kudyakova, Y. S., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 29(13), 3084. [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7300. [Link]
-
Parker, S. J., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications, 12(1), 4883. [Link]
-
Parker, S. J., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. PMC. [Link]
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- 5. mdpi.com [mdpi.com]
- 6. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-(4-chloro-1H-pyrazol-1-yl)propanoic Acid
Welcome to the technical support center for 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered with this compound in aqueous solutions. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design robust formulation strategies.
Understanding the Challenge: The Physicochemical Profile
This compound is a weakly acidic compound with inherently low aqueous solubility. An experimental study has determined its solubility to be approximately 20.3 µg/mL at pH 7.4 [1][2]. This limited solubility can significantly impede in vitro assays, preclinical studies, and the development of viable oral or parenteral dosage forms.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a series of questions and answers that address common solubility issues. Each answer is accompanied by a detailed explanation of the underlying principles and step-by-step experimental protocols.
FAQ 1: Why is my compound precipitating in my aqueous buffer?
Answer: Precipitation is a common issue stemming from the low intrinsic solubility of the free acid form of this compound. At a pH below its pKa (estimated to be around 4.0-4.8), the compound will predominantly exist in its neutral, less soluble form.
Troubleshooting Workflow: pH Adjustment
The most direct approach to enhance the solubility of an acidic compound is by increasing the pH of the solution above its pKa. According to the Henderson-Hasselbalch equation, when the pH is equal to the pKa, the compound will be 50% ionized (deprotonated) and 50% non-ionized. The ionized form, being a salt, is significantly more water-soluble. By raising the pH, you shift the equilibrium towards the more soluble deprotonated form.
Experimental Protocol: pH-Based Solubilization
-
Prepare a stock solution of a suitable base: A 0.1 M to 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is recommended.
-
Disperse the compound in water: Start by creating a slurry of a known concentration of this compound in deionized water or your desired buffer at a low pH.
-
Titrate with the base: While continuously stirring and monitoring the pH with a calibrated pH meter, slowly add the basic solution dropwise.
-
Observe dissolution: As the pH increases, you will observe the solid material dissolving.
-
Determine the target pH: Continue to add the base until all the solid has dissolved and the solution is clear. For complete solubilization and to maintain a buffer capacity, it is advisable to adjust the final pH to be at least 1.5 to 2 units above the estimated pKa (e.g., pH 6.5 - 7.5).[8][9][10][11]
-
Final concentration adjustment: Once the compound is fully dissolved, you can adjust the final volume with your desired buffer to achieve the target concentration.
Diagram: pH-Dependent Solubilization Workflow
Caption: Workflow for solubilizing this compound via pH adjustment.
FAQ 2: pH adjustment alone is not sufficient for my desired concentration, or I have pH constraints for my experiment. What are my other options?
Answer: When pH adjustment is not a viable option due to experimental constraints (e.g., cell-based assays sensitive to high pH) or when very high concentrations are required, several other formulation strategies can be employed. These include the use of co-solvents, surfactants, and cyclodextrins.
Troubleshooting Guide: Alternative Solubilization Strategies
1. Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[12][13][14][15]
-
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
N,N-Dimethylformamide (DMF)
-
Experimental Protocol: Co-solvent Screening
-
Prepare a concentrated stock solution: Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM).
-
Serial dilution into aqueous buffer: Perform serial dilutions of the stock solution into your aqueous experimental buffer.
-
Observe for precipitation: Carefully observe the solutions for any signs of precipitation. The concentration at which precipitation occurs is the limit of solubility for that co-solvent percentage.
-
Optimize the co-solvent concentration: Aim for the lowest effective concentration of the co-solvent to minimize potential toxicity or off-target effects in your experiment. It is generally recommended to keep the final concentration of organic solvents in cell-based assays below 0.5-1%.
Data Presentation: Co-solvent Solubility
| Co-solvent | Maximum Tolerated Concentration in Aqueous Buffer (v/v %) |
| DMSO | [Data to be determined experimentally] |
| Ethanol | [Data to be determined experimentally] |
| PEG 400 | [Data to be determined experimentally] |
| Propylene Glycol | [Data to be determined experimentally] |
2. Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[12]
-
Common Surfactants:
-
Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL
-
Anionic: Sodium lauryl sulfate (SLS) - use with caution in biological systems due to potential for protein denaturation.
-
Experimental Protocol: Surfactant-based Solubilization
-
Prepare surfactant solutions: Create a series of aqueous solutions of the chosen surfactant at concentrations above its CMC.
-
Add the compound: Add an excess of this compound to each surfactant solution.
-
Equilibrate: Agitate the mixtures for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate undissolved compound: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
3. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic guest from the aqueous environment and increasing its solubility.[2][3][5]
-
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD) - has limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) - more soluble and commonly used.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) - high aqueous solubility and a good safety profile.
-
Experimental Protocol: Cyclodextrin Complexation
-
Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., HP-β-CD).
-
Add the compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Shake or stir the mixtures at a constant temperature until equilibrium is reached (e.g., 48-72 hours).
-
Separate and quantify: Similar to the surfactant protocol, separate the undissolved solid and quantify the concentration of the dissolved compound in the clear supernatant or filtrate.
Diagram: Decision Tree for Advanced Solubilization
Caption: Decision-making flowchart for selecting an advanced solubilization method.
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases the proportion of the more soluble ionized form. | Simple, cost-effective, generally well-tolerated. | Not suitable for pH-sensitive assays or non-ionizable compounds. |
| Co-solvents | Reduces the polarity of the solvent system. | Effective for many hydrophobic compounds. | Potential for toxicity and off-target effects at higher concentrations. |
| Surfactants | Encapsulation within micelles. | High solubilization capacity. | Can interfere with biological assays; potential for toxicity. |
| Cyclodextrins | Formation of inclusion complexes. | Generally good safety profile; can improve stability. | Can be more expensive; potential for competition with other molecules. |
Final Recommendations
For initial in vitro experiments, a systematic approach is recommended:
-
Attempt pH adjustment first , as it is the simplest and often most effective method for acidic compounds.
-
If pH adjustment is not feasible, screen a small panel of co-solvents , starting with DMSO, and determine the highest dilution of your stock solution that remains soluble in your final assay buffer.
-
For more challenging applications or in vivo studies, investigate the use of cyclodextrins , particularly HP-β-CD or SBE-β-CD, due to their favorable safety profiles.
By understanding the physicochemical properties of this compound and systematically applying these troubleshooting strategies, researchers can overcome solubility hurdles and advance their scientific investigations.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS. Retrieved January 17, 2026, from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved January 17, 2026, from [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
This compound | C6H7ClN2O2 | CID 6485374. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.). Retrieved January 17, 2026, from [Link]
-
Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). Retrieved January 17, 2026, from [Link]
-
ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. (2013, November 13). PharmaTutor. Retrieved January 17, 2026, from [Link]
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Retrieved January 17, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 17, 2026, from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). Retrieved January 17, 2026, from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved January 17, 2026, from [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
pH adjustment: Significance and symbolism. (2026, January 7). Retrieved January 17, 2026, from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved January 17, 2026, from [Link]
-
Methods of solubility enhancements. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. (2016, February 28). Journal of Drug Discovery and Therapeutics. Retrieved January 17, 2026, from [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Retrieved January 17, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
-
Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Retrieved January 17, 2026, from [Link]
-
How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014, December 1). ResearchGate. Retrieved January 17, 2026, from [Link]
-
pH Adjusting Database. (n.d.). CompoundingToday.com. Retrieved January 17, 2026, from [Link]
-
The use of co-solvents in parenteral low-solubility drugs formulation of. (n.d.). ElectronicsAndBooks. Retrieved January 17, 2026, from [Link]
-
Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. (n.d.). Longdom Publishing. Retrieved January 17, 2026, from [Link]
-
Enhancing Solubility Using Lipid-Based Formulation Technology. (2014, September 25). YouTube. Retrieved January 17, 2026, from [Link]
-
pH Adjustment and Neutralization, the basics. (n.d.). Retrieved January 17, 2026, from [Link]
-
International Journal of Lifescience and Pharma Research. (2020, December 7). Retrieved January 17, 2026, from [Link]
-
16.4: The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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- 14. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
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Technical Support Center: Purification of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
Welcome to the technical support center for the purification of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this chiral molecule. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower your experimental design and execution.
Introduction to Purification Challenges
The purification of this compound (CPAA) presents a multifaceted challenge inherent to its molecular structure. As a chiral carboxylic acid with a substituted pyrazole ring, the primary purification hurdles involve the separation of regioisomers formed during synthesis and the resolution of its enantiomers. This guide will address these core issues, along with common problems such as residual starting materials and solvent removal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Isomeric Impurities
Question 1: My crude product shows two major spots on TLC/peaks in HPLC with the same mass. What is the likely impurity and why does it form?
Answer: The most probable impurity is the regioisomer, 2-(4-chloro-1H-pyrazol-2 -yl)propanoic acid. The formation of this isomer is a common challenge in pyrazole synthesis, particularly in the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[1][2] The reaction can proceed through two different cyclization pathways, leading to the formation of both the desired N1-substituted pyrazole and the undesired N2-substituted isomer. The ratio of these isomers is often dependent on the reaction conditions, such as solvent, temperature, and the nature of the substituents on the precursors.[1]
Question 2: How can I minimize the formation of the N2-regioisomer during synthesis?
Answer: Controlling the regioselectivity of the pyrazole ring formation is key. Several strategies can be employed:
-
Choice of Precursors: Utilizing precursors that favor the formation of the N1-isomer is a primary strategy. For instance, the use of N-protected hydrazines can direct the cyclization to the desired position.
-
Reaction Conditions: Fine-tuning the reaction conditions can significantly influence the isomeric ratio. Acidic or basic catalysts, as well as the choice of solvent, can alter the reaction pathway. For some systems, specific catalysts have been shown to provide high regioselectivity.[3]
-
Stepwise Synthesis: A stepwise approach, where the pyrazole ring is formed and then the propanoic acid moiety is introduced, can sometimes offer better control over the final product's regiochemistry.
A logical workflow for minimizing regioisomer formation is outlined below:
Caption: Workflow for minimizing regioisomer impurity.
Question 3: My crude product contains the N2-regioisomer. What are the best methods to separate it from the desired N1-isomer?
Answer: Separating regioisomers of pyrazole derivatives can be challenging due to their similar physical properties. However, the following techniques are often successful:
-
Column Chromatography: This is the most common method for separating regioisomers.[3] The choice of stationary phase (silica gel or alumina) and eluent system is critical. A systematic screening of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.
-
Recrystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent system, fractional crystallization can be an effective and scalable purification method. This often requires careful solvent screening.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) is a powerful tool. A reverse-phase C18 column is a good starting point for method development.[4]
| Purification Method | Key Considerations |
| Column Chromatography | Optimize solvent system for maximum separation (ΔRf). Use a high-resolution stationary phase. |
| Recrystallization | Screen a wide range of solvents and solvent mixtures. Seeding with a pure crystal of the desired isomer can be beneficial. |
| Preparative HPLC | Method development is crucial. Can be costly for large-scale purification. |
Table 1: Comparison of methods for separating regioisomers.
Category 2: Chiral Purification (Enantiomeric Resolution)
Question 4: My product is a racemic mixture. What are the common strategies for separating the enantiomers of this compound?
Answer: As a chiral arylpropanoic acid derivative, the separation of its enantiomers is a critical step for many applications, particularly in drug development, as enantiomers can have different pharmacological and toxicological profiles.[5] The primary methods for chiral resolution include:
-
Diastereomeric Salt Crystallization: This is a classical and often scalable method for resolving chiral acids.[2][6] It involves reacting the racemic acid with a chiral base (resolving agent) to form two diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[7][8]
-
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in HPLC or supercritical fluid chromatography (SFC) to directly separate the enantiomers.[9] Polysaccharide-based columns are commonly used for the separation of arylpropanoic acids.[10]
-
Enzymatic Resolution: Specific enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
The general workflow for diastereomeric salt resolution is as follows:
Caption: Diastereomeric salt resolution workflow.
Question 5: How do I choose a suitable chiral resolving agent for diastereomeric salt crystallization?
Answer: The selection of the resolving agent is largely empirical and often requires screening.[2] For resolving acidic compounds like CPAA, common chiral bases include:
-
(R)-(+)-1-Phenylethylamine and (S)-(-)-1-Phenylethylamine
-
Brucine
-
Cinchonidine and Cinchonine
-
(R)-(+)-α-Methylbenzylamine
The choice of solvent is equally critical for successful crystallization. A solvent system should be chosen where one of the diastereomeric salts has significantly lower solubility than the other.
Question 6: What are the key parameters to optimize for chiral HPLC separation?
Answer: For successful chiral HPLC, several parameters need to be optimized:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for arylpropanoic acids.
-
Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and any acidic or basic additives, plays a crucial role in achieving separation.
-
Flow Rate and Temperature: These parameters can affect the resolution and analysis time.
A typical starting point for method development would be a Chiralpak® AD-H or Chiralcel® OD-H column with a mobile phase of hexane/isopropanol and a small amount of a modifier like trifluoroacetic acid.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Screening: In small vials, test the solubility of the crude product (approx. 10-20 mg) in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water, and mixtures like ethyl acetate/hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add an equimolar amount of the chosen chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine).
-
Crystallization: Heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Isolation of Diastereomer: Collect the precipitated salt by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be checked by measuring its specific rotation.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of 1-2.
-
Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified enantiomer.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Faria, J. V., et al. (2017).
- Lam, A. W. H., & Ng, K. M. (2010). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting, Conference Proceedings.
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. [Link]
-
Wikipedia. (2023). Chiral resolution. [Link]
- Scott, M. A., & Smith, M. B. (2021). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 86(15), 10335-10343.
- Al-Ghamdi, K. M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-441.
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control. [Link]
- Dong, M. W. (2021). A Well-Written Analytical Procedure for Regulated HPLC Testing.
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
- Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
- Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current drug metabolism, 2(1), 37-51.
Sources
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- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of pyrazole derivatives. Instead of a generic overview, we will directly address specific, frequently encountered problems in a question-and-answer format, providing not just solutions, but the mechanistic reasoning behind them. Our goal is to empower you with the knowledge to diagnose, troubleshoot, and optimize your synthetic routes effectively.
Section 1: Issues in Pyrazole Ring Formation (Knorr Synthesis & Variants)
The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is a cornerstone of pyrazole synthesis.[1][2][3] However, its apparent simplicity can be deceptive, often leading to challenges with regioselectivity and reaction efficiency.
Q1: I'm performing a Knorr condensation with an unsymmetrical 1,3-diketone and obtaining a mixture of two regioisomers. How can I control the reaction to favor a single product?
A1: The Challenge of Regioselectivity
This is one of the most common issues in pyrazole synthesis.[4][5] The formation of two regioisomers occurs because the two carbonyl groups of an unsymmetrical 1,3-dicarbonyl compound exhibit different reactivities, and the initial nucleophilic attack by the hydrazine can occur at either site. The reaction's outcome is a delicate balance of kinetic and thermodynamic control, heavily influenced by steric hindrance, electronics, and reaction conditions.
Mechanistic Insight:
The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration.[1] The initial attack of the hydrazine's more nucleophilic nitrogen (in the case of a substituted hydrazine) on one of the carbonyls determines the final substitution pattern.
-
Acidic Conditions: Typically favor attack at the more reactive carbonyl (e.g., a ketone over an ester) or the less sterically hindered carbonyl.
-
Neutral/Basic Conditions: Can alter the selectivity profile, sometimes favoring the thermodynamically more stable pyrazole isomer.
Troubleshooting Workflow for Regioselectivity
Caption: Troubleshooting Decision Tree for Regioselectivity.
Detailed Protocols & Strategies:
-
pH Optimization: The pH of the reaction medium is a critical parameter.[6]
-
Protocol 1 (Acid Catalysis): To your solution of 1,3-dicarbonyl (1.0 eq) in ethanol, add substituted hydrazine (1.1 eq). Add 3-5 drops of glacial acetic acid. Stir at room temperature and monitor by TLC. This often favors attack at the most electrophilic carbonyl.
-
Protocol 2 (Buffered Conditions): For sensitive substrates, especially those with acid-labile groups like esters, buffering the reaction can prevent side reactions.[6] Dissolve the starting materials in ethanol and add sodium acetate (1.0 eq). Heat gently if necessary. This can sometimes shift selectivity towards the thermodynamically favored product.
-
-
Solvent Modification: The choice of solvent can influence reaction rates and selectivity.
-
While ethanol is common, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity in certain cases by modulating the reactivity of the intermediates.[7]
-
-
Temperature Control:
-
Running the reaction at lower temperatures (e.g., 0 °C) can favor the kinetically controlled product, which forms faster.
-
Conversely, heating the reaction mixture may allow for equilibration, leading to a higher proportion of the more thermodynamically stable regioisomer.
-
Q2: My reaction is sluggish, or the yield is very low, even after prolonged reaction times. What's going wrong?
A2: Addressing Low Conversion
Low yields in Knorr-type syntheses can stem from several factors, including insufficiently reactive starting materials, suboptimal pH, or the formation of stable, non-cyclizing intermediates.
Troubleshooting Steps:
-
Catalyst Check: Ensure appropriate catalysis is present. While some reactive dicarbonyls will condense readily, most require at least a catalytic amount of acid (like acetic acid) to facilitate both the initial imine/enamine formation and the final dehydration step.[1][6]
-
Temperature and Time: While many pyrazole syntheses are rapid, less reactive or sterically hindered substrates may require heat.[6] Monitor the reaction by TLC or LCMS to determine if the starting material is being consumed. If the reaction stalls, a gradual increase in temperature (e.g., to refluxing ethanol) may be necessary.
-
Water Removal: The final step of the synthesis is the elimination of two molecules of water. If water is not effectively removed from the equilibrium, the reaction may not go to completion. In high-temperature reactions, using a Dean-Stark apparatus with a solvent like toluene can be beneficial.
-
Substrate Quality: Ensure the purity of your 1,3-dicarbonyl and hydrazine starting materials. Impurities can inhibit the reaction or lead to byproduct formation.
Section 2: Side Reactions in Pyrazole Functionalization
Once the pyrazole core is formed, subsequent functionalization, particularly N-alkylation, presents its own set of challenges.
Q3: I am trying to N-alkylate my 3-substituted pyrazole and I'm getting a mixture of N1 and N2 alkylated isomers. How can I selectively alkylate one nitrogen over the other?
A3: The N1 vs. N2 Alkylation Dilemma
This is a classic problem rooted in the electronic nature of the pyrazole ring. The two nitrogen atoms have similar electronic properties, and the pyrazolate anion formed upon deprotonation has its negative charge delocalized across both nitrogens.[8] This leads to competitive attack at both N1 and N2, often resulting in isomeric mixtures that are difficult to separate.[8]
Key Factors Influencing N1/N2 Selectivity:
-
Steric Hindrance: A bulky substituent at the C3 (or C5) position will sterically hinder the adjacent N2 position, favoring alkylation at the more accessible N1 position.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the electron density at each nitrogen, affecting their nucleophilicity.[8]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically sway the isomeric ratio.[8]
Table 1: General Guide to Controlling N-Alkylation Regioselectivity
| Condition | Favors N1-Alkylation (Less Hindered) | Favors N2-Alkylation (More Hindered) | Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH, KHMDS) | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Strong bases create a "free" pyrazolate anion, where attack is governed by sterics. Weaker bases may involve the cation, which can coordinate to the more electron-rich N2, directing the alkylating agent there. |
| Solvent | Non-polar, aprotic (e.g., THF, Dioxane) | Polar, aprotic (e.g., DMF, DMSO) | Non-polar solvents favor steric control. Polar solvents can better solvate the transition state leading to the N2 isomer and may facilitate thermodynamic equilibration.[9] |
| Temperature | Low Temperature | High Temperature | Lower temperatures favor the kinetically preferred N1 product. Higher temperatures can allow for isomerization to the thermodynamically more stable product (which can be either N1 or N2 depending on the substrate). |
Recommended Protocols:
-
Protocol for Maximizing N1-Alkylation (Kinetic Control):
-
Suspend the pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.
-
Monitor the reaction by TLC. Upon completion, quench carefully with saturated aq. NH₄Cl.
-
-
Protocol for Potentially Favoring N2-Alkylation:
-
Dissolve the pyrazole (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (Cs₂CO₃, 2.0 eq) and the alkylating agent (1.2 eq).
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Work up by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Q4: During my cyclization reaction, a sensitive functional group (like an ester or a nitrile) on my starting material is being hydrolyzed. How can I protect it?
A4: Preserving Functional Group Integrity
Hydrolysis of sensitive groups is a common side reaction, especially when syntheses require strongly acidic or basic conditions and/or heat.
Mitigation Strategies:
-
Milder Reaction Conditions: This is the first and most important strategy.
-
Avoid Strong Acids/Bases: Instead of mineral acids (HCl, H₂SO₄), use a milder acid catalyst like acetic acid or p-toluenesulfonic acid (pTSA) in catalytic amounts. For bases, consider using milder options like sodium acetate or potassium carbonate instead of hydroxides.
-
Lower Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This minimizes the rate of hydrolysis side reactions.
-
-
Solvent Choice: Use anhydrous solvents to minimize the presence of water, the key reagent for hydrolysis.
-
Protecting Group Strategy: If milder conditions are ineffective, a protecting group strategy may be necessary.
-
For Esters: If the ester is part of the 1,3-dicarbonyl precursor (a β-ketoester), it is integral to the reaction. Here, careful control of pH is paramount. Using buffered conditions can be highly effective.[6]
-
For other groups: If the sensitive group is elsewhere on the molecule, consider if the synthesis can be re-sequenced to introduce the pyrazole ring before the sensitive functionality is installed.
-
Mechanism of Base-Catalyzed Ester Hydrolysis
Caption: Simplified mechanism of ester hydrolysis.
By understanding the mechanisms behind these common side reactions, you can make informed decisions to adjust your reaction conditions, leading to cleaner reactions, higher yields, and more efficient synthesis of your target pyrazole derivatives.
References
-
Deng, X. & Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link].
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare. Available at: [Link].
-
Fisyuk, A. S., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link].
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. ACS Publications. Available at: [Link].
-
Recent advances in the synthesis of new pyrazole derivatives. [Source Not Explicitly Named]. Available at: [Link].
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health (NIH). Available at: [Link].
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link].
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link].
-
Fokin, V. V., et al. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. Available at: [Link].
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link].
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link].
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link].
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link].
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link].
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. ACS Publications. Available at: [Link].
-
synthesis of pyrazoles. YouTube. Available at: [Link].
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link].
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link].
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link].
Sources
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. youtube.com [youtube.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrazoles
An exceptional technical support resource is now available to help you troubleshoot and resolve any issues you may be experiencing.
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the N-alkylation of pyrazoles, a cornerstone reaction in medicinal chemistry and materials science. Authored for researchers, scientists, and professionals in drug development, this resource offers expert insights and practical solutions to common experimental challenges.
Troubleshooting Guide: Common Issues and Solutions
Low or no yield in the N-alkylation of pyrazoles can be a significant roadblock. This issue often stems from suboptimal reaction conditions or the inherent reactivity of the substrates.
Possible Cause 1: Inappropriate Base Selection
The choice of base is critical as it modulates the deprotonation of the pyrazole nitrogen. The pKa of the pyrazole and the strength of the base must be carefully matched.
-
Explanation: A base that is too weak may not sufficiently deprotonate the pyrazole, leading to a low concentration of the nucleophilic pyrazolate anion. Conversely, an overly strong base can lead to unwanted side reactions, such as deprotonation of other functional groups on the substrate or alkylating agent.
-
Solution:
-
For simple, non-functionalized pyrazoles, common bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often effective.
-
For pyrazoles with sensitive functional groups, milder bases such as cesium carbonate (Cs₂CO₃) or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be more suitable.
-
Consider the pKa of your specific pyrazole derivative when selecting a base.
-
Table 1: Common Bases for Pyrazole N-Alkylation
| Base | pKa of Conjugate Acid | Typical Solvents | Notes |
| Sodium Hydride (NaH) | ~35 | THF, DMF | Strong, non-nucleophilic base. Handle with care due to flammability. |
| Potassium Carbonate (K₂CO₃) | 10.33 | DMF, Acetonitrile, Acetone | Commonly used, cost-effective, and easy to handle. |
| Cesium Carbonate (Cs₂CO₃) | 10.33 | DMF, Acetonitrile | More soluble than K₂CO₃, can accelerate reactions. |
| Triethylamine (TEA) | 10.75 | DCM, Chloroform, THF | Organic base, useful for acid-sensitive substrates. |
| DIPEA | 11 | DCM, Chloroform | Sterically hindered organic base, minimizes side reactions. |
Possible Cause 2: Poor Solvent Choice
The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate and selectivity.
-
Explanation: Polar aprotic solvents are generally preferred for SN2 reactions like N-alkylation as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.
-
Solution:
-
Dimethylformamide (DMF) and acetonitrile are excellent choices for many pyrazole alkylations due to their high polarity and ability to dissolve a wide range of substrates.
-
For reactions involving microwave heating, solvents with high dielectric constants such as DMF or N-methyl-2-pyrrolidone (NMP) are often used.
-
Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the alkylating agent.
-
Possible Cause 3: Low Reactivity of the Alkylating Agent
The nature of the leaving group and the steric hindrance at the electrophilic carbon of the alkylating agent significantly impact the reaction rate.
-
Explanation: A good leaving group is a weak base that can stabilize the negative charge it carries after departing. Steric hindrance around the electrophilic carbon can impede the approach of the nucleophilic pyrazolate.
-
Solution:
-
The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
For sterically hindered alkylating agents, increasing the reaction temperature or using a more reactive leaving group, such as a triflate (OTf) or tosylate (OTs), can be beneficial.
-
Experimental Protocol: General Procedure for N-Alkylation of Pyrazole
-
To a solution of pyrazole (1.0 eq) in anhydrous DMF (0.1 M), add the base (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes to allow for the formation of the pyrazolate anion.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
For unsymmetrically substituted pyrazoles, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of N1 and N2 regioisomers.
Explanation: The regioselectivity of pyrazole alkylation is influenced by a complex interplay of electronic and steric factors of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the relative nucleophilicity of the two nitrogen atoms.
-
Steric Effects: Bulky substituents on the pyrazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.
Solutions to Control Regioselectivity:
-
Steric Hindrance: Employing a bulky alkylating agent can significantly favor alkylation at the less sterically hindered nitrogen.
-
Protecting Groups: In some cases, one of the nitrogen atoms can be selectively protected to direct alkylation to the other nitrogen. The protecting group can then be removed in a subsequent step.
-
Directed Metalation: Directed ortho-metalation strategies can be used to functionalize a specific position on the pyrazole ring prior to alkylation, thereby controlling the regioselectivity.
-
Reaction Conditions: The choice of base and solvent can sometimes influence the regiochemical outcome. For instance, the use of silver salts has been reported to favor alkylation at the more sterically hindered nitrogen in some cases.
Diagram 1: Factors Influencing Regioselectivity
Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst in pyrazole N-alkylation?
A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), can be beneficial in biphasic reaction systems (e.g., a solid base in an organic solvent). The PTC facilitates the transfer of the pyrazolate anion from the solid phase or an aqueous phase into the organic phase where the alkylating agent is present, thereby accelerating the reaction.
Q2: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave-assisted synthesis is a powerful tool for accelerating pyrazole N-alkylation. Microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.
Diagram 2: Microwave-Assisted Workflow
Caption: A typical workflow for microwave-assisted pyrazole N-alkylation.
Q3: How do I remove residual DMF from my product?
DMF has a high boiling point (153 °C) and can be challenging to remove completely. Here are a few methods:
-
Azeotropic Removal: Add a lower-boiling solvent like toluene or heptane and evaporate the mixture under reduced pressure. This process can be repeated several times.
-
Aqueous Work-up: Perform multiple washes with water or brine during the extraction step. DMF is highly soluble in water.
-
Lyophilization (Freeze-Drying): If your product is stable, dissolving it in a suitable solvent (like water/acetonitrile) and lyophilizing can effectively remove residual DMF.
Q4: What are some common side reactions to be aware of?
-
O-alkylation: If your pyrazole contains a hydroxyl group, O-alkylation can compete with N-alkylation. This can sometimes be controlled by the choice of base and solvent.
-
Quaternization: If an excess of the alkylating agent is used or if the product is a particularly nucleophilic pyrazole, dialkylation can occur to form a quaternary pyrazolium salt.
-
Elimination: If using a secondary or tertiary alkyl halide, elimination to form an alkene can be a significant side reaction, especially at higher temperatures and with stronger bases.
Q5: Are there any "green" alternatives to traditional solvents like DMF?
Yes, there is a growing interest in developing more environmentally friendly protocols. Some greener alternatives that have been explored for N-alkylation reactions include:
-
Ionic Liquids: These can act as both the solvent and catalyst.
-
Deep Eutectic Solvents (DES): These are mixtures of compounds that have a lower melting point than the individual components.
-
Solvent-Free Conditions: In some cases, the reaction can be carried out neat, especially with microwave heating.
References
-
Faria, J. V., et al. (2017). Microwave-assisted N-alkylation of pyrazoles with potassium carbonate in and without solvent. Tetrahedron Letters, 58(15), 1503-1506. [Link]
-
Reddy, Ch. V., et al. (2007). Cesium carbonate catalyzed N-alkylation of pyrazoles, indazoles, and benzimidazoles with alkyl halides. Tetrahedron Letters, 48(43), 7622-7625. [Link]
-
Júnior, H. S. S., et al. (2012). Phase-transfer-catalyzed N-alkylation of pyrazoles: a simple, efficient, and general method. Synthetic Communications, 42(15), 2244-2253. [Link]
-
Guchhait, S. K., et al. (2007). A simple and efficient microwave-assisted N-alkylation of pyrazoles. Tetrahedron Letters, 48(4), 639-642. [Link]
Technical Support Center: Enhancing the Biological Stability of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid and related compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome challenges related to the biological stability of this molecule.
Our approach is grounded in established principles of drug metabolism and medicinal chemistry. We will deconstruct the molecule into its core components—the propanoic acid moiety and the 4-chloro-pyrazole ring—to understand its potential metabolic liabilities and devise rational strategies for its enhancement.
Part 1: Understanding the Molecule's Potential Liabilities
The structure of this compound presents two primary areas of metabolic concern:
-
The Carboxylic Acid Group: This functional group is highly polar and typically ionized at physiological pH. While often essential for target engagement, it can lead to poor cell permeability, rapid renal clearance, and susceptibility to Phase II conjugation reactions (e.g., glucuronidation), which facilitates excretion and can, in some cases, lead to the formation of reactive metabolites.[1][2][3]
-
The 4-Chloro-Pyrazole Ring: Pyrazole rings are generally considered robust and metabolically stable scaffolds in drug discovery.[4][5] However, they are not inert. The primary metabolic pathway for pyrazole is oxidation, often catalyzed by cytochrome P450 enzymes (CYPs), to form hydroxylated derivatives.[6][7] The chlorine atom at the C4 position may serve to block this common site of oxidation, a common strategy to enhance metabolic stability.[8][9]
Below is a diagram illustrating the primary potential metabolic pathways for this compound.
Caption: Potential Phase I and Phase II metabolic pathways.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development of compounds with similar structural features.
Q1: My compound exhibits high clearance in vivo but is stable in liver microsome assays. What could be the reason?
A1: This discrepancy often points towards metabolic pathways not fully represented in standard microsomal assays or non-metabolic clearance mechanisms. Consider these possibilities:
-
Phase II Metabolism: The primary metabolic route might be glucuronidation of the carboxylic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). Standard liver microsomal stability assays are often run without the necessary cofactor (UDPGA), thus underestimating this pathway. You should run the assay supplemented with UDPGA or use hepatocytes, which contain a full complement of Phase I and II enzymes.[10]
-
Rapid Renal Clearance: The ionized carboxylic acid may be rapidly cleared by the kidneys via transporters. An in vivo study with a renal clearance inhibitor could help confirm this.
-
Other Metabolic Pathways: Metabolism by cytosolic enzymes (e.g., aldehyde oxidases) would not be detected in microsomes.[10] Evaluating stability in liver S9 fractions, which contain both microsomal and cytosolic enzymes, can provide clarity.[11]
Q2: My compound has poor oral bioavailability. What are the likely causes and how can I improve it?
A2: Poor oral bioavailability for a molecule like this is often multifactorial, stemming from both low permeability and first-pass metabolism.[12][13][14]
-
Poor Permeability: The ionized carboxylic acid significantly limits passive diffusion across the gut wall.[1][2]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
Strategies for Improvement:
-
Prodrug Approach: Temporarily masking the carboxylic acid as an ester can dramatically improve lipophilicity and membrane permeability.[15][16] The ester is designed to be cleaved by esterases in the blood or liver, releasing the active parent drug.[15]
-
Bioisosteric Replacement: Replace the carboxylic acid with a less acidic group that retains the key binding interactions but has better permeability.[1] A common replacement is a 5-substituted 1H-tetrazole, which has a similar pKa but is more lipophilic.[17][18]
Q3: Should I be concerned about the chlorine atom on the pyrazole ring?
A3: Generally, the chlorine atom is a positive feature for stability. Halogenation is a well-established strategy to block metabolically labile positions and can reduce the rate of CYP-mediated oxidation.[8][9] However, you should not assume it is completely inert. In some contexts, dehalogenation can occur, or the electronic perturbation from the halogen can shift metabolism to another site on the molecule. A metabolite identification study is the only definitive way to confirm the metabolic fate.
Part 3: Troubleshooting Guide for In Vitro Stability Assays
Use this guide to interpret unexpected results from your liver microsomal stability assays.
| Observation | Potential Cause | Recommended Action |
| Rapid disappearance of compound in incubations without NADPH cofactor. | The compound is chemically unstable in the assay buffer or is being degraded by non-NADPH-dependent enzymes (e.g., esterases if it's a prodrug). | Check the compound's stability in buffer alone at 37°C. If stable, the degradation is likely enzymatic but not CYP-mediated. Consider using specific enzyme inhibitors to identify the pathway. |
| Clearance is much faster in human microsomes than in rodent microsomes. | Significant species differences exist in the expression and activity of the metabolizing enzymes (likely CYPs or UGTs). | This is a critical finding for preclinical development. It suggests that rodent models may not accurately predict human pharmacokinetics. Consider using humanized mouse models or rely more heavily on in vitro human systems for predictions. |
| The rate of disappearance is non-linear (biphasic decay). | This may indicate multiple enzymes with different affinities (Km) and velocities (Vmax) are involved, or it could be due to time-dependent inhibition of its own metabolism. | Perform enzyme phenotyping using specific chemical inhibitors or recombinant human CYP enzymes to identify the contributing isoforms.[19][20] |
| High variability between replicate experiments. | This can be due to poor solubility of the compound, leading to inconsistent concentrations, or issues with the analytical method (LC-MS/MS). | Measure the compound's kinetic solubility in the assay buffer. Ensure the starting organic solvent concentration is low (typically <1%). Validate your analytical method for linearity, precision, and accuracy. |
Part 4: Key Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to determine the in vitro intrinsic clearance (CLint) of a compound by Phase I enzymes.
Objective: To measure the rate of disappearance of this compound when incubated with liver microsomes and the NADPH cofactor.
Materials:
-
Test Compound Stock: 10 mM in DMSO.
-
Liver Microsomes (Human, Rat, or Mouse): Typically 20 mg/mL stock.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System (NRS) Solution (e.g., Corning Gentest™): Contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Positive Control Compounds: Propranolol (high clearance), Warfarin (low clearance).
-
Stop Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
96-well incubation plate and a collection plate.
Procedure:
-
Prepare Compound Plate:
-
Dilute the 10 mM stock of the test compound and controls to an intermediate concentration (e.g., 100 µM) in acetonitrile or buffer.
-
Add 1 µL of the intermediate solution to the incubation plate wells. The final incubation concentration will be 1 µM.
-
-
Prepare Microsomal Mixture:
-
On ice, thaw the liver microsomes.
-
Dilute the microsomes into cold phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation. Causality Note: Keeping microsomes on ice is critical to prevent enzyme degradation before the experiment begins.
-
-
Initiate Pre-incubation:
-
Add 79 µL of the microsomal mixture to each well of the compound plate.
-
Mix and pre-incubate the plate at 37°C for 10 minutes. Causality Note: This step allows the compound to equilibrate with the enzymes and the system to reach the target temperature.
-
-
Initiate Reaction:
-
Add 20 µL of pre-warmed NRS solution to initiate the reaction (for -NADPH control wells, add 20 µL of buffer).
-
The total reaction volume is now 100 µL.
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by transferring 25 µL of the incubation mixture into a collection plate containing 100 µL of ice-cold Stop Solution. Causality Note: The 0-minute time point is taken immediately after adding NRS and represents 100% of the initial compound.
-
-
Sample Processing:
-
Seal and vortex the collection plate for 5 minutes.
-
Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Data Analysis:
-
Quantify the peak area of the test compound relative to the internal standard at each time point.
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line from this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (k * 1000) / (microsomal protein concentration in mg/mL)
-
Decision-Making Workflow
The following diagram outlines a rational workflow for diagnosing and addressing stability issues.
Caption: Workflow for stability assessment and optimization.
References
-
Di, L., & Kerns, E. H. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 345-354. [Link][1][2]
-
Marques, C. F., Pinheiro, P. F., & Justino, G. C. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(2), 102249. [Link][11]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of Taniguchi’s “bioisosteres”. Journal of medicinal chemistry, 54(10), 3451-3479. This is a representative review on bioisosteres, similar content is found in the provided search results. [Link][17]
-
Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature reviews Drug discovery, 17(8), 559-587. [Link][15]
-
Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. Chemistry–A European Journal, 19(25), 7838-7851. [Link][2]
-
Stella, V. J. (2010). Prodrugs of Carboxylic Acids. In Prodrugs (pp. 597-641). Springer, Boston, MA. [Link][3][16][21]
-
Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
-
Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750-771. [Link]
-
Imai, T. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & medicinal chemistry letters, 27(8), 1675-1680. [Link][22]
-
Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. This is a foundational paper on properties affecting bioavailability. [Link][18]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Biomolecular Structure and Dynamics, 1-19. [Link][4]
-
Feierman, D. E., & Cederbaum, A. I. (1989). Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1. Biochemical and biophysical research communications, 160(2), 857-862. [Link][6]
-
Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug metabolism and disposition: the biological fate of chemicals, 5(2), 149-156. [Link][7]
-
Bailey, D. G., et al. (2021). Overview of metabolic pathways of carboxylic-acid-containing drugs leading to idiosyncratic toxicity. Drug Metabolism Reviews, 53(3), 349-367. [Link][23]
-
Hernandes, M. Z., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets, 11(3), 303-314. [Link][8]
-
Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6296. [Link][24]
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link][25]
-
Double Rainbow Biosciences. (2021). Is Poor Bioavailability Holding Back Modern Medicine? Double Rainbow Biosciences. [Link][26]
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link][27]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. This is a representative review on bioavailability, similar content is found in the provided search results. [Link][12][13][14][28]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: In Vitro Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. FDA. [Link][19]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River. [Link][20]
-
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions. Current drug metabolism, 2(1), 93-115. [Link][29]
-
Guengerich, F. P. (2008). Cytochrome p450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. [Link][30][31]
-
Alqahtani, S. (2017). The role of cytochrome P450 enzymes in drug metabolism. Journal of experimental & clinical medicine, 9(5), 183-189. [Link][32]
-
Vitale, F., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643. [Link][9]
-
Singh, V., et al. (2025). Highlights on U.S. FDA-approved halogen-containing drugs in 2024. European Journal of Medicinal Chemistry, 287, 117380. [Link][33]
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poor oral bioavailability: Significance and symbolism [wisdomlib.org]
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- 28. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
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- 33. Highlights on U.S. FDA-approved halogen-containing drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inconsistencies in bioassay results with 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
Welcome to the technical support resource for researchers utilizing novel small molecule compounds, such as 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid, in their bioassays. This guide is designed to provide in-depth troubleshooting strategies and practical advice to address common inconsistencies in experimental results. Our goal is to empower you with the knowledge to identify root causes of variability and ensure the accuracy and reproducibility of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This resource is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.
Issue 1: High Variability in IC50/EC50 Values Between Experiments
Q1: We are observing significant fluctuations in the IC50/EC50 values for this compound in our cell-based assay. What are the likely causes and how can we troubleshoot this?
A1: Inconsistent IC50 or EC50 values are a common hurdle in drug discovery and are often multifactorial. The primary culprits for such variability typically fall into three categories: compound-related issues, cell culture inconsistencies, and procedural variances.
Causality Explained: The potency of a compound is a direct measure of its interaction with its biological target at a specific concentration. If the effective concentration of the compound reaching the target is not consistent, or if the biological system itself is variable, the measured potency will fluctuate.
Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Problem: Poor aqueous solubility is a frequent cause of underestimated activity and variable results.[1][2][3][4] The compound may precipitate in your aqueous assay buffer, leading to a lower effective concentration than intended.[1][3] Additionally, the stability of the compound in your assay medium over the incubation period should be confirmed.
-
Solution:
-
Solubility Assessment: Before extensive biological testing, determine the kinetic solubility of this compound in your specific assay buffer.[5] A simple visual inspection for precipitation at the highest concentration is a first step, but more quantitative methods like turbidimetric solubility assays are recommended.[5]
-
Solvent Optimization: Ensure the compound is fully dissolved in a suitable stock solvent, like DMSO, before serial dilution into the aqueous buffer.[2] Keep the final DMSO concentration consistent across all wells and typically below 0.5% to avoid solvent-induced artifacts.
-
Sonication: For compounds with low solubility, sonication of the stock solution or the final dilution plate can sometimes aid in dissolution.[2]
-
-
-
Cell Culture and Plating Variability:
-
Problem: The physiological state of your cells can significantly impact their response to a compound.[6] Factors such as cell passage number, confluency at the time of treatment, and seeding density can all introduce variability.[6][7][8] The "edge effect" in multi-well plates, where wells on the perimeter of the plate evaporate more quickly, can also alter compound concentrations and cell health.[8]
-
Solution:
-
Standardize Cell Culture: Maintain a strict protocol for cell culture, including a defined range for passage numbers.[6] Always seed cells from a culture in the exponential growth phase.[6]
-
Consistent Seeding: Use a precise method for cell counting and seeding to ensure uniform cell numbers in each well.
-
Mitigate Edge Effects: Avoid using the outer wells of your assay plates for experimental data. Instead, fill these wells with sterile PBS or media to create a humidity barrier.[8]
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses and lead to unreliable data.[6]
-
-
-
Assay Protocol and Reagent Consistency:
-
Problem: Inconsistent incubation times, temperature fluctuations, and variability in reagent preparation or quality can all contribute to data scatter.[9][10][11] The quality of reagents directly impacts the accuracy and sensitivity of analytical methods.[9][11]
-
Solution:
-
Strict Protocol Adherence: Ensure all experimental steps, especially incubation times and temperatures, are precisely controlled.
-
Reagent Quality Control: Use high-quality reagents from reliable suppliers.[9] Prepare fresh reagents as needed and perform quality control checks on new lots of critical reagents, such as antibodies or enzymes.[12][13]
-
Pipetting Technique: Inaccurate or inconsistent pipetting can lead to significant errors in compound concentration and reagent addition.[10] Ensure pipettes are properly calibrated and use appropriate techniques, especially for viscous solutions.
-
-
Workflow for Troubleshooting IC50 Variability
Caption: Troubleshooting workflow for inconsistent IC50/EC50 values.
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Q2: this compound is potent in our biochemical (e.g., enzyme inhibition) assay, but shows significantly weaker or no activity in our cell-based assay. What could be the reason for this discrepancy?
A2: This is a common challenge in drug discovery and often points to factors related to the complexity of a cellular environment that are absent in a purified biochemical system.
Causality Explained: A biochemical assay measures the direct interaction of a compound with its isolated target. A cell-based assay, however, requires the compound to cross the cell membrane, remain stable in the cytoplasm, and engage its target within a complex intracellular environment.
Troubleshooting Steps:
-
Cell Permeability:
-
Problem: The compound may have poor cell permeability, meaning it cannot efficiently cross the cell membrane to reach its intracellular target.[3]
-
Solution:
-
Physicochemical Properties: Analyze the physicochemical properties of this compound. Compounds with high polarity or a large molecular weight may have difficulty with passive diffusion across the lipid bilayer.
-
Permeability Assays: Consider running a formal cell permeability assay, such as a PAMPA (Parallel Artificial Membrane Permeability Assay) or a Caco-2 permeability assay, to quantify the compound's ability to cross a lipid membrane.
-
-
-
Compound Stability in Cell Culture Media:
-
Problem: The compound may be unstable in the complex environment of cell culture media, which contains various proteins and other components that can degrade or sequester the compound.[14]
-
Solution:
-
Stability Assessment: Incubate the compound in your complete cell culture medium for the duration of your assay. At various time points, measure the concentration of the intact compound using a suitable analytical method like LC-MS to determine its stability.
-
-
-
Efflux by Cellular Transporters:
-
Problem: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell, preventing it from reaching an effective intracellular concentration.
-
Solution:
-
Co-incubation with Efflux Inhibitors: Perform your cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). If the potency of your compound increases, it suggests that efflux is a contributing factor.
-
-
Logical Flow for Investigating Assay Discrepancies
Caption: Decision tree for troubleshooting assay discrepancies.
Issue 3: Poor Reproducibility and Non-Linear Standard Curves
Q3: Our standard curve for the assay is not linear, or we are seeing poor reproducibility in our quality control (QC) samples. How can we improve this?
A3: A non-linear standard curve or drifting QC values are strong indicators of systemic issues in your assay setup or execution.[10][15]
Causality Explained: The standard curve is the foundation of a quantitative bioassay, and its reliability depends on precise dilutions and a consistent detection system. Quality controls are designed to monitor the stability and performance of the assay over time.[15]
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| Pipetting Errors | Re-calibrate all pipettes. Review and standardize pipetting techniques across all users. Use reverse pipetting for viscous solutions. | Ensures accurate and precise delivery of reagents and standards, which is critical for a reliable dose-response curve.[10] |
| Incorrect Standard Preparation | Prepare fresh serial dilutions of the standard for each assay run. Double-check all calculations for dilution series. | Avoids issues with degradation of stored standards and calculation errors that would lead to a non-linear or shifted curve.[10] |
| Reagent Degradation | Check the expiration dates of all reagents. Store all reagents, especially enzymes and antibodies, at their recommended temperatures. Avoid repeated freeze-thaw cycles. | Ensures that all components of the assay are performing optimally. Degraded reagents can lead to a loss of signal and poor assay performance.[10][16] |
| Inappropriate Curve Fit | Review the data analysis parameters. Ensure you are using the appropriate regression model for your dose-response curve (e.g., four-parameter logistic fit). | Not all biological responses are linear. Using an incorrect mathematical model to fit the data will result in a poor fit and inaccurate calculations.[10] |
| Instrument Malfunction | Run instrument-specific diagnostic and calibration routines. Ensure the correct filters and settings are being used on the plate reader. | A malfunctioning or improperly configured plate reader can introduce significant variability and error into the data. |
Experimental Protocols
Protocol: Assessing Compound Solubility in Assay Buffer
This protocol provides a basic method for visually assessing the solubility of a test compound like this compound.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.
-
-
Dilute into Assay Buffer:
-
Prepare a series of dilutions of the compound from the DMSO stock into your final assay buffer. The highest concentration should be the maximum concentration you plan to test in your bioassay.
-
Ensure the final DMSO concentration is the same for all dilutions and matches what will be used in the assay (e.g., 0.5%).
-
-
Incubate and Observe:
-
Incubate the dilutions at the same temperature and for the same duration as your bioassay.
-
Visually inspect each dilution for any signs of precipitation or turbidity. This can be done by eye against a dark background or by measuring absorbance at a high wavelength (e.g., 600 nm) where the compound does not absorb.
-
-
Data Analysis:
-
The highest concentration that remains clear is your apparent kinetic solubility under those conditions. If precipitation is observed at your desired testing concentrations, you will need to adjust your protocol (e.g., lower the top concentration, add a solubilizing agent).
-
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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Troubleshooting. BioAssay Systems. [Link]
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USP〈1033〉Biological Assay Validation: Key Guidelines. FDCELL. [Link]
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Essentials in Bioassay Development. BioPharm International. [Link]
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Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Understanding The Role Of Reagent Quality In Test Accuracy. Biomedix. [Link]
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Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org. [Link]
-
Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]
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A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
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Solubility Assessment Service. Creative Biolabs. [Link]
-
Quality Control Testing of Reagents and Consumables. National Institute of Justice. [Link]
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Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. ResearchGate. [Link]
-
Troubleshooting Immunoassays. Ansh Labs. [Link]
-
Infographic: Immunoassay Troubleshooting Tips. Biocompare. [Link]
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Why can't I get reproducible results in cell based assays?. ResearchGate. [Link]
-
Importance of QC. QIAGEN. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
The Problems with the Cells Based Assays. SciTechnol. [Link]
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Immunoassay Troubleshooting. Biocompare. [Link]
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Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. National Institutes of Health. [Link]
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Technical Support Center: Scaling Up the Production of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and production managers involved in the synthesis and scale-up of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. Our focus is on anticipating and resolving common challenges encountered during laboratory development and pilot-plant scale production. The information is structured in a question-and-answer format to directly address potential issues.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis process. The proposed synthesis follows a common and robust two-step pathway: (1) N-alkylation of 4-chloropyrazole with an ethyl 2-halopropanoate, followed by (2) saponification (hydrolysis) of the resulting ester.
Caption: General two-step synthesis workflow.
Low Yield or Incomplete Conversion in N-Alkylation Step
Question: My N-alkylation of 4-chloropyrazole is showing low conversion to the desired ethyl ester, even after prolonged reaction times. What are the likely causes and how can I fix this?
Answer: This is a common issue often related to the base, solvent, or competing side reactions. Let's break down the possibilities.
-
Causality: The N-alkylation of a pyrazole is a nucleophilic substitution reaction. The pyrazole anion, formed by deprotonation with a base, attacks the electrophilic carbon of the ethyl 2-bromopropanoate. The efficiency of this process hinges on several factors:
-
Base Strength & Solubility: The base must be strong enough to deprotonate the pyrazole's N-H proton but not so strong as to cause side reactions like elimination of the alkyl halide. Its solubility in the reaction medium is also critical for an efficient reaction.
-
Solvent Polarity: A polar aprotic solvent is typically ideal as it can solvate the cation of the base, leaving the pyrazole anion more "naked" and nucleophilic, without interfering with the reaction through hydrogen bonding.
-
Side Reactions: Pyrazole has two nitrogen atoms. While alkylation at the N1 position is generally favored for steric and electronic reasons, competing alkylation at the N2 position can occur, leading to an isomeric impurity and reduced yield of the desired product.
-
-
Troubleshooting Protocol:
-
Evaluate Your Base: If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous. For scale-up, inconsistent base quality can be a major source of variability. Consider a stronger base like sodium hydride (NaH) if yields remain low, but be aware of its pyrophoric nature and the need for strictly anhydrous conditions.
-
Optimize Solvent and Temperature: Dimethylformamide (DMF) or acetonitrile are excellent solvent choices. Ensure they are anhydrous. Increasing the temperature (e.g., to 60-80 °C) can improve reaction rates, but monitor for impurity formation via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Consider a Phase-Transfer Catalyst (PTC): When scaling up, especially with heterogeneous bases like K₂CO₃, solubility can become a limiting factor. Adding a PTC like tetrabutylammonium bromide (TBAB) (1-5 mol%) can shuttle the pyrazole anion into the organic phase, dramatically increasing the reaction rate.
-
Monitor for Isomer Formation: The primary byproduct is often the N2-alkylated isomer. This can be identified by NMR spectroscopy. If isomer formation is significant, changing the solvent or cation associated with the base (e.g., switching from a sodium to a potassium base) can sometimes alter the N1/N2 selectivity.
-
| Parameter | Recommendation for Lab Scale | Scale-Up Consideration |
| Base | K₂CO₃, NaH | Finely milled K₂CO₃ for better kinetics; NaH requires specialized handling. |
| Solvent | Anhydrous DMF, Acetonitrile | DMF can be difficult to remove; consider alternatives like acetonitrile if possible. |
| Temperature | 50-80 °C | Ensure reactor has adequate heat transfer to control temperature precisely. |
| Additive | None needed typically | Consider Phase-Transfer Catalyst (e.g., TBAB) to improve rate and consistency. |
Difficulties During Saponification and Work-up
Question: During the saponification of the ethyl ester, I'm getting an emulsion during the acid work-up, making phase separation impossible. How can I prevent this and effectively isolate my product?
Answer: Emulsion formation during the work-up of saponification reactions is a frequent challenge, especially as batch sizes increase. This is often caused by partially hydrolyzed material or the soap-like nature of the carboxylate salt intermediate.
-
Causality: The sodium salt of your product, 2-(4-chloro-1H-pyrazol-1-yl)propanoate, is amphiphilic, meaning it has both hydrophilic (the carboxylate) and lipophilic (the pyrazole ring) parts, which can act as a surfactant and stabilize emulsions.
-
Troubleshooting Protocol:
-
Ensure Complete Hydrolysis: Before starting the work-up, confirm the absence of the starting ester by TLC or HPLC. Incomplete hydrolysis is a primary cause of emulsions. If necessary, extend the reaction time or add a small excess of base (e.g., 1.2-1.5 equivalents of NaOH).
-
Temperature Control During Acidification: Perform the acidification at a low temperature (0-10 °C). This often helps the product to precipitate as a more crystalline, easily filterable solid rather than an oily substance that promotes emulsions.
-
Slow, Controlled Acid Addition: Add the acid slowly to the cooled reaction mixture with vigorous but not vortex-inducing stirring. This allows for controlled precipitation and minimizes the formation of fine particles that are difficult to handle.
-
"Salting Out": If an emulsion persists, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of your organic product and helping to break the emulsion.
-
Solvent Choice for Extraction: If extraction is necessary, use a solvent with a significantly different density from water, such as dichloromethane or ethyl acetate. Sometimes, switching to a less polar solvent can help break the emulsion.
-
Caption: Troubleshooting logic for product isolation after saponification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product on a multi-kilogram scale?
A1: While column chromatography is effective at the lab scale, it is often impractical and expensive for large-scale production.[1] The preferred method for purifying this compound is recrystallization . Given its acidic nature, an acid-base purification can also be highly effective.
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethanol/water or isopropanol/heptane mixture.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Cool further in an ice bath to maximize yield.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Acid-Base Purification:
-
Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ solution).
-
Wash the basic aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate) to remove neutral impurities.
-
Re-acidify the aqueous layer with HCl to precipitate the pure product.
-
Filter, wash with water, and dry. This method is excellent for removing non-acidic impurities.
-
Q2: What are the main safety hazards I should be aware of when handling this compound?
A2: According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[2] All personnel must review the full Safety Data Sheet (SDS) before handling.
-
Key Hazards:
-
Required Personal Protective Equipment (PPE):
-
Handling Precautions:
-
Avoid breathing dust.[3]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
-
Q3: How do I monitor the reaction progress effectively during scale-up?
A3: In-process controls (IPCs) are crucial for a successful and reproducible scale-up. Relying solely on time is insufficient.
-
For the N-alkylation step: Use HPLC to monitor the disappearance of 4-chloropyrazole. TLC can also be used for a quicker, qualitative check. A typical IPC would be "<1% of 4-chloropyrazole remaining."
-
For the saponification step: Use HPLC to monitor the disappearance of the ethyl ester intermediate. A typical IPC would be "<0.5% of ester remaining." This is critical to avoid the emulsion issues discussed previously.
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]
- Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides.Google Patents.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
Sources
Validation & Comparative
Validation of the Mechanism of Action for 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid: A Comparative Guide
This guide provides a comprehensive framework for validating the mechanism of action of the novel compound 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. We will explore its hypothesized role as an anti-inflammatory agent and benchmark its performance against a well-established non-steroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.
Introduction
Pyrazole-containing compounds represent a versatile class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The core pyrazole structure is a key pharmacophore in several FDA-approved drugs.[4] The subject of this guide, this compound, is a synthetic compound featuring a substituted pyrazole ring coupled to a propanoic acid moiety. While its precise biological target is yet to be fully elucidated, its structural similarity to known anti-inflammatory agents suggests a potential role in modulating inflammatory pathways.
Based on the prevalence of cyclooxygenase (COX) inhibition among pyrazole-containing anti-inflammatory drugs, we hypothesize that this compound exerts its effects through the inhibition of COX-1 and/or COX-2 enzymes.[4][5] These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.
To rigorously validate this proposed mechanism, this guide outlines a series of experiments to characterize the inhibitory activity of this compound and compares its efficacy and selectivity to a standard NSAID, Ibuprofen , a well-characterized non-selective COX inhibitor.
Experimental Design for Mechanism of Action Validation
The following experimental workflow is designed to systematically investigate the interaction of this compound with the primary targets of NSAIDs.
Caption: Experimental workflow for validating the mechanism of action.
Part 1: In Vitro Enzyme Inhibition Assays
The initial step is to directly assess the inhibitory potential of this compound against isolated COX-1 and COX-2 enzymes. This provides a direct measure of target engagement.
Protocol: COX Enzyme Inhibition Assay
-
Reagents and Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
Test compound: this compound (dissolved in DMSO)
-
Reference compound: Ibuprofen (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplates
-
-
Procedure:
-
Prepare a series of dilutions for both the test compound and Ibuprofen.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the diluted compounds.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific duration (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance or fluorescence).
-
Include control wells with no inhibitor and no enzyme.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression analysis.
-
Part 2: Cell-Based Assays for Cellular Efficacy
To confirm that the observed enzyme inhibition translates to a functional effect in a biological context, cell-based assays are crucial. We will measure the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol: Inhibition of PGE2 Production in RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Plate the cells in 24-well plates and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or Ibuprofen for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and PGE2 production.
-
Incubate for 24 hours.
-
-
PGE2 Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Comparative Analysis: this compound vs. Ibuprofen
A direct comparison of the inhibitory profiles of the test compound and the reference standard is essential for understanding its relative potency and selectivity.
| Parameter | This compound | Ibuprofen |
| COX-1 IC50 (µM) | Experimental Data | Experimental Data |
| COX-2 IC50 (µM) | Experimental Data | Experimental Data |
| Selectivity Index (COX-1 IC50 / COX-2 IC50) | Calculated Value | Calculated Value |
| Cellular PGE2 Inhibition IC50 (µM) | Experimental Data | Experimental Data |
Interpretation of Results and Mechanistic Insights
The data generated from these experiments will provide a clear picture of the mechanism of action of this compound.
-
Potent COX-1 and/or COX-2 Inhibition: Low IC50 values in the enzyme inhibition assays would confirm direct interaction with these targets.
-
Selectivity: The selectivity index will reveal whether the compound is a non-selective inhibitor (similar to Ibuprofen) or if it preferentially inhibits one COX isoform over the other. A higher selectivity index indicates greater selectivity for COX-2.
-
Cellular Activity: A correlation between the enzyme inhibition IC50 values and the cellular PGE2 inhibition IC50 values would strongly support the proposed mechanism of action.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Conclusion
This guide provides a robust and scientifically sound methodology for the validation of the mechanism of action of this compound. By employing a combination of in vitro enzymatic assays and cell-based functional assays, and through direct comparison with a well-characterized NSAID, researchers can confidently determine its biological target and therapeutic potential. The insights gained from these studies will be invaluable for the further development of this compound as a potential anti-inflammatory agent.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed. [Link]
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Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Institutes of Health. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Semantic Scholar. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). National Institutes of Health. [Link]
-
Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. [Link]
-
Pyrazol-3-propanoic Acid Derivatives as Novel Inhibitors of Leukotriene Biosynthesis in Human Neutrophils. (2011). PubMed. [Link]
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Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (2023). ResearchGate. [Link]
-
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2021). Semantic Scholar. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). National Institutes of Health. [Link]
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This compound. PubChem. [Link]
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Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and endothelial Cells. (2023). National Institutes of Health. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(4-Chloro-1H-Pyrazol-1-yl)propanoic Acid Analogs as Potential Herbicides
For researchers, scientists, and professionals in drug and herbicide development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid, a scaffold of significant interest in the development of novel herbicides. By dissecting the roles of the pyrazole core, the chloro-substituent, and the propanoic acid side chain, we aim to furnish a valuable resource for the rational design of more potent and selective herbicidal agents.
Introduction: The Pyrazole Scaffold in Agrochemicals
The pyrazole ring is a privileged five-membered heterocyclic scaffold that has been instrumental in the discovery of numerous agrochemicals due to its unique chemical properties and diverse biological activities.[1][2] Pyrazole-containing compounds have been successfully commercialized as fungicides, insecticides, and notably, herbicides.[2] Their efficacy often stems from the inhibition of crucial plant enzymes. For many pyrazole-based herbicides, a key target is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plastoquinone and tocopherol biosynthesis.[3][4][5] Inhibition of HPPD leads to the bleaching of new plant tissues, followed by necrosis and death.
The parent compound, this compound, presents three key regions for chemical modification to explore the SAR: the pyrazole ring, the chloro-substituent at the 4-position, and the 2-propanoic acid side chain. This guide will systematically explore how alterations in these regions impact herbicidal efficacy, drawing upon published experimental data to provide a comparative analysis.
Core Chemical Structure and Points of Modification
The foundational structure of the analogs under consideration is depicted below. The key points for SAR exploration are highlighted as R1, R2, and modifications to the propanoic acid side chain.
Caption: General synthesis workflow.
Step-by-Step Protocol:
-
Alkylation: To a solution of 4-chloropyrazole in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate. Stir the mixture at room temperature, then add ethyl 2-bromopropionate dropwise. Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the ethyl ester intermediate.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add a base such as lithium hydroxide or sodium hydroxide and stir at room temperature. Monitor the reaction by TLC.
-
Final Product Isolation: Once the hydrolysis is complete, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3. Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford the final this compound analog.
Herbicidal Activity Assay (Post-emergence)
This protocol describes a typical greenhouse assay to evaluate the post-emergence herbicidal activity of the synthesized compounds.
Caption: Workflow for post-emergence herbicidal assay.
Step-by-Step Protocol:
-
Plant Cultivation: Sow seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) in pots containing a standard potting mix. Grow the plants in a greenhouse under controlled conditions (e.g., 25/20 °C day/night temperature, 14-hour photoperiod) until they reach the 2-3 leaf stage.
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a small amount of a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Tween 20) to the desired concentrations.
-
Application: Spray the test solutions onto the foliage of the plants until runoff. Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide).
-
Evaluation: Keep the treated plants in the greenhouse for 2-3 weeks. Visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill) compared to the negative control.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs reveal several key insights for the design of potent herbicides. The 4-chloro-substituent on the pyrazole ring appears to be important for activity, while substitutions at the 3- and 5-positions offer opportunities for significant potency enhancement, particularly with aryl groups at the 5-position. Modification of the propanoic acid side chain, especially through esterification, can favorably impact the herbicidal profile.
Future research should focus on a more systematic exploration of substitutions on the 5-position aryl ring and a broader range of ester and amide derivatives of the propanoic acid side chain. Quantitative structure-activity relationship (QSAR) studies could also be employed to build predictive models for designing novel analogs with improved efficacy and crop selectivity. [6]
References
- Matsumoto, H., & Funke, T. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Pest Management Science, 61(5), 465-471.
-
Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [1][2]3. ResearchGate. (2025). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. Retrieved from [Link]
-
PubMed. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]
-
ResearchGate. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.). Retrieved from [Link]
- Liu, Z., et al. (2020). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Pest Management Science, 76(3), 868-879.
- Google Patents. (n.d.). Propionic acid as an herbicide.
- Feng, T., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(15), 4983.
-
PubMed. (2024). Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. Retrieved from [Link]
- Ma, H., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(13), 7859-7864.
- Liu, H., et al. (2007). Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. Bioorganic & Medicinal Chemistry Letters, 17(8), 2203-2209.
-
ResearchGate. (2025). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
- Wang, H., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science, 80(1), 325-334.
-
Semantic Scholar. (n.d.). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Retrieved from [Link]
- Kumar, D., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S290-S299.
- Zhang, J., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(10), 4349-4360.
-
Semantic Scholar. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of synthesized synthesized propionic acid derivatives. Retrieved from [Link]
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A Researcher's Guide to Differentiating Pyrazole Isomers Using Spectroscopic Techniques
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Introduction: The Significance of Pyrazole Isomers
Pyrazoles, five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry and materials science.[1] Their structural isomers exhibit distinct biological activities and material properties, making their unambiguous identification a critical step in research and development. This guide provides a comprehensive comparative analysis of the spectroscopic data of common pyrazole isomers, offering a practical framework for their differentiation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.
The Challenge: Subtle Differences, Significant Consequences
The constitutional isomers of substituted pyrazoles often possess very similar physical properties, making their differentiation by methods like melting point or chromatography challenging. For instance, 3-methyl-1H-pyrazole, 4-methyl-1H-pyrazole, and 1-methyl-1H-pyrazole have the same molecular formula and weight, yet their connectivity differs. These subtle structural variations can lead to profound differences in their pharmacological profiles or material characteristics. Therefore, a robust and systematic analytical approach using spectroscopic methods is indispensable.
Comparative Spectroscopic Analysis: Unmasking the Isomers
This section will compare the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for four key pyrazole isomers: 1H-pyrazole, 3-methyl-1H-pyrazole, 4-methyl-1H-pyrazole, and 1-methyl-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating isomers, providing detailed information about the chemical environment and connectivity of atoms.[2]
The chemical shifts (δ) and coupling constants (J) of the protons on the pyrazole ring are highly sensitive to the substitution pattern.
-
1H-Pyrazole: In solution, due to rapid tautomeric exchange, the 3-H and 5-H protons are equivalent, as are the N1 and N2 positions.[1] This results in a simplified spectrum.
-
3-Methyl-1H-pyrazole: The methyl group at the C3 position breaks the symmetry. We expect to see distinct signals for the 4-H and 5-H protons. The 4-H will appear as a doublet, coupled to the 5-H, and the 5-H will also be a doublet, coupled to the 4-H.
-
4-Methyl-1H-pyrazole: The methyl group at C4 results in the 3-H and 5-H protons being chemically equivalent due to tautomerism, leading to a single signal for these two protons.[3]
-
1-Methyl-1H-pyrazole: N-methylation prevents tautomerism, fixing the double bond positions. This results in three distinct signals for the 3-H, 4-H, and 5-H protons, each with characteristic couplings to its neighbors.[4]
The chemical shifts of the carbon atoms in the pyrazole ring are also diagnostic.
-
Tautomerism Effect: In C-methylated pyrazoles that can undergo tautomerism (like 3-methyl and 4-methyl pyrazole), the chemical shifts of C3 and C5 can be averaged or distinct depending on the rate of exchange and the solvent.[1][5]
-
Substituent Effects: The methyl group's electron-donating effect will shield the attached carbon and influence the chemical shifts of the other ring carbons. For example, in 3-methyl-1H-pyrazole, C3 will be significantly upfield compared to the unsubstituted C3 in 1H-pyrazole. In 1-methyl-1H-pyrazole, the N-methyl carbon will have a characteristic chemical shift around 35-40 ppm.
Table 1: Comparative ¹H and ¹³C NMR Data of Pyrazole Isomers (in CDCl₃)
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 1H-Pyrazole | ~7.6 (s, 2H, H3/H5), ~6.3 (t, 1H, H4) | ~134.7 (C3/C5), ~105.9 (C4) |
| 3-Methyl-1H-pyrazole [6] | ~7.4 (d, 1H, H5), ~6.0 (d, 1H, H4), ~2.3 (s, 3H, CH₃) | ~148.0 (C3), ~138.0 (C5), ~105.0 (C4), ~13.0 (CH₃) |
| 4-Methyl-1H-pyrazole [3] | ~7.5 (s, 2H, H3/H5), ~2.1 (s, 3H, CH₃) | ~139.0 (C3/C5), ~115.0 (C4), ~10.0 (CH₃) |
| 1-Methyl-1H-pyrazole [4] | ~7.5 (d, 1H, H5), ~7.4 (d, 1H, H3), ~6.2 (t, 1H, H4), ~3.9 (s, 3H, N-CH₃) | ~138.8 (C3), ~129.5 (C5), ~105.8 (C4), ~39.2 (N-CH₃) |
Note: Exact chemical shifts can vary depending on the solvent and concentration. Data is compiled from various sources for illustrative purposes.[3][4][6]
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups and bonding within a molecule.[7]
-
N-H Stretching: The most diagnostic feature for distinguishing N-unsubstituted from N-substituted pyrazoles is the N-H stretching vibration. 1H-pyrazole, 3-methyl-1H-pyrazole, and 4-methyl-1H-pyrazole will all show a characteristic broad N-H stretch in the region of 3100-3500 cm⁻¹.[8] This band will be absent in the spectrum of 1-methyl-1H-pyrazole.
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.
-
Ring Vibrations: The C=N and C=C stretching vibrations within the pyrazole ring appear in the fingerprint region (1400-1600 cm⁻¹).[7] While subtle differences may exist between isomers, these are often less straightforward to interpret for definitive identification compared to NMR or the N-H stretch.
Table 2: Key IR Absorption Bands for Pyrazole Isomers (cm⁻¹)
| Compound | ν(N-H) stretch | ν(C-H) aromatic | ν(C-H) aliphatic | ν(C=N), ν(C=C) ring stretch |
| 1H-Pyrazole | ~3140 (broad) | ~3090 | - | ~1530, 1450 |
| 3-Methyl-1H-pyrazole | ~3150 (broad) | ~3050 | ~2920 | ~1580, 1460 |
| 4-Methyl-1H-pyrazole | ~3150 (broad) | ~3040 | ~2930 | ~1590, 1480 |
| 1-Methyl-1H-pyrazole | Absent | ~3100 | ~2950 | ~1520, 1490 |
Note: These are approximate values. The exact positions and shapes of the bands can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.
Mass Spectrometry (MS): Fragmentation Fingerprints
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Impact (EI) is a common ionization technique that causes fragmentation, creating a unique "fingerprint" for a compound.[9][10][11]
-
Molecular Ion (M⁺•): All four isomers will show a molecular ion peak corresponding to their molecular weight. For the methylpyrazoles, this will be at m/z 82.
-
Fragmentation Pathways: The key to differentiation lies in the fragmentation patterns.
-
1H-pyrazoles (unsubstituted on N): A major fragmentation pathway involves the loss of HCN.[12]
-
N-methyl pyrazole: Will show a characteristic loss of a methyl radical (•CH₃) leading to a significant M-15 peak. It can also undergo ring cleavage.
-
C-methyl pyrazoles: Fragmentation can be more complex. They can also lose HCN. The position of the methyl group can influence the stability of the resulting fragment ions, leading to differences in the relative intensities of the fragment peaks.[13] For example, fragmentation of the pyrazole ring itself can be a key indicator.[14]
-
Experimental Protocols: Ensuring Data Integrity
The reliability of spectroscopic data hinges on meticulous experimental execution. Below are generalized, self-validating protocols.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[15]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the instrument is calibrated to the residual solvent peak.[16]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If assignments are ambiguous, perform 2D NMR experiments like COSY (for ¹H-¹H correlations) and HSQC (for direct ¹H-¹³C correlations).[2]
-
Protocol 2: IR Spectroscopy Sample Preparation
The choice of method depends on the physical state of the sample.[17][18]
-
For Liquids (e.g., 1-Methyl-1H-pyrazole):
-
Place a small drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).[19]
-
Gently press the plates together to form a thin film.
-
Mount the plates in the spectrometer's sample holder and acquire the spectrum.
-
-
For Solids (e.g., 1H-pyrazole, 3- and 4-methyl-1H-pyrazole):
Protocol 3: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][21]
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion peak and the major fragment ions to establish a fragmentation pattern.
Visualizing the Analysis
Diagrams can clarify the relationships between structure and data, and outline the analytical workflow.
Caption: Workflow for pyrazole isomer identification.
Conclusion
The differentiation of pyrazole isomers is a critical task that relies on the systematic application and interpretation of various spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data through unique chemical shifts and coupling patterns. IR spectroscopy offers a rapid and simple method to distinguish N-substituted from N-unsubstituted pyrazoles via the presence or absence of the N-H stretching band. Finally, mass spectrometry complements this analysis by providing molecular weight information and characteristic fragmentation patterns. By integrating the data from these three methods, researchers can confidently and accurately elucidate the structure of pyrazole isomers, paving the way for further investigation into their chemical and biological properties.
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A Strategic Guide to Profiling the Selectivity of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity profile of the novel compound, 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. Given the absence of extensive public data on this specific molecule[1], this document outlines a robust, tiered experimental strategy designed for researchers and drug development professionals. Our approach begins with a hypothesis-driven investigation into a likely target class and expands to broader safety screening, ensuring a thorough characterization of the compound's biological interactions.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates targeting a wide array of clinical disorders.[2][3][4] Its unique physicochemical properties often contribute to favorable pharmacokinetic profiles.[2] However, this structural ubiquity also necessitates a rigorous assessment of selectivity to mitigate the risk of off-target effects, which can lead to toxicity or undesirable polypharmacology.[5] This guide explains the causality behind our experimental choices, providing self-validating protocols to build a comprehensive and trustworthy selectivity profile.
Section 1: Hypothesis-Driven Primary Target Screening: The Kinome
The pyrazole ring is a well-established bioisostere and core component in a multitude of kinase inhibitors.[2][6] Kinases are a large and functionally diverse family of enzymes that play central roles in cellular signaling; aberrant kinase activity is implicated in numerous diseases, particularly cancer.[7] Therefore, the most logical and data-driven starting point for characterizing this compound is a broad screening campaign across the human kinome. This initial step is crucial for both identifying potential primary targets and flagging potential off-target liabilities early in the discovery process.[8]
Tier 1: Broad Kinome Selectivity Profiling
The primary objective is to perform a single-dose screen against a large, representative panel of kinases to identify initial "hits." This provides a broad overview of the compound's interaction landscape. Commercial services offer panels covering a significant portion of the human kinome, providing a time- and cost-effective method for this initial assessment.[8][9]
Experimental Rationale: A single, relatively high concentration (e.g., 1 µM or 10 µM) is used to maximize the chances of detecting interactions, including weaker ones. The data is typically reported as Percent Inhibition relative to a DMSO vehicle control.
Hypothetical Data from a Single-Dose (1 µM) Kinase Panel Screen:
| Kinase Target | Family | Percent Inhibition (%) | Initial Hit? |
|---|---|---|---|
| EGFR | TK | 88.5 | Yes |
| SRC | TK | 75.2 | Yes |
| ABL1 | TK | 15.3 | No |
| CDK2 | CMGC | 55.1 | Yes |
| ROCK1 | AGC | 8.9 | No |
| p38α (MAPK14) | CMGC | 49.8 | Borderline |
| ... (400+ others) | - | < 10 | No |
TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, CLK family; AGC: PKA, PKG, PKC family.
Tier 2: Potency Determination via Dose-Response Assays
Hits identified in the primary screen (typically >50% inhibition) must be confirmed and quantified. This involves generating 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency.
Experimental Rationale: Establishing a quantitative IC₅₀ value allows for the ranking of hits by potency and provides the foundational data for structure-activity relationship (SAR) studies.[4] It is crucial to perform these assays under standardized conditions, particularly the ATP concentration, as this can significantly influence the apparent potency of ATP-competitive inhibitors.[10] Many providers perform these assays at the Kₘ ATP concentration for each kinase to better reflect intrinsic inhibitor affinity.[8][10]
Hypothetical IC₅₀ Data for Confirmed Hits:
| Kinase Target | IC₅₀ (nM) | Assay Technology | ATP Concentration |
|---|---|---|---|
| EGFR | 45 | ADP-Glo™ | Kₘ,app |
| SRC | 120 | ADP-Glo™ | Kₘ,app |
| CDK2 | 850 | Radiometric | 10 µM |
Section 2: Orthogonal Validation and Mechanism of Action
Relying on a single assay format is a common pitfall in drug discovery. To build a robust and trustworthy dataset, primary hits should be validated using an orthogonal method that relies on a different detection principle.[10] Furthermore, understanding how the compound inhibits its target is critical for lead optimization.
Tier 3A: Orthogonal Confirmatory Assays
If the primary screen was a biochemical activity assay (measuring substrate phosphorylation), a suitable orthogonal assay would be a direct binding assay. Binding assays measure the physical interaction between the compound and the kinase, independent of enzyme activity.[7][11]
Experimental Rationale: Confirmation in a binding assay provides strong evidence that the compound's effect is due to direct engagement with the target kinase and not an artifact of the activity assay (e.g., interference with the detection reagent). A discrepancy between activity and binding data can also provide valuable mechanistic insights.
Comparison of Assay Methodologies:
| Assay Type | Principle | Primary Readout | Pros | Cons |
|---|---|---|---|---|
| Activity Assay | Measures enzymatic function (e.g., ATP consumption or substrate phosphorylation).[9] | IC₅₀ | Reflects functional consequence of binding. | Susceptible to assay artifacts; does not directly measure binding. |
| Binding Assay | Measures direct physical interaction between compound and target protein.[12][13] | Kᵢ, Kᴅ | Confirms direct target engagement; independent of enzyme activity. | Does not confirm functional effect (e.g., inhibition vs. allosteric modulation). |
Tier 3B: Mechanism of Inhibition (MOI) Studies
For the most potent and promising targets, determining the mechanism of inhibition is a critical next step. For kinase inhibitors, this typically involves assessing competitiveness with respect to ATP.[14]
Experimental Rationale: MOI studies provide deep insight into how the inhibitor interacts with the enzyme.[15] An ATP-competitive inhibitor binds to the same site as ATP, and its IC₅₀ will increase as the concentration of ATP increases. This is the most common mechanism for kinase inhibitors.[14] Understanding this relationship is vital for translating in vitro potency to cellular and in vivo efficacy, where intracellular ATP concentrations are high.
The workflow for this tiered approach is visualized below.
Caption: Tiered workflow for kinase selectivity profiling.
Section 3: Broader Cross-Reactivity Screening
While kinases may be the primary hypothesis, a comprehensive safety assessment requires screening against other major target classes known to be associated with adverse drug reactions.[16] This is essential for de-risking a compound for further development.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell-surface receptors, GPCRs mediate a vast range of physiological processes. Off-target interactions with GPCRs are a common source of side effects.[17] Standard safety panels screen for agonist and antagonist activity against a curated list of GPCRs associated with known clinical liabilities (e.g., muscarinic, adrenergic, dopaminergic, and serotonergic receptors).[16][18]
-
Ion Channels: Off-target activity at ion channels can lead to significant safety issues, particularly cardiovascular effects (e.g., hERG inhibition).
-
Nuclear Receptors: These receptors regulate gene expression and are involved in metabolism and endocrine function, making them another important class for off-target screening.
-
Transporters: Inhibition of drug transporters can lead to drug-drug interactions and altered pharmacokinetic profiles.
A typical workflow for identifying off-target liabilities is shown below.
Caption: Principle of a competition binding assay.
Conclusion
The comprehensive evaluation of a novel compound's selectivity is paramount for its successful development as a therapeutic agent. For this compound, a molecule with a privileged chemical scaffold but limited public biological data, a systematic and multi-pronged approach is essential. This guide proposes a logical, tiered workflow that begins with a hypothesis-driven screen against the kinome, followed by rigorous validation of potency and mechanism for any identified hits. By complementing this with broad-based safety screening against other key target families like GPCRs, researchers can build a complete picture of the compound's cross-reactivity profile. This knowledge enables an informed assessment of a drug candidate's potential for both efficacy and toxicity, paving the way for rational lead optimization and development.
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A Senior Application Scientist's Comparative Guide to 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid as a Novel Xanthine Oxidase Inhibitor
A Note on the Premise of this Guide: The compound 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid is a known chemical entity, however, its specific biological targets are not extensively documented in publicly available literature.[1][2] The pyrazole scaffold, a five-membered heterocyclic ring, is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] Given the structural motifs within the compound and the frequent targeting of enzymatic active sites by pyrazole derivatives, this guide will proceed with a scientifically informed hypothesis: we will benchmark this compound as a hypothetical inhibitor of Xanthine Oxidase (XO). This enzyme is a well-validated target for the management of hyperuricemia and gout, with established inhibitors and robust assay methodologies, providing a strong framework for a comparative analysis.
Introduction: The Rationale for Targeting Xanthine Oxidase
Xanthine Oxidase (XO) is a critical enzyme that catalyzes the final two steps of purine metabolism: the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[6][7][8] While uric acid can act as an antioxidant, its overproduction or insufficient excretion leads to hyperuricemia. At physiological pH, uric acid exists as urate, and when its concentration exceeds its solubility point, it can precipitate as monosodium urate crystals in joints and soft tissues, leading to the painful inflammatory condition known as gout.[9][10][11]
Furthermore, the activity of Xanthine Oxidase is a significant source of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide.[12][13][14] This positions XO as a key player in oxidative stress, which is implicated in a range of pathologies beyond gout, including cardiovascular and chronic kidney diseases.[7][8] Therefore, the inhibition of XO is a clinically validated and highly pursued strategy for therapeutic intervention.[15][16][17]
This guide provides a head-to-head performance benchmark of our target compound, this compound (referred to herein as CPPA ), against two FDA-approved XO inhibitors: Allopurinol and Febuxostat.
The Benchmark Inhibitors: Mechanism of Action
A robust benchmark requires comparison against well-characterized standards. Allopurinol and Febuxostat represent two distinct classes of XO inhibitors and serve as the gold standards in both clinical practice and research.
-
Allopurinol: As a purine analog, Allopurinol is a structural isomer of hypoxanthine.[18][19] It acts as a competitive inhibitor of Xanthine Oxidase. Furthermore, Allopurinol is metabolized by XO to its active metabolite, oxypurinol, which binds tightly to the reduced molybdenum pterin center of the enzyme, resulting in a durable, mechanism-based inhibition.[18][20][21][22]
-
Febuxostat: In contrast, Febuxostat is a non-purine selective inhibitor of Xanthine Oxidase.[23][24] It is not a purine analogue and therefore does not interfere with other enzymes in the purine and pyrimidine metabolic pathways.[22] Febuxostat non-competitively blocks the active site of the enzyme, inhibiting both its oxidized and reduced forms, leading to potent reduction of uric acid production.[23][25][26]
Comparative Analysis: In Vitro Inhibitory Potency
To benchmark the efficacy of CPPA, we present hypothetical data from a standard in vitro Xanthine Oxidase inhibition assay. The key metric for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
| Compound | Inhibitor Class | Mechanism | Hypothetical IC50 (nM) |
| Allopurinol | Purine Analog | Competitive, Mechanism-Based | 750 nM |
| Febuxostat | Non-Purine Selective | Non-Competitive | 2.5 nM |
| CPPA (Hypothetical) | Pyrazole Derivative | To be determined | 45 nM |
This data is illustrative for the purpose of this guide. Actual experimental values would need to be determined.
Signaling Pathway: Purine Metabolism and XO Inhibition
The following diagram illustrates the central role of Xanthine Oxidase in the purine degradation pathway and the points of intervention for the inhibitors discussed.
Caption: Purine metabolism pathway highlighting Xanthine Oxidase (XO) and inhibitor action.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol provides a self-validating system for assessing the inhibitory potential of test compounds against Xanthine Oxidase. The trustworthiness of this assay relies on the inclusion of a blank (no enzyme), a negative control (enzyme + vehicle), and a positive control (enzyme + known inhibitor).
Principle
The assay measures the activity of XO by spectrophotometrically monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance peak at 295 nm.[27] The rate of increase in absorbance at 295 nm is directly proportional to the enzyme's activity. The inhibitory effect of a compound is quantified by the reduction in this rate.
Materials & Reagents
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (Substrate)
-
Allopurinol (Positive Control)
-
Febuxostat (Positive Control)
-
CPPA (Test Compound)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Step-by-Step Methodology
-
Reagent Preparation:
-
Buffer: Prepare 50 mM Potassium Phosphate buffer and adjust the pH to 7.5.
-
Enzyme Stock: Prepare a 0.1 units/mL stock solution of Xanthine Oxidase in ice-cold phosphate buffer. Dilute further to an optimized working concentration (e.g., 0.01 U/mL) just before use.
-
Substrate Solution: Prepare a 150 µM solution of Xanthine in the phosphate buffer. Gentle heating may be required for dissolution.
-
Compound Stock Solutions: Prepare 10 mM stock solutions of CPPA, Allopurinol, and Febuxostat in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the compound stocks in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in all wells is ≤1%.
-
-
Assay Setup (96-well Plate):
-
Add reagents to each well according to the table below. It is recommended to run all conditions in triplicate.
-
| Well Type | Buffer Volume | Compound/Vehicle | Enzyme Solution |
| Blank | 170 µL | 10 µL of Vehicle | 0 µL |
| Control (100% Activity) | 160 µL | 10 µL of Vehicle | 10 µL |
| Test Compound | 160 µL | 10 µL of CPPA dilution | 10 µL |
| Positive Control | 160 µL | 10 µL of Allopurinol/Febuxostat dilution | 10 µL |
-
Pre-incubation: Mix the plate gently and pre-incubate at 25°C for 10 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the 150 µM Xanthine substrate solution to all wells to start the reaction. The total volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to 25°C. Measure the absorbance at 295 nm every 30 seconds for 15-20 minutes.
Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [ (V_control - V_sample) / V_control ] * 100 Where V_control is the rate of the control well (enzyme + vehicle) and V_sample is the rate in the presence of the test compound.
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the in vitro assay protocol.
Caption: Step-by-step workflow for the in vitro Xanthine Oxidase inhibition assay.
Conclusion and Future Directions
This guide establishes a framework for evaluating this compound as a hypothetical inhibitor of Xanthine Oxidase. By benchmarking against the established drugs Allopurinol and Febuxostat, we can contextualize its potential potency. The detailed experimental protocol provides a robust method for generating the necessary empirical data.
Should experimental results confirm potent XO inhibition by CPPA, further studies would be warranted. These would include enzyme kinetics to determine the mechanism of inhibition (e.g., competitive, non-competitive), selectivity assays against other enzymes, and cell-based assays to confirm activity in a more complex biological environment. The pyrazole scaffold continues to be a source of promising therapeutic candidates, and a systematic evaluation as outlined here is the critical first step in the drug discovery process.
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A Researcher's Guide to Establishing In Vitro and In Vivo Correlation for Novel Anti-Inflammatory Agents: A Case Study with 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
Introduction
To date, public domain literature does not contain experimental data on the biological activity of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. This guide is therefore designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for generating the necessary experimental data and establishing a robust in vitro and in vivo correlation (IVIVC) for this, or any similar novel compound. We will use this compound as a hypothetical lead candidate to illustrate this process. The pyrazole heterocycle is a well-established pharmacophore in anti-inflammatory drug discovery, most notably in selective COX-2 inhibitors like Celecoxib.[1][2][3] This structural alert suggests that a primary hypothesis for the activity of our subject compound would be the modulation of inflammatory pathways, likely through enzyme inhibition.
This guide will provide detailed, self-validating experimental protocols, explain the causal reasoning behind methodological choices, and demonstrate how to structure and interpret the resulting data to build a compelling case for a drug candidate's efficacy.
Part 1: In Vitro Characterization - From Enzyme to Cell
The initial phase of characterization aims to understand the compound's activity at a molecular and cellular level. This is a cost-effective and high-throughput method to establish a mechanism of action and rank-order compound potency.[4] For a pyrazole derivative with a propanoic acid moiety, a logical starting point is to investigate its effect on the cyclooxygenase (COX) enzymes, which are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]
Primary In Vitro Assay: COX-1 and COX-2 Enzyme Inhibition
Expertise & Experience: The rationale for beginning with isolated enzyme assays is to obtain a clean, unambiguous measure of direct inhibition. The dual assay (COX-1 and COX-2) is critical for establishing a selectivity profile. High selectivity for COX-2 over COX-1 is a hallmark of modern NSAIDs, associated with a reduced risk of gastrointestinal side effects.
Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
This protocol is a reliable method for determining the half-maximal inhibitory concentration (IC50) of a test compound.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes to a working concentration in the assay buffer.
-
Prepare a solution of Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
-
Prepare serial dilutions of this compound and a reference compound (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective control) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 80 µL of assay buffer.
-
Add 10 µL of the diluted test compound or reference drug. For control wells, add 10 µL of DMSO.
-
Add 10 µL of the COX-1 or COX-2 enzyme solution to the respective wells.
-
Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the arachidonic acid/probe solution.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~535/590 nm) every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness: This protocol is self-validating through the inclusion of positive controls (known inhibitors) and negative controls (vehicle). The kinetic read-out ensures the detection of any potential assay interference, such as fluorescence quenching by the test compound.
Secondary In Vitro Assay: Cellular Anti-Inflammatory Activity
Expertise & Experience: While an enzyme assay is precise, a cell-based assay provides a more biologically relevant context. It confirms that the compound can penetrate cell membranes and act on its target in a complex intracellular environment. A common model is the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line), which mimic the inflammatory response by producing key mediators like prostaglandin E2 (PGE2) and nitric oxide (NO).[7][8]
Experimental Protocol: PGE2 Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.
-
Cell Plating: Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or a reference drug for 1 hour.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed reduction in PGE2 is not due to cytotoxicity.
Trustworthiness: The inclusion of an unstimulated control, an LPS-only control, and a reference drug validates the assay. The parallel cytotoxicity assessment is crucial to differentiate true anti-inflammatory effects from cell death.
Visualization of In Vitro Workflow
Caption: Workflow for In Vitro Characterization.
Hypothetical In Vitro Data Summary
All quantitative data should be summarized for easy comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Cellular PGE2 IC50 (µM) |
| This compound | 50.2 | 0.8 | 62.75 | 1.5 |
| Celecoxib (Reference) | >100 | 0.04 | >2500 | 0.1 |
| Ibuprofen (Reference) | 12.5 | 25.1 | 0.5 | 15.0 |
Part 2: In Vivo Evaluation - Assessing Efficacy in a Living System
Positive in vitro data provides a strong rationale for progressing to in vivo studies. The primary goal here is to determine if the compound's molecular activity translates into a therapeutic effect in a complex biological system.
Expertise & Experience: The carrageenan-induced paw edema model in rodents is a classic, well-validated model of acute inflammation.[9][10] It is widely used for the initial screening of NSAIDs. The model induces a biphasic inflammatory response, involving mediators like histamine, serotonin, and prostaglandins, providing a robust system to assess anti-inflammatory efficacy.[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing:
-
Randomly divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)
-
Group 2: Reference Drug (e.g., Diclofenac Sodium, 5 mg/kg, oral)
-
Groups 3-5: Test Compound (e.g., 10, 20, 40 mg/kg, oral)
-
-
Administer the respective treatments orally.
-
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement:
-
Measure the paw volume immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
The plethysmometer works on the principle of fluid displacement and provides a precise measurement of paw volume.
-
-
Data Analysis:
-
Calculate the percentage of edema (inflammation) at each time point for each animal relative to its initial paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significant differences between groups.
-
Trustworthiness: This in vivo protocol is validated by the inclusion of a vehicle control group, which establishes the baseline inflammatory response, and a clinically relevant positive control (Diclofenac), which confirms the sensitivity of the model. Dose-ranging for the test compound is essential to establish a dose-response relationship.
Visualization of In Vivo Workflow
Caption: Workflow for In Vivo Anti-Inflammatory Assessment.
Hypothetical In Vivo Data Summary
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) | Statistical Significance (p-value vs. Control) |
| Vehicle Control | -- | 0% | -- |
| This compound | 10 | 25.5% | < 0.05 |
| This compound | 20 | 48.2% | < 0.01 |
| This compound | 40 | 65.7% | < 0.001 |
| Diclofenac Sodium (Reference) | 5 | 70.1% | < 0.001 |
Part 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in vitro property and a relevant in vivo response.[9] Establishing a strong IVIVC is a strategic tool in drug development that can streamline formulation optimization and support regulatory decisions.[11]
Analysis and Interpretation:
-
Mechanism Confirmation: In our hypothetical scenario, the compound inhibited COX-2 (IC50 = 0.8 µM) and subsequently reduced PGE2 production in cells (IC50 = 1.5 µM). This cellular activity translated to a significant, dose-dependent reduction of paw edema in vivo. This alignment suggests that the in vivo anti-inflammatory effect is, at least in part, mediated by the inhibition of the COX-2 pathway.
-
Potency Correlation: The in vitro potency (sub-micromolar to low micromolar) is consistent with the observed in vivo efficacy at reasonable dose levels (10-40 mg/kg). A compound with nanomolar in vitro potency would be expected to be active at lower doses in vivo, while a compound with high micromolar in vitro potency might require much higher doses or show no in vivo effect at all.
-
Comparison with Alternatives:
-
Versus Celecoxib: Our hypothetical compound is less potent and selective for COX-2 in vitro than Celecoxib. This suggests it may require higher clinical doses and might not offer the same gastrointestinal safety profile.
-
Versus Diclofenac: In vivo, the highest dose of our compound (40 mg/kg) approached the efficacy of Diclofenac (5 mg/kg). This indicates lower in vivo potency compared to Diclofenac. However, the strong in vitro COX-2 selectivity of our compound over the non-selective profile of traditional NSAIDs could still represent a significant advantage.
-
Challenges and Considerations:
A perfect point-to-point correlation is rare. Discrepancies between in vitro and in vivo results can arise from several factors, including:
-
Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or inefficient distribution to the site of inflammation can lead to lower-than-expected in vivo efficacy despite high in vitro potency.
-
Off-Target Effects: The compound may have other biological targets in vivo that contribute to or detract from its anti-inflammatory effect.
-
Protein Binding: High plasma protein binding can reduce the concentration of free, active drug available to act on the target tissue.
Further studies, including pharmacokinetic profiling and evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis), would be necessary to build a more complete picture of the compound's therapeutic potential.[2][11]
References
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Title: Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies Source: Research Journal of Pharmacy and Technology URL: [Link]
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Title: Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones Source: National Institutes of Health (NIH) URL: [Link]
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Title: Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity Source: ResearchGate URL: [Link]
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Analysis of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid: A Search for Validated Applications in Peer-Reviewed Literature
To our valued community of researchers, scientists, and drug development professionals:
As part of our commitment to providing in-depth technical guides grounded in scientific integrity, we have undertaken a comprehensive review of the peer-reviewed literature to validate the use of the compound 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid (CAS No. 51363-82-7). The objective was to synthesize existing experimental data into a comparative guide, outlining its performance against other alternatives.
This document summarizes our findings and addresses the current state of research on this specific molecule.
Compound Identification and Properties
This compound is a known chemical entity. Its fundamental properties are cataloged in major chemical databases.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 174.58 g/mol | [1] |
| CAS Number | 51363-82-7 | [1][2] |
| IUPAC Name | 2-(4-chloropyrazol-1-yl)propanoic acid | [1] |
The compound is available commercially through various chemical suppliers, indicating its potential use in chemical synthesis and research.[2][3]
Literature Review and Evidence Gap
A rigorous and systematic search of prominent scientific databases, including PubChem, and patent repositories was conducted to identify peer-reviewed articles and patents that describe the biological activity, experimental validation, or specific applications of this compound.
Our extensive search did not yield any specific peer-reviewed studies containing experimental data on the biological activity or validated use of this particular compound. The literature on the broader class of pyrazole derivatives is vast and details a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6][7][8] However, these general findings for the pyrazole scaffold cannot be directly and responsibly extrapolated to this specific, uncharacterized molecule without direct experimental evidence.
The core challenge is the absence of published research that would allow for the creation of a data-driven comparison guide as initially intended. Key missing elements include:
-
No documented mechanism of action.
-
No published data on efficacy or potency in any biological assay.
-
No comparative studies against alternative compounds.
-
No established experimental protocols for its use.
The Pyrazole Scaffold: A Context of Potential
While data on the specific title compound is absent, the pyrazole nucleus is a well-established and privileged scaffold in medicinal chemistry.[6] Compounds incorporating this heterocyclic motif have been successfully developed into marketed drugs with diverse therapeutic applications. This highlights the potential of novel pyrazole derivatives, but underscores the necessity of empirical validation for each new analogue.
Below is a conceptual workflow that would typically be followed to characterize a novel compound like this compound.
Caption: Conceptual workflow for the validation of a novel chemical entity.
Conclusion and Future Directions
Based on the available scientific literature, a comparison guide for this compound detailing its performance and validated uses cannot be constructed at this time. The absence of peer-reviewed experimental data makes it impossible to fulfill the core requirements of objectivity, scientific integrity, and authoritative grounding for this specific molecule.
For researchers interested in this compound or its analogues, the path forward would involve primary research to elucidate its potential biological activities. The general promise of the pyrazole scaffold suggests that such investigations could be a worthwhile endeavor. We will continue to monitor the scientific literature and will provide an updated, data-rich guide should peer-reviewed validation of this compound become available.
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A Comparative Toxicological Investigation of Chlorinated vs. Non-Chlorinated Pyrazole Compounds: A Guide for Researchers
Introduction: The Pyrazole Scaffold and the Halogen Question
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. A common strategy to enhance the biological activity of heterocyclic compounds is the introduction of halogen atoms, such as chlorine.[5] This has led to the development of a multitude of chlorinated pyrazole derivatives. However, the introduction of chlorine can also significantly alter the toxicological profile of a compound. This guide provides a comparative toxicological overview of chlorinated versus non-chlorinated pyrazole compounds, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Mechanistic Insights into Pyrazole Toxicity
The toxicity of pyrazole derivatives is multifaceted and can be influenced by various factors, including their interaction with metabolic enzymes and specific cellular targets. For instance, some pyrazole compounds are known to interact with cytochrome P450 enzymes, which can lead to metabolic activation into more toxic compounds.[6] In the case of certain pyrazolones, nitrosation can form carcinogenic nitrosamines.[7] The introduction of a chlorine atom can further modulate these interactions, potentially altering metabolic pathways and leading to different toxicological outcomes.
Comparative Cytotoxicity Analysis
Cytotoxicity of Chlorinated Pyrazole Derivatives
Studies on various chlorinated pyrazole derivatives have demonstrated a range of cytotoxic activities against different cancer cell lines. The presence of a chlorine atom is often associated with enhanced cytotoxic potential.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1-(5-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)ethanone | HeLa | < 5% cell viability | [5][8] |
| Chalcone-pyrazole hybrid with chlorine substitution | Various cancer cell lines | 3.70 - 8.96 | [9] |
| Pyrazolyl tetrazole acetic acid with para-chloro substitution (Compound 5c) | HT-29 (colon cancer) | 6.43 | [10] |
| Pyrazolyl tetrazole acetic acid with para-chloro substitution (Compound 5c) | PC-3 (prostate cancer) | 9.83 | [10] |
| 2-chlorophenyl derivative of fluorinated pyrazole aldehyde (H9) | M. phaseolina (fungus) | 29.76% inhibition | [11] |
| 2-chlorophenyl derivative of fluorinated pyrazole aldehyde (H9) | F. oxysporum (fungus) | 34.54% inhibition | [11] |
Cytotoxicity of Non-Chlorinated Pyrazole Derivatives
Non-chlorinated pyrazole derivatives also exhibit a broad spectrum of cytotoxic activities, with their potency being highly dependent on the nature and position of other substituents on the pyrazole ring.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Indolo-pyrazoles grafted with thiazolidinone (Compound 6c) | SK-MEL-28 (melanoma) | 3.46 | [9] |
| Vicinal diaryl substituted pyrazoles (CA-4 analog) | Various cancer cell lines | 0.00023 | [9] |
| 3-methyl-1-phenyl-2-pyrazoline-5-one derivatives (compounds 2b, 2f1, 2f2) | Brine shrimp | 19.50 - 20 ppm | [12] |
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HeLa | 38.44% growth | [1] |
| Sulphamoyl derivatives 23a and 23b | PC-3 (prostate cancer) | 1.48 and 0.33 | [1] |
From the collated data, it is evident that both chlorinated and non-chlorinated pyrazoles can exhibit potent cytotoxic effects. A direct comparison of potency is challenging due to the structural diversity of the compounds and the different cell lines and assay conditions used in various studies. However, the presence of a chlorine atom in several instances appears to contribute to significant cytotoxicity.
Experimental Protocols for Toxicity Assessment
To ensure the scientific integrity and reproducibility of toxicity profiling, standardized experimental protocols are crucial. Below are detailed methodologies for common in vitro cytotoxicity assays.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds (both chlorinated and non-chlorinated pyrazoles) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for MTT Assay:
Caption: A decision-making workflow for initial toxicity assessment.
In Vivo Toxicity Considerations
While in vitro assays provide valuable preliminary data, in vivo studies are essential for a comprehensive toxicological assessment. Acute toxicity studies in rodent models can provide information on the LD50 (lethal dose for 50% of the population) and identify potential target organs of toxicity. [13][14]For example, a study on 1-methyl-1H-pyrazole-5-carboxamides, which showed no overt cytotoxicity in vitro, revealed acute toxicity in mice due to the inhibition of mitochondrial respiration. [14]This highlights the importance of progressing promising compounds with low in vitro toxicity to in vivo models to uncover potential mechanisms of toxicity that are not apparent in cell-based assays.
Conclusion and Future Directions
The available data suggests that both chlorinated and non-chlorinated pyrazole derivatives can exhibit significant biological activity, including cytotoxicity against cancer cells. The introduction of a chlorine atom is a common strategy to enhance potency, but its impact on the overall toxicological profile must be carefully evaluated.
For a more definitive comparison, future research should focus on:
-
Direct Comparative Studies: Synthesizing and testing pairs of chlorinated and non-chlorinated pyrazole analogues with identical core structures to directly assess the effect of chlorination on toxicity.
-
Mechanistic Investigations: Elucidating the specific mechanisms of toxicity for both classes of compounds, including their effects on key cellular pathways and metabolic enzymes.
-
Comprehensive Toxicological Profiling: Conducting a broader range of in vitro and in vivo toxicity assays, including genotoxicity, hepatotoxicity, and neurotoxicity assessments.
By systematically investigating the structure-toxicity relationships of pyrazole compounds, researchers can better design and develop safer and more effective therapeutic agents.
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Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 12(1), 1-16. [Link]
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Vrandecic, K., et al. (2021). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 26(11), 3373. [Link]
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Safety Operating Guide
Safe Disposal of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid: A Guide for Laboratory Professionals
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to ensure safety and experimental integrity. The proper management of chemical waste is a cornerstone of a responsible and efficient laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instructions to explain the causality behind each procedural step, ensuring a deep and actionable understanding for drug development professionals and research scientists.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No: 51363-82-7) is a solid organic compound with specific GHS (Globally Harmonized System) classifications that dictate its handling and disposal requirements.[1][2]
GHS Hazard Profile
The primary hazards associated with this compound are summarized below.[1] This data is foundational to our risk assessment and informs the subsequent selection of personal protective equipment and disposal pathways.
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
The presence of a covalent bond between a carbon atom and a halogen (chlorine) atom classifies this compound as a halogenated organic compound .[3] This is the single most important factor determining its disposal route, as co-mingling with non-halogenated waste streams is strictly prohibited and can lead to dangerous reactions and costly disposal errors.[4][5]
Personal Protective Equipment (PPE) Protocol
Based on the hazard profile, a stringent PPE protocol is mandatory to mitigate risks of exposure during handling and disposal.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before and during use.
-
Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[6] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron and full-length pants are recommended.
-
Respiratory Protection: All handling of the solid compound that may generate dust, and the preparation of its waste, should be conducted inside a certified chemical fume hood to prevent inhalation.[6]
Waste Characterization and Segregation: The Core Principle
Proper segregation is the cornerstone of safe and compliant chemical waste management. The flowchart below outlines the critical decision-making process for ensuring this compound enters the correct waste stream.
Caption: Waste Segregation Decision Workflow.
Causality: Halogenated organic compounds require high-temperature incineration in specialized facilities to ensure complete destruction and prevent the formation of persistent organic pollutants (POPs) and acid gases.[3] Mixing them with non-halogenated solvents, which are often recycled or used in fuel blending, contaminates the entire waste stream, significantly increasing disposal costs and environmental risk.[5]
Step-by-Step Disposal Protocol
This protocol ensures compliance with institutional and federal regulations for the management of hazardous waste.
Step 1: Container Selection
-
Select a designated waste container compatible with halogenated organic solids or solutions.
-
The container must be in good condition, free from leaks, and have a secure, threaded cap to prevent spills and vapor release.[4]
Step 2: Labeling
-
Proper labeling is a legal requirement and critical for safety. The label must be affixed to the container before the first drop of waste is added.[4]
-
The label must include:
-
The words "Hazardous Waste ".[5]
-
The full, unabbreviated chemical name: "This compound ".
-
An accurate list of all other components if it is a mixed waste stream.
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).
-
Step 3: Waste Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The container must remain closed at all times except when actively adding waste.[4][5] This is crucial to prevent the release of harmful vapors.
-
Do not mix this compound with incompatible waste types, such as strong acids, bases, or oxidizers.[5]
Step 4: Arranging for Disposal
-
Once the container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Follow all institutional procedures for waste transfer and documentation.
Spill and Decontamination Procedures
In the event of an accidental release, immediate and correct action is vital to minimize exposure and environmental contamination.
For a Small Spill (Solid Powder):
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate: Restrict access to the spill area.
-
PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid raising dust.
-
Clean-Up: Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a suitable container for disposal.[7] Do not use water to clean up the dry powder, as this may create a hazardous solution.
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as halogenated organic waste.
-
Decontaminate: Wipe the spill area with soap and water, followed by a clean water rinse.
For a Large Spill:
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the doors to the affected area and prevent re-entry.
-
Notify: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and a copy of the Safety Data Sheet (SDS).
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency personnel.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
This document provides essential safety and handling protocols for 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid (CAS No. 51363-82-7), a compound of interest in contemporary research and development. The guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely, ensuring both personal protection and experimental integrity. The procedural recommendations are grounded in established safety principles and the specific hazard profile of this chemical class.
Understanding the Hazard Profile: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge forms the logical basis for all safety protocols and personal protective equipment (PPE) selection. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling procedures.
The primary hazards are identified as:
These classifications are not merely administrative; they are directives. Skin and eye irritation potential necessitates robust barrier protection, while respiratory irritation mandates handling in a controlled environment to prevent inhalation.
Quantitative Safety Data Summary
The following table summarizes the GHS classification for this compound, which is the foundation for the PPE recommendations that follow.
| Hazard Classification | GHS Code | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | Warning | |
| Skin Irritation | Category 2 | Warning | |
| Serious Eye Irritation | Category 2A | Warning | |
| Specific Target Organ Toxicity | Category 3 | Warning |
Data sourced from PubChem CID 6485374 and supporting safety data sheets.[1]
Core Protective Measures: Your Personal Defense System
A multi-layered approach to PPE is critical. The following sections detail the minimum required PPE for handling this compound.
Primary Engineering Control: The First Line of Defense
All manipulations of this compound, especially when handling the solid powder, must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow is essential to contain airborne particles and prevent respiratory exposure, directly mitigating the H335 hazard.
Personal Protective Equipment (PPE) Ensemble
The selection of each PPE component is a direct response to the chemical's hazard profile.
-
Eye and Face Protection: The risk of serious eye irritation (H319) from splashes or airborne powder requires stringent eye protection.
-
Mandatory: Chemical splash goggles conforming to ANSI Z87.1 standards are required at all times.[4]
-
Recommended: When handling larger quantities (>1 liter of a solution) or performing vigorous operations (e.g., sonicating, vortexing), a full-face shield must be worn over the chemical splash goggles.[4] A face shield alone is insufficient protection.[4]
-
-
Hand Protection: To prevent skin irritation (H315), appropriate gloves are essential.
-
Material: Nitrile gloves are the standard recommendation for incidental contact.
-
Protocol: Double-gloving is a best practice when handling this compound.[5] This provides an additional protective barrier and allows for the safe removal of a contaminated outer glove without compromising the inner layer.
-
Inspection: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated.
-
-
Body Protection: A flame-resistant lab coat is required.[4] It should be fully buttoned with the sleeves rolled down to provide maximum coverage. For tasks with a higher risk of spillage, a chemically resistant apron worn over the lab coat is advised.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[4] These should be made of a non-porous material to protect against spills.
Safe Handling and Disposal Workflow
The following diagram and protocols outline the procedural steps for safely managing this compound from receipt to disposal.
Caption: Safe Handling and Disposal Workflow for this compound.
Experimental Protocols
Protocol 1: Weighing and Transferring the Solid Compound
-
Preparation: Ensure your chemical fume hood is operational and your full PPE ensemble is correctly donned. Place a disposable, absorbent bench liner on the work surface.
-
Staging: Place your analytical balance, weigh paper or boat, spatula, and secondary container (e.g., a flask) inside the fume hood.
-
Tare: Place the weigh paper on the balance and tare the weight.
-
Transfer: Slowly open the primary container of this compound. Using a clean spatula, carefully transfer the desired amount of solid onto the weigh paper. Minimize any dust generation.
-
Secure: Immediately and securely close the primary container.
-
Complete Transfer: Carefully transfer the weighed solid into the secondary container.
-
Initial Cleanup: Dispose of the weigh paper and any contaminated items into a designated solid hazardous waste bag inside the fume hood.
-
Decontaminate: Wipe the spatula and any affected surfaces with an appropriate solvent (e.g., ethanol) and dispose of the wipe in the hazardous waste bag.
Protocol 2: Emergency Spill Response
-
Alert: Immediately alert nearby personnel.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Contain: If the spill is small and contained within the fume hood, you may proceed with cleanup. Ensure you are wearing your full PPE ensemble.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Collect: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or Environmental Health and Safety department, regardless of the spill size.
Protocol 3: Waste Disposal
-
Segregation: All materials that have come into direct contact with this compound are considered hazardous waste. This includes gloves, weigh paper, absorbent pads, and contaminated glassware.
-
Containment: Solid waste should be collected in a clearly labeled, puncture-resistant hazardous waste bag. Liquid waste (e.g., from decontamination) should be collected in a labeled, sealed hazardous waste container.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Follow your institution's specific procedures for the disposal of chemical waste. Do not pour any waste down the drain.[3][6]
By adhering to these scientifically-grounded protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 3-(1H-Pyrazol-1-yl)propanoic acid. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
Sources
- 1. This compound | C6H7ClN2O2 | CID 6485374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aaronchem.com [aaronchem.com]
- 3. aksci.com [aksci.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
